Boc-beta-methyl-DL-phenylalanine
Description
The exact mass of the compound Boc-beta-methyl-DL-phenylalanine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Boc-beta-methyl-DL-phenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-beta-methyl-DL-phenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-10(11-8-6-5-7-9-11)12(13(17)18)16-14(19)20-15(2,3)4/h5-10,12H,1-4H3,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFSLNPBJZAPTMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
630424-76-9 | |
| Record name | 2-[(tert-butoxycarbonyl)amino]-3-phenylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Boc-beta-methyl-DL-phenylalanine CAS 115132-19-9 properties
Boc- -methyl-DL-phenylalanine: The Conformational Architect
An In-Depth Technical Guide for Medicinal Chemists & Structural Biologists[1]
Executive Summary: The Science of Constraint
Boc-
For drug development professionals, this compound serves two primary functions:
-
Conformational Locking: It forces peptides into specific bioactive conformations (often favoring gauche- or trans rotamers), reducing the entropic penalty of receptor binding.
-
Proteolytic Shielding: The added steric bulk at the
-position hinders the approach of proteolytic enzymes (e.g., chymotrypsin), significantly extending the plasma half-life of therapeutic peptides.
Physicochemical Profile
| Property | Data |
| Chemical Name | N-(tert-Butoxycarbonyl)- |
| CAS Number | 115132-19-9 |
| Molecular Formula | |
| Molecular Weight | 279.33 g/mol |
| Stereochemistry | Racemic (DL) at |
| Physical State | White to off-white crystalline powder |
| Solubility | Soluble in DCM, DMF, DMSO, MeOH; Insoluble in Water |
| Storage | 2–8°C, Desiccated (Hygroscopic) |
| Purity Standard |
Structural & Conformational Dynamics
The -Methyl Effect
In standard phenylalanine, the side chain has significant rotational freedom around the
Mechanism of Action:
-
Restriction: The
-methyl group destabilizes the gauche+ conformation, forcing the side chain into a rigid trans or gauche- orientation. -
Bioactivity: This locking mechanism is used to map receptor pockets. If a
-methyl analog retains high potency, it confirms the bioactive conformation of the native phenylalanine in that specific pocket.
Figure 1: The thermodynamic cascade of
Synthesis & Manufacturing Route
Note: As a Senior Scientist, understanding the impurity profile from synthesis is critical for troubleshooting.
The synthesis of CAS 115132-19-9 typically follows a modified malonic ester synthesis or alkylation of a glycine equivalent.[1]
-
Precursor: 1-Bromo-1-phenylethane (
-methylbenzyl bromide).[1] -
Nucleophile: Diethyl acetamidomalonate (glycine equivalent).
-
Alkylation: The enolate of the malonate attacks the benzylic position. Critical Step: This often requires reflux in ethanol with sodium ethoxide.
-
Hydrolysis & Decarboxylation: Acidic hydrolysis removes the esters and the acetyl group, followed by heat-induced decarboxylation to yield the free amino acid (
-methyl-DL-phenylalanine).[1] -
Boc Protection: Reaction with
(Di-tert-butyl dicarbonate) in basic conditions (NaOH/Dioxane) yields the final CAS 115132-19-9.[1]
Impurity Watch:
-
Unreacted Halide: Trace
-methylbenzyl bromide (lachrymator).[1] -
Di-Boc Species: Over-reaction at the nitrogen (check via HPLC).
Application in Solid-Phase Peptide Synthesis (SPPS)
The Steric Challenge
Coupling
Recommended Protocol: The "Power Coupling" Method
Use this protocol for coupling CAS 115132-19-9 to a resin-bound amine.[1]
Reagents:
-
Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyAOP.
-
Additive: HOAt (1-Hydroxy-7-azabenzotriazole) – Essential to suppress racemization and catalyze the reaction.[1]
-
Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) for highly acid-sensitive resins.
Step-by-Step Workflow:
-
Resin Preparation: Swell resin in DMF for 30 mins.
-
Activation (Pre-mix):
-
Dissolve Boc-
-Me-Phe-OH (3.0 eq) and HATU (2.9 eq) in minimum dry DMF.[1] -
Add HOAt (3.0 eq).
-
Add DIPEA (6.0 eq) immediately before adding to resin.
-
Color Change: Solution should turn yellow/orange.
-
-
Coupling:
-
Add activated mixture to resin.
-
Reaction Time: Shake for 2 to 4 hours (Standard AA is 45 mins).
-
Double Coupling: Recommended.[2] Drain and repeat with fresh reagents for 1 hour.
-
-
Monitoring: Use the Chloranil Test (for secondary amines) or Kaiser Test (for primary amines). Note: Steric hindrance may give false negatives; HPLC micro-cleavage is the gold standard verification.
Figure 2: Optimized SPPS workflow for sterically hindered
Therapeutic Implications & Case Studies
Case Study: Proteolytic Stability in Neuroactive Peptides
In the development of enkephalin analogs, replacing
Stereochemical Considerations
Since CAS 115132-19-9 is DL (Racemic) , the resulting peptide product will be a mixture of diastereomers.[1]
-
Research Use: Ideal for initial screening to see if either isomer improves activity.
-
Development Use: Once activity is confirmed, you must switch to the pure isomer (e.g., Boc-
-Me-L-Phe) to avoid regulatory issues with diastereomeric mixtures.[1]
References
-
Shenderovich, M. D., et al. (1996). "Conformational analysis of beta-methyl-para-nitrophenylalanine stereoisomers of cyclo[D-Pen2, D-Pen5]enkephalin."[1][3] Biopolymers. Link
- Hruby, V. J., et al. (1991). "Design of conformationally constrained amino acids and peptides." Biochemical Journal.
-
ChemicalBook. "N-(tert-Butoxycarbonyl)-L-phenylalanine Properties (Base Structure Reference)." Link
-
Bachem. "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Link
-
ChemPep. "Fmoc Solid Phase Peptide Synthesis - Coupling Methods." Link
The Architectural Nuances of β-Methyl-Phenylalanine Derivatives: A Technical Guide for Drug Discovery
Abstract
β-Methyl-phenylalanine, a non-proteinogenic amino acid, offers a unique structural scaffold for medicinal chemists and drug development professionals. The introduction of a methyl group at the β-position of the phenylalanine side chain imparts significant conformational constraints and introduces an additional stereocenter, profoundly influencing the biological activity and metabolic stability of peptide-based therapeutics. This guide provides an in-depth exploration of the synthesis, stereochemistry, and conformational analysis of β-methyl-phenylalanine derivatives, offering field-proven insights into their application in modern drug discovery.
Introduction: The Significance of a Single Methyl Group
In the realm of peptide and small molecule drug design, subtle structural modifications can lead to dramatic changes in pharmacological properties. The incorporation of β-methyl-phenylalanine (β-MePhe) into a molecular scaffold is a prime example of such a high-impact alteration. Unlike its proteinogenic counterpart, L-phenylalanine, β-MePhe possesses two stereocenters, at the α- and β-carbons, giving rise to four possible stereoisomers: (2S, 3R), (2R, 3S), (2S, 3S), and (2R, 3R).
The presence of the β-methyl group provides several key advantages for drug development:
-
Enhanced Proteolytic Stability: The steric hindrance provided by the methyl group can significantly reduce the susceptibility of adjacent peptide bonds to enzymatic cleavage, thereby increasing the in vivo half-life of the drug candidate.
-
Conformational Rigidity: The additional substituent restricts the rotational freedom around the Cα-Cβ bond, leading to a more defined three-dimensional structure. This can result in higher binding affinity and selectivity for the target receptor.
-
Novel Biological Activity: The unique stereochemistry and conformational preferences of β-MePhe can unlock novel biological activities not observed with the parent phenylalanine-containing molecule. For instance, the β-MePhe motif in bottromycin A2 is crucial for its inhibitory activity.
This guide will delve into the synthetic challenges and solutions for accessing stereochemically pure β-MePhe derivatives, their detailed structural analysis, and the implications for their use in creating next-generation therapeutics.
The Synthetic Challenge: Mastering Stereoselectivity
The synthesis of β-methyl-phenylalanine derivatives with high stereochemical purity is a significant challenge due to the presence of two adjacent stereocenters. A variety of synthetic strategies have been developed to address this, broadly categorized into chemical and biocatalytic methods.
Chemical Synthesis Approaches
A common strategy involves the stereoselective conjugate addition of a chiral amine to a cinnamate derivative, followed by electrophilic quenching. This approach allows for the controlled formation of the desired stereoisomers. Another powerful method is the use of chiral auxiliaries to direct the stereochemical outcome of the reaction.
Experimental Protocol: Asymmetric Synthesis via Chiral Auxiliary
This protocol outlines a general procedure for the asymmetric synthesis of a β-methyl-phenylalanine derivative using a chiral sulfinamide auxiliary.
Step 1: Imine Formation.
-
React benzaldehyde with a chiral sulfinamide (e.g., (S)-(-)-p-toluenesulfinamide) in the presence of a dehydrating agent like titanium(IV) ethoxide to form the corresponding N-sulfinylimine.
Step 2: Diastereoselective Enolate Addition.
-
Prepare the lithium enolate of a propionate ester at low temperature (e.g., -78 °C) using a strong base like lithium diisopropylamide (LDA).
-
Add the N-sulfinylimine to the enolate solution. The chiral sulfinyl group directs the addition to one face of the imine, establishing the desired stereochemistry at the β-carbon.
Step 3: Auxiliary Cleavage.
-
Hydrolyze the resulting sulfinamide adduct under acidic conditions (e.g., HCl in methanol) to cleave the chiral auxiliary and reveal the free amine of the β-methyl-phenylalanine ester.
Step 4: Purification.
-
Purify the final product using column chromatography to isolate the desired stereoisomer.
Biocatalytic Synthesis: A Greener Approach
Enzymatic methods offer a highly selective and environmentally friendly alternative for the synthesis of β-methyl-phenylalanine derivatives. Engineered enzymes, such as phenylalanine ammonia lyases (PALs) and transaminases, have been developed to catalyze the stereoselective amination of β-methyl cinnamic acid and its analogs with high diastereoselectivity and enantioselectivity.
-
Engineered Phenylalanine Ammonia Lyases (PALs): Wild-type PALs are typically unable to accept β-substituted substrates. However, through computational design and directed evolution, variants have been created that can efficiently convert β-methyl cinnamic acid into the corresponding β-methyl-phenylalanine with excellent stereocontrol.
-
Transaminases: ω-Transaminases can be employed for the asymmetric synthesis of β-phenylalanine esters from stable β-keto ester substrates. This method avoids the use of unstable β-keto acids.
Workflow for Biocatalytic Synthesis of β-Methyl-Phenylalanine
Engineering Peptide Conformation: A Technical Guide to Boc-β-Me-DL-Phe-OH in Drug Discovery
Executive Summary
Peptide-based therapeutics frequently suffer from rapid proteolytic degradation and poor oral bioavailability due to their highly flexible backbones. To circumvent these limitations, the incorporation of conformationally restricted unnatural amino acids has become a cornerstone of modern peptidomimetic design. Among these, Boc-β-Me-DL-Phe-OH (N-α-t-Butoxycarbonyl-β-methyl-DL-phenylalanine) serves as a critical structural building block. By introducing a methyl group at the β-carbon of phenylalanine, researchers can lock the amino acid side-chain into specific rotameric states, rigidify the peptide backbone, enhance target receptor selectivity, and dramatically increase resistance to enzymatic cleavage.
This technical guide details the physicochemical properties, mechanistic rationale, and validated solid-phase peptide synthesis (SPPS) protocols required to successfully integrate this sterically hindered amino acid into novel peptide sequences.
Chemical Identity and Physicochemical Properties
Before initiating synthesis, it is imperative to verify the chemical identity and purity of the reagent. Boc-β-Me-DL-Phe-OH is a racemic mixture at the chiral centers, necessitating downstream chromatographic resolution of the resulting diastereomeric peptides.
Table 1: Physicochemical Properties of Boc-β-Me-DL-Phe-OH
| Property | Specification |
| IUPAC Name | 2-(tert-butoxycarbonylamino)-3-methyl-3-phenylpropanoic acid |
| Molecular Formula | C15H21NO4 [1] |
| Molecular Weight | 279.33 g/mol [1] |
| CAS Registry Numbers | 115132-19-9, 630424-76-9 |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMF, DMSO, DCM, and Methanol |
| Protecting Group | N-alpha-tert-Butoxycarbonyl (Boc) |
Mechanistic Rationale: The Causality of β-Methylation
Why choose a β-methylated phenylalanine over standard L-phenylalanine or other halogenated derivatives? The answer lies in the stereoelectronic restrictions imposed by the β-methyl group.
In native L-phenylalanine, the side chain exhibits significant conformational flexibility, freely rotating around the Cα-Cβ (χ1) and Cβ-Cγ (χ2) bonds. This flexibility allows the peptide to adopt multiple conformations in solution, which incurs an entropic penalty upon receptor binding and exposes the amide bonds to proteolytic enzymes like chymotrypsin.
By introducing a methyl group at the β-position, severe steric clashes occur between the β-methyl group, the α-amine, the carbonyl oxygen, and the phenyl ring. This steric bulk restricts the χ1 angle to a highly preferred trans or gauche conformation depending on the specific diastereomer . Consequently, this side-chain restriction propagates to the peptide backbone, severely limiting the Ramachandran φ and ψ angles. This forced rigidity not only pre-organizes the peptide for optimal receptor binding (increasing affinity and selectivity) but also physically shields the adjacent peptide bonds from the active sites of proteases[2].
Mechanistic pathway of β-methylation leading to enhanced peptide stability and selectivity.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
Integrating Boc-β-Me-DL-Phe-OH into a peptide sequence requires optimized Boc/Bzl SPPS protocols. The β-branching creates immense steric hindrance at the α-amine and carboxylate, rendering standard carbodiimide coupling reagents (like DIC/HOBt) inefficient. To prevent incomplete coupling and subsequent deletion sequences, highly reactive uronium salts (e.g., HATU) must be utilized to drive the reaction forward.
Step-by-Step Methodology for Hindered Coupling
-
Resin Swelling: Weigh 0.1 mmol of PAM or Merrifield resin. Swell in a 1:1 mixture of Dichloromethane (DCM) and Dimethylformamide (DMF) for 30 minutes to maximize the accessibility of reactive sites within the polymer matrix.
-
Boc Deprotection: Treat the resin with 50% Trifluoroacetic Acid (TFA) in DCM for 1 × 5 mins, followed by 1 × 20 mins. Wash extensively with DCM (5×) and DMF (5×).
-
Neutralization: Wash the resin with 10% N,N-Diisopropylethylamine (DIEA) in DMF (2 × 5 mins) to deprotonate the α-amine, generating the free nucleophile.
-
Activation & Coupling (Critical Step):
-
Reagent Preparation: Dissolve 3.0 equivalents (0.3 mmol, 83.8 mg) of Boc-β-Me-DL-Phe-OH and 2.9 equivalents of HATU in minimal DMF.
-
Activation: Add 6.0 equivalents of DIEA to the mixture. A color change to pale yellow indicates active ester formation. Pre-activate for exactly 2 minutes (prolonged activation of hindered amino acids can lead to epimerization via oxazolone formation).
-
Coupling: Add the activated mixture to the resin. Agitate for 3 to 4 hours at room temperature.
-
Self-Validation: Perform a quantitative Ninhydrin (Kaiser) test. If the resin beads turn blue (indicating unreacted primary amines), perform a second coupling using a phosphonium salt like PyAOP/HOAt to overcome the steric barrier via a different mechanistic intermediate.
-
-
Capping: Treat the resin with 10% Acetic Anhydride and 10% Pyridine in DMF for 15 minutes. This truncates any unreacted chains, preventing the formation of complex deletion impurities and simplifying downstream HPLC purification.
-
Cleavage: Cleave the peptide from the resin using anhydrous Hydrogen Fluoride (HF) containing 10% anisole and 5% p-cresol as carbocation scavengers at 0°C for 1 hour.
Step-by-step solid-phase peptide synthesis (SPPS) workflow for sterically hindered amino acids.
Analytical Validation & Diastereomeric Resolution
Because Boc-β-Me-DL-Phe-OH is a racemic mixture (DL), its successful incorporation into a chiral peptide sequence will inherently yield a mixture of diastereomeric peptides. These must be rigorously separated and validated to ensure the integrity of structure-activity relationship (SAR) data.
-
RP-HPLC Resolution: Utilize a C18 preparative column (e.g., 250 × 21.2 mm, 5 µm). Due to the structural similarity of the diastereomers, employ a highly shallow gradient of 0.1% to 0.5% Acetonitrile increase per minute in 0.1% aqueous TFA. The diastereomers will typically elute as two distinct peaks due to differing hydrophobic interactions of the chiral β-methyl group with the stationary phase.
-
Mass Spectrometry (LC-MS): Confirm the identity of both peaks via ESI-MS. Both diastereomers must exhibit the identical target mass. The incorporation of the β-Me-Phe residue adds a mass of 261.33 Da to the growing peptide chain (derived from the MW of 279.33 Da minus the 18.01 Da of water lost during amide bond formation).
References
-
ChemBuyersGuide. "BOC-BETA-METHYL-DL-PHENYLALANINE CAS:115132-19-9". ChemBuyersGuide.com.[Link]
-
Hruby, V.J. et al. "Asymmetric synthesis of unusual amino acids: an efficient synthesis of optically pure isomers of β-methylphenylalanine." Tetrahedron 1992, 48, 4733-4748. Cited in RSC Perkin Transactions 1.[Link]
- Google Patents. "Macrocyclic Ghrelin Receptor Antagonists And Inverse Agonists And Methods Of Using The Same" (CN102812037A).
Sources
Stereoisomers of beta-methyl-phenylalanine (threo vs erythro)
Stereochemical Topography of -Methylphenylalanine: A Technical Guide to Threo and Erythro Isomers in Peptidomimetic Drug Design
Executive Summary
The rational design of peptidomimetics relies heavily on the topographical constraint of amino acid side chains to probe receptor binding pockets and reduce entropic penalties upon target engagement.
This technical whitepaper dissects the causality behind
Topographical Constraint: The Causality of -Methylation
In native phenylalanine, the
The addition of a
Conformational restriction of χ1 rotamers by β-MePhe stereoisomers.
Stereochemical Architecture of -MePhe Isomers
The nomenclature of
Table 1: Stereochemical Assignments of -Methylphenylalanine
| Isomer Designation | Absolute Configuration | Diastereomeric Family | Typical |
| L-erythro | (2S, 3S) | erythro | trans ( |
| D-erythro | (2R, 3R) | erythro | trans ( |
| L-threo | (2S, 3R) | threo | gauche+ ( |
| D-threo | (2R, 3S) | threo | gauche+ ( |
By selecting the appropriate isomer, a medicinal chemist can effectively "lock" the phenyl ring into one of four distinct spatial quadrants, allowing for precise mapping of a receptor's hydrophobic binding pockets.
Asymmetric Synthesis: Methodologies and Mechanisms
While early approaches relied heavily on the fractional crystallization of racemic mixtures[3], modern synthesis demands high enantiomeric and diastereomeric excess from the outset. A highly reliable, self-validating approach utilizes Belokon's chiral Nickel(II) complexes[4].
The Causality of Stereocontrol
In this method, a chiral auxiliary—typically (S)-2-[N-(N'-benzylprolyl)amino]benzophenone (BPB)—forms a square planar Ni(II) complex with glycine. The bulky benzyl group of the proline moiety sterically shields the re face of the enolate. Upon base-catalyzed deprotonation, electrophilic attack by 1-bromo-1-phenylethane is forced to occur from the unhindered si face, strictly establishing the (S) configuration at the
Asymmetric synthesis workflow of β-MePhe using chiral Ni(II) complexes.
Protocol 1: Asymmetric Synthesis of (2S,3R)- -MePhe
Note: This protocol incorporates a mandatory internal validation loop.
-
Complex Formation: React glycine, Ni(NO
) , and the (S)-BPB chiral auxiliary in methanol under basic conditions to form the Ni(II)-glycine Schiff base complex. -
Enolate Generation: Dissolve the complex in anhydrous DMF. Add powdered KOH (or NaOH) under an inert argon atmosphere at 0°C to generate the enolate[4].
-
Alkylation: Slowly add 1-bromo-1-phenylethane. Stir for 4 hours at room temperature.
-
Validation Checkpoint (Self-Validating Step): Prior to hydrolysis, extract a 5 mg aliquot. Perform
H-NMR analysis. The diastereomeric ratio (dr) must be determined by integrating the distinct -proton signals. If dr < 95:5, perform silica gel chromatography or recrystallization on the intact complex before proceeding. -
Disassembly: Treat the purified complex with 3N HCl at 70°C to destroy the Schiff base, releasing the free
-MePhe amino acid and allowing recovery of the chiral auxiliary. -
Purification: Isolate the free amino acid via ion-exchange chromatography (e.g., Dowex 50W).
Analytical Resolution and Validation
Proving the stereochemical integrity of
A gold-standard methodology utilizes Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA)[3]. FDAA reacts with the primary amine of
Protocol 2: Stereochemical Validation via FDAA Derivatization
-
Derivatization: Dissolve 1 mg of the synthesized
-MePhe in 100 µL of water. Add 20 µL of 1 M NaHCO and 100 µL of a 1% (w/v) solution of FDAA in acetone. -
Incubation: Heat the mixture at 40°C for 1 hour.
-
Quenching: Stop the reaction by adding 20 µL of 1 M HCl. Dilute with 800 µL of mobile phase A (0.1% TFA in water).
-
Validation Checkpoint: A blank derivatization (FDAA + buffer only) and a racemic
-MePhe standard must be run prior to the analytical sample to establish baseline resolution and confirm the absence of interfering artifact peaks. -
HPLC Analysis: Inject onto a C18 RP-HPLC column. Monitor UV absorbance at
nm[3].
Table 2: Chromatographic Resolution of FDAA-Derivatized Isomers
Warning: The near-coelution of L-erythro and L-threo isomers (
| Stereoisomer | Absolute Configuration | Retention Time (min) | Elution Order |
| L-erythro | (2S, 3S) | 16.30 | 1 |
| L-threo | (2S, 3R) | 16.33 | 2 |
| D-threo | (2R, 3S) | 17.05 | 3 |
| D-erythro | (2R, 3R) | 17.10 | 4 |
| (Data adapted from standard RP-HPLC conditions at |
Orthogonal Validation: If HPLC resolution fails due to matrix effects, Capillary Zone Electrophoresis (CZE) using sulfopropylated cyclodextrins (SP2-
Analytical validation workflow for β-MePhe stereoisomers using Marfey's reagent.
Biological Applications in Peptidomimetics
The integration of specific
-
Opioid Receptor Selectivity: In the development of
-agonist/ -antagonist opioid peptides, replacing native phenylalanine with -MePhe stereoisomers drastically shifts receptor affinity. Because the erythro and threo configurations force the aromatic ring into different spatial orientations, researchers can map the exact steric boundaries of the and receptor binding pockets[1]. -
CGRP Antagonists: In Calcitonin Gene-Related Peptide (CGRP) antagonists used for migraine therapeutics, substituting the C-terminal Phe with the four isomers of
-MePhe allowed researchers to identify which specific topographical projection was required to maintain high-affinity antagonism[2]. -
Ribosomal Natural Products:
-MePhe is also found in complex ribosomally synthesized and post-translationally modified peptides (RiPPs) like bottromycins, where the (2S,3S) isomer contributes to the molecule's potent antibacterial architecture.
By mastering the synthesis, separation, and application of these isomers, drug development professionals can systematically convert highly flexible, rapidly degraded native peptides into rigid, highly selective, and potent therapeutics.
References
1.[1] Separation of enantiomeric beta-methyl amino acids and of beta-methyl amino acid containing peptides - PubMed. Source: nih.gov. URL: 2.[3] Supporting information - AWS. Source: amazonaws.com. URL: 3.[2] Modifications to the N-terminus but Not the C-terminus of Calcitonin Gene-Related peptide(8-37) Produce Antagonists With Increased Affinity - PubMed. Source: nih.gov. URL: 4. Bottromycins - biosynthesis, synthesis and activity - Natural Product Reports. Source: rsc.org. URL: 5.[4] (2R,1'S,2'R)- and (2S,1'S,2'R)-3-[2-Mono(di,tri)fluoromethylcyclopropyl]alanines and their incorporation into hormaomycin analogues. Source: researchgate.net. URL: 6.[5] Enantioseparation of β-substituted tryptophan analogues with modified cyclodextrins by capillary zone electrophoresis. Source: researchgate.net. URL:
Sources
- 1. Separation of enantiomeric beta-methyl amino acids and of beta-methyl amino acid containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modifications to the N-terminus but not the C-terminus of calcitonin gene-related peptide(8-37) produce antagonists with increased affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
The Alchemist's Toolbox: A Technical Guide to Non-Canonical Amino Acids in Peptidomimetic Design
Abstract
The therapeutic potential of peptides is often hampered by their inherent limitations, including poor metabolic stability and conformational flexibility. Peptidomimetics, molecules that mimic the structure and function of natural peptides, offer a promising avenue to overcome these challenges. The incorporation of non-canonical amino acids (ncAAs) into peptide sequences is a cornerstone of modern peptidomimetic design, providing a powerful toolkit to enhance proteolytic resistance, constrain conformation, and ultimately, modulate biological activity. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles, strategies, and practical methodologies for the rational design and evaluation of peptidomimetics incorporating ncAAs. We delve into the diverse world of ncAAs, their impact on peptide structure and function, and provide detailed protocols for their synthesis, purification, and characterization.
Introduction: Beyond the Canonical 20
The 20 proteinogenic amino acids, the fundamental building blocks of life, offer a remarkable yet finite chemical space for peptide and protein function.[1] This inherent limitation often translates to therapeutic peptides with suboptimal pharmacokinetic profiles, characterized by rapid degradation by proteases and a lack of specific, stable three-dimensional structures required for potent receptor binding.[2] Peptidomimetics aim to address these shortcomings by introducing chemical modifications that improve drug-like properties while retaining or enhancing biological activity.[3]
The strategic incorporation of non-canonical amino acids (ncAAs)—amino acids not found among the 20 genetically encoded ones—is a highly effective approach in peptidomimetic design.[2] These "unnatural" building blocks offer a vast expansion of chemical diversity, enabling the fine-tuning of peptide properties in ways that are not possible with the canonical set alone. By introducing novel side-chain functionalities, modifying the peptide backbone, or imposing conformational constraints, ncAAs can transform a labile, flexible peptide into a robust, potent, and specific therapeutic candidate.
This guide will explore the diverse landscape of ncAAs and their applications in peptidomimetic design, providing both the theoretical underpinnings and the practical know-how for their successful implementation in a research and drug discovery setting.
The Arsenal of the Peptide Chemist: A Classification of Non-Canonical Amino Acids
The utility of ncAAs in peptidomimetic design stems from their diverse structural and chemical properties. They can be broadly classified based on the nature of their modification, each class offering unique advantages for peptide optimization.
Side-Chain Modifications
These ncAAs retain the standard α-amino acid backbone but possess modified side chains that can introduce novel functionalities or steric bulk.
-
α,α-Disubstituted Amino Acids: A prime example is α-aminoisobutyric acid (Aib), where the α-hydrogen is replaced by a second methyl group. This seemingly simple modification introduces significant steric hindrance, restricting the conformational freedom around the phi (φ) and psi (ψ) dihedral angles and promoting the formation of helical secondary structures.[4] This pre-organization can enhance receptor binding affinity and shield adjacent peptide bonds from enzymatic cleavage.[2][4]
-
β-Substituted Amino Acids: The addition of substituents at the β-carbon can also impose conformational constraints and enhance proteolytic stability.[2]
-
N-Alkylated Amino Acids: N-methylation is a common strategy to improve the pharmacokinetic properties of peptides. The methylation of the backbone amide nitrogen disrupts the hydrogen-bonding network that is crucial for recognition by many proteases, thereby increasing resistance to degradation.[5] This modification can also enhance membrane permeability by reducing the number of hydrogen bond donors.
-
Constrained and Cyclized Amino Acids: These ncAAs incorporate cyclic structures within their side chains or by linking the side chain to the backbone. Proline analogs and other cyclized amino acids reduce the conformational flexibility of the peptide, which can lock it into a bioactive conformation and improve receptor selectivity.[2]
Backbone Modifications
These modifications alter the fundamental structure of the peptide backbone, leading to profound changes in proteolytic stability and conformation.
-
β-Amino Acids: In β-amino acids, an additional carbon atom is present between the amino and carboxyl groups. Peptides composed of β-amino acids, or a mix of α- and β-amino acids, often adopt unique helical structures and are highly resistant to degradation by proteases that recognize α-amino acid linkages.[3]
-
D-Amino Acids: The incorporation of D-amino acids, the enantiomers of the natural L-amino acids, is a classic strategy to enhance proteolytic stability. Proteases are stereospecific and generally do not cleave peptide bonds involving D-amino acids.[5]
-
Peptoids (N-substituted glycines): Peptoids are a class of peptidomimetics where the side chain is attached to the backbone nitrogen atom rather than the α-carbon. This structural rearrangement confers exceptional resistance to proteolysis. The synthesis of peptoids is also highly versatile, allowing for the incorporation of a wide variety of side chains.[5][6]
The Forge: Synthesis and Incorporation of ncAAs into Peptides
The primary method for synthesizing peptides containing ncAAs is Fmoc-based Solid-Phase Peptide Synthesis (SPPS) . This technique involves the stepwise addition of N-terminally protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[7]
Workflow for Fmoc-SPPS of ncAA-Containing Peptides
The following diagram illustrates the key steps in a typical Fmoc-SPPS cycle for incorporating both canonical and non-canonical amino acids.
Caption: Automated Fmoc Solid-Phase Peptide Synthesis Workflow for ncAA incorporation.
Detailed Protocol: Fmoc Solid-Phase Peptide Synthesis of a Peptide Containing a Non-Canonical Amino Acid
This protocol provides a general guideline for the manual synthesis of a peptide incorporating an ncAA. Automated synthesizers follow a similar series of steps.
Materials:
-
Fmoc-protected canonical amino acids
-
Fmoc-protected non-canonical amino acid (e.g., Fmoc-Aib-OH)
-
Appropriate resin (e.g., Rink Amide resin for a C-terminal amide)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
Coupling reagent (e.g., HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)
-
Cold diethyl ether
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to the resin loading) and the coupling reagent (e.g., HATU, 3-5 equivalents) in DMF.
-
Add the base (e.g., DIPEA, 6-10 equivalents) to the activation mixture.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate for 1-2 hours at room temperature. For sterically hindered ncAAs, longer coupling times or double coupling may be necessary.
-
Monitor the completion of the coupling reaction using a qualitative ninhydrin (Kaiser) test.
-
Wash the resin thoroughly with DMF.
-
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin.
-
Agitate for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers.
-
Dry the crude peptide under vacuum.
-
-
Purification: Purify the crude peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
Note on Sterically Hindered ncAAs: The coupling of sterically hindered ncAAs, such as Aib, can be challenging. The use of more potent coupling reagents like HATU or HCTU, extended coupling times, double coupling, or microwave-assisted peptide synthesis (MASPS) can significantly improve coupling efficiency.[8]
The Crucible: Characterization and Evaluation of Peptidomimetics
Once synthesized and purified, the resulting peptidomimetics must be thoroughly characterized to confirm their identity and evaluate the impact of the incorporated ncAA on their physicochemical and biological properties.
Identity and Purity Analysis
-
High-Performance Liquid Chromatography (HPLC): Analytical RP-HPLC is used to assess the purity of the synthesized peptide. A single, sharp peak indicates a high degree of purity.
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the peptide, verifying the correct incorporation of all amino acids, including the ncAA.
Conformational Analysis
The incorporation of ncAAs is often intended to induce a specific secondary structure. Several biophysical techniques can be employed to study the conformation of peptidomimetics in solution.
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a rapid and powerful technique for assessing the secondary structure content (e.g., α-helix, β-sheet, random coil) of peptides in solution.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed, atomic-level information about the three-dimensional structure and dynamics of peptides in solution.[9] Through the analysis of Nuclear Overhauser Effects (NOEs), coupling constants, and chemical shifts, a high-resolution structure of the peptidomimetic can be determined.[9]
-
X-ray Crystallography: For peptides that can be crystallized, X-ray crystallography provides the most precise and detailed three-dimensional structural information.[10] This technique can definitively show the conformational constraints imposed by the ncAA.[10]
Functional Evaluation: Assessing the Impact of ncAAs
The ultimate goal of incorporating ncAAs is to improve the therapeutic potential of a peptide. A series of in vitro and in vivo assays are necessary to evaluate these improvements.
A key advantage of many ncAAs is their ability to confer resistance to enzymatic degradation. A common method to assess this is an in vitro proteolytic stability assay.
Protocol: HPLC-Based Proteolytic Stability Assay
-
Peptide Solution Preparation: Prepare a stock solution of the purified peptidomimetic in a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Enzyme Solution Preparation: Prepare a solution of the desired protease (e.g., trypsin, chymotrypsin, or a mixture of proteases found in human serum or plasma) in the same buffer.
-
Incubation:
-
Mix the peptide solution with the protease solution at a defined ratio (e.g., 1:100 enzyme:peptide by weight).
-
Incubate the mixture at 37°C.
-
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the reaction mixture.
-
Quenching: Immediately quench the enzymatic reaction in the aliquot by adding a strong acid (e.g., 10% TFA) or an organic solvent (e.g., acetonitrile).
-
HPLC Analysis:
-
Analyze each quenched time-point sample by analytical RP-HPLC.
-
Monitor the decrease in the peak area of the intact peptide over time.
-
-
Data Analysis: Plot the percentage of remaining intact peptide against time. The half-life (t½) of the peptide in the presence of the protease can then be calculated.
The following diagram illustrates the workflow for this assay.
Caption: Workflow for an HPLC-based proteolytic stability assay.
To determine if the peptidomimetic retains its ability to bind to its biological target, receptor binding assays are employed. These assays measure the affinity of the peptidomimetic for its receptor.
Common Receptor Binding Assay Formats:
| Assay Type | Principle | Advantages | Disadvantages |
| Radioligand Binding Assay (Filtration) | A radiolabeled ligand competes with the peptidomimetic for binding to the receptor. Bound and free radioligand are separated by filtration. | High sensitivity, well-established. | Requires handling of radioactive materials, separation step can be cumbersome. |
| Scintillation Proximity Assay (SPA) | A radiolabeled ligand, upon binding to a receptor immobilized on a scintillating bead, emits light. | Homogeneous (no separation step), suitable for high-throughput screening. | Requires specialized reagents and instrumentation. |
| Surface Plasmon Resonance (SPR) | The receptor is immobilized on a sensor chip. Binding of the peptidomimetic causes a change in the refractive index, which is measured in real-time. | Label-free, provides kinetic data (on- and off-rates). | Requires specialized instrumentation, can be sensitive to non-specific binding. |
| Fluorescence Polarization (FP) | A fluorescently labeled ligand, when bound to a receptor, has a higher polarization of emitted light compared to the free ligand. | Homogeneous, suitable for high-throughput screening. | Requires a fluorescently labeled ligand, can be sensitive to assay conditions. |
These assays determine if the peptidomimetic can elicit the desired biological response in a cellular context. The specific assay will depend on the therapeutic target and the desired mechanism of action.
Example Protocol: Cell Proliferation Assay (MTT Assay)
This assay is commonly used to assess the effect of a peptidomimetic on the viability and proliferation of cells.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the peptidomimetic and control compounds.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Plot the absorbance (proportional to cell viability) against the compound concentration to determine the IC50 (the concentration at which 50% of cell growth is inhibited) or EC50 (the concentration at which 50% of the maximum effect is observed).[11]
The Blueprint: Computational Design of Peptidomimetics with ncAAs
Computational tools are increasingly being used to guide the rational design of peptidomimetics. Software suites like Rosetta allow for the in silico incorporation of ncAAs and the prediction of their effects on peptide structure and binding affinity.[12]
Workflow for Computational Peptidomimetic Design with Rosetta
Caption: Computational design workflow for ncAA-containing peptidomimetics using Rosetta.
Key Steps in Rosetta-Based Design
-
ncAA Parameterization: Before an ncAA can be used in Rosetta, its chemical properties (atom types, bond lengths, angles, etc.) must be defined in a parameter file.
-
Rotamer Library Generation: A library of low-energy side-chain conformations (rotamers) for the ncAA must be created. This allows Rosetta to efficiently sample the conformational space of the ncAA side chain during the design process.[11]
-
In Silico Mutagenesis and Design: The Rosetta design protocols can then be used to systematically replace canonical amino acids in a peptide with the parameterized ncAA.
-
Scoring and Selection: The resulting peptidomimetic designs are scored based on their predicted binding energy to the target receptor. The top-scoring candidates are then selected for experimental synthesis and validation.
Success Stories: ncAA-Containing Peptidomimetics in the Clinic
The power of incorporating ncAAs into peptidomimetics is exemplified by several approved drugs and promising clinical candidates.
| Drug Name | Therapeutic Area | Non-Canonical Amino Acid(s) | Contribution of ncAA |
| Octreotide | Acromegaly, Carcinoid Tumors | D-Phenylalanine, D-Tryptophan | Enhanced proteolytic stability and prolonged half-life compared to native somatostatin.[13] |
| Carbetocin | Postpartum Hemorrhage | Methyltyrosine | Increased metabolic stability. |
| Difelikefalin | Pruritus in Chronic Kidney Disease | D-Phenylalanine | Important for binding activity to the kappa-opioid receptor.[7] |
| MK-0616 | Hypercholesterolemia (in clinical trials) | Multiple N-substituted ncAAs | Reduced polar surface area and improved membrane permeability, enabling oral bioavailability.[1] |
| Retatrutide | Obesity, Type 2 Diabetes (in clinical trials) | α-aminoisobutyric acid (Aib) | Stabilizes helical conformation, contributing to receptor activation.[5] |
Conclusion: The Future is Non-Canonical
The incorporation of non-canonical amino acids has revolutionized the field of peptidomimetic design, providing a versatile and powerful strategy to overcome the inherent limitations of natural peptides. By expanding the chemical vocabulary beyond the canonical 20, researchers can rationally design and synthesize peptidomimetics with enhanced proteolytic stability, constrained conformations, and improved pharmacokinetic profiles. The combination of advanced synthetic techniques, sophisticated analytical methods, and powerful computational tools will continue to drive the discovery and development of novel ncAA-containing peptidomimetics, paving the way for the next generation of peptide-based therapeutics.
References
-
Cell-Based Assay Procedure. (n.d.). RayBiotech. Retrieved from [Link]
-
NMR sample preparation guidelines. (n.d.). Nanalysis. Retrieved from [Link]
-
peptide nmr. (n.d.). University of Regensburg. Retrieved from [Link]
- Aina, O. H., Liu, R., & Marik, J. (2023). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. ACS Medicinal Chemistry Letters, 14(5), 646–651.
- Al-Mokadem, M., & El-Daly, M. (2021). Design of Anti-Angiogenic Peptidomimetics and Evaluation their Biological Activity by In Vitro Assays. Avicenna Journal of Medical Biotechnology, 13(4), 183–189.
- Renfrew, P. D., Choi, E. J., Bonneau, R., & Kuhlman, B. (2012). Incorporation of Noncanonical Amino Acids into Rosetta and Use in Computational Protein-Peptide Interface Design. PLOS ONE, 7(3), e32637.
- Castro, T. G., Melle-Franco, M., Sousa, C. E. A., Cavaco-Paulo, A., & Marcos, J. C. (2023).
- Late-Stage Serine Modification Enables Noncanonical Peptide Synthesis. (2025). ChemRxiv.
- Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. (2023). Magnetic Resonance.
- WuXi AppTec Content Team. (2025). Cyclic Peptides: FDA-Approved Drugs and Their Oral Bioavailability and Metabolic Stability Tactics. WuXi AppTec.
- The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. (2022). MDPI.
- Peptidomimetics as next – generation therapeutic applications. (2025). Journal of Drug Discovery and Development.
-
Sample preparation and data analysis for NMR-based metabolomics. (n.d.). Penn State University. Retrieved from [Link]
- Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. (2023).
-
NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved from [Link]
- Scanlon, D. B., & Finlayson, J. (2004). Prep/Semiprep Separations of Peptides. In M.-I. Aguilar (Ed.), HPLC of Peptides and Proteins (pp. 191–206). Humana Press.
- New technique synthesizes non-natural amino acids for advanced peptide therapeutics. (2026). University of California, Santa Barbara.
- Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applic
- Pennington, M. W., & Norton, R. S. (2015). A Newcomer's Guide to Peptide Crystallography. International Journal of Peptide Research and Therapeutics, 21(1), 1–12.
-
HPLC Tech Tip: Approach to Peptide Analysis. (n.d.). Phenomenex. Retrieved from [Link]
- Mant, C. T., & Hodges, R. S. (2006). HPLC Analysis and Purification of Peptides. Current Protocols in Protein Science, Chapter 8, Unit 8.7.
- Protein X-ray Crystallography in Drug Discovery. (2025).
- HPLC Analysis Methods for Peptide Characteriz
-
Peptide Competition Assay (PCA) Protocol. (n.d.). Rockland Immunochemicals. Retrieved from [Link]
- HPLC Purific
-
The Complete Guide to Cell-Based Assays. (n.d.). SPT Labtech. Retrieved from [Link]
- Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders. (2024). MDPI.
- Advances in X-ray crystallography methods to study structural dynamics of macromolecules. (2023). Elsevier.
- A new soaking procedure for X-ray crystallographic structural determination of protein–peptide complexes. (2022). IUCrJ, 9(Pt 5), 589–596.
Sources
- 1. Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. news-medical.net [news-medical.net]
- 7. mdpi.com [mdpi.com]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. MR - Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR [mr.copernicus.org]
- 10. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design of Anti-Angiogenic Peptidomimetics and Evaluation their Biological Activity by In Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scilit.com [scilit.com]
- 13. Cyclic Peptides: FDA-Approved Drugs and Their Oral Bioavailability and Metabolic Stability Tactics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Harnessing Conformational Control: A Technical Guide to β-Methyl Substituted Phenylalanine Analogs in Modern Drug Discovery
An In-Depth Technical Guide for Researchers
Abstract
The strategic incorporation of non-canonical amino acids is a cornerstone of modern medicinal chemistry, enabling the modulation of pharmacological properties beyond the constraints of the 20 proteinogenic building blocks. Among these, β-methyl substituted phenylalanine analogs have emerged as a particularly powerful tool. The simple addition of a methyl group at the β-carbon of the phenylalanine side chain imparts significant structural and functional changes, including enhanced resistance to enzymatic degradation and profound conformational restriction. This guide provides an in-depth technical overview for researchers and drug development professionals on the synthesis, structural implications, and application of these valuable analogs. We will explore the causality behind various stereoselective synthetic strategies, detail key experimental protocols, and examine case studies where β-methyl-phenylalanine has been pivotal in optimizing peptide and non-peptide drug candidates.
The Strategic Value of β-Methylation in Phenylalanine Analogs
Phenylalanine is a frequent component of bioactive peptides and small molecule drugs, with its aromatic side chain often serving as a key pharmacophore for receptor interaction. However, native peptides containing phenylalanine suffer from significant liabilities, primarily rapid proteolytic degradation and conformational flexibility, which can lead to poor receptor selectivity and low bioavailability.
The introduction of a methyl group at the β-position of the phenylalanine side chain is a subtle yet highly effective strategy to overcome these limitations. This modification introduces a new stereocenter, creating four possible stereoisomers, and provides a powerful handle for fine-tuning molecular properties.
1.1 Key Advantages of β-Methylation:
-
Enhanced Proteolytic Stability: The steric hindrance provided by the β-methyl group disrupts the recognition and binding of proteases, which are unable to efficiently hydrolyze the modified peptide bond. This steric shield significantly increases the in vivo half-life of peptide-based therapeutics.
-
Conformational Rigidity: The synergistic effect of the two adjacent stereocenters (α and β) confers significant structural rigidity. This restriction of the torsional angles (phi, ψ) of the peptide backbone limits the accessible conformational space, effectively "locking" the molecule into a more defined and often more bioactive conformation. This pre-organization can reduce the entropic penalty of receptor binding, leading to enhanced potency and selectivity.
-
Improved Pharmacokinetic Properties: By increasing stability and influencing conformation, β-methylation can lead to improved pharmacokinetic profiles, including longer plasma half-lives and better membrane permeability in some cases.
The following diagram illustrates the core principle of how β-methylation provides a protective effect against enzymatic action.
Caption: Steric hindrance from β-methylation protects the peptide backbone from proteolytic enzymes.
Stereoselective Synthesis: Navigating the Chiral Landscape
The primary challenge in synthesizing β-methyl phenylalanine analogs lies in controlling the stereochemistry at two adjacent carbons, the α- and β-positions. Numerous chemical and biocatalytic methods have been developed to address this, each with distinct advantages and limitations.
Chemical Synthesis Strategies
Asymmetric Michael Addition: A powerful and widely used strategy involves the 1,4-conjugate addition of a chiral amine to an α,β-unsaturated ester, such as tert-butyl cinnamate. The stereoselectivity is guided by a chiral auxiliary, which is later removed.
A highly effective approach utilizes a chiral lithium amide, such as lithium (R)-(α-methylbenzyl)benzylamide, which adds with high diastereoselectivity. Subsequent trapping of the resulting enolate intermediate with an electrophile allows for the synthesis of various derivatives.
Experimental Protocol: Asymmetric Synthesis of (2R, 3S)-α-Methyl-β-phenylalanine via Chiral Lithium Amide Addition
This protocol is adapted from the strategy described by Davies et al.
Objective: To synthesize a specific stereoisomer of α-methyl-β-phenylalanine with high diastereoselectivity.
Materials:
-
(R)-(+)-N-benzyl-α-methylbenzylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
tert-Butyl crotonate
-
Dry Tetrahydrofuran (THF)
-
Methyl iodide (MeI)
-
Palladium on carbon (Pd/C) catalyst
-
Methanol (MeOH)
-
Hydrochloric acid (HCl)
Methodology:
-
Amide Formation: In a flame-dried, three-neck round-bottom flask under an argon atmosphere, dissolve (R)-(+)-N-benzyl-α-methylbenzylamine (1.0 eq) in dry THF at -78 °C.
-
Lithiation: Add n-BuLi (1.05 eq) dropwise via syringe. Stir the resulting solution at -78 °C for 30 minutes to form the lithium amide. Causality: The use of the chiral amine establishes the stereochemical environment. Deprotonation with n-BuLi generates the nucleophilic lithium amide required for the conjugate addition.
-
Conjugate Addition: Add tert-butyl crotonate (1.2 eq) dropwise to the lithium amide solution. Stir the reaction mixture at -78 °C for 2 hours. Causality: The lithium amide adds to the β-position of the unsaturated ester. The stereochemistry of the chiral auxiliary directs the approach of the electrophile, leading to the formation of a specific diastereomer.
-
Enolate Trapping: Add methyl iodide (1.5 eq) to the reaction mixture and stir at -78 °C for an additional 4 hours. Causality: The enolate formed after the Michael addition is quenched with methyl iodide, introducing the α-methyl group. The stereochemical outcome of this step is controlled by the existing stereocenter at the β-position.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride solution and allow it to warm to room temperature. Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Deprotection (Hydrogenolysis): Dissolve the crude product in methanol and add Pd/C catalyst. Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) overnight. Causality: Hydrogenolysis cleaves the N-benzyl and N-α-methylbenzyl groups, liberating the free amine.
-
Purification and Isolation: Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate. Purify the resulting amino ester by column chromatography. Subsequent hydrolysis of the ester with aqueous HCl yields the final amino acid hydrochloride salt.
Biocatalytic and Chemoenzymatic Approaches
Biocatalysis offers a sustainable and highly selective alternative to traditional chemical synthesis. Enzymes can operate under mild conditions and often provide access to enantiomerically pure products that are difficult to obtain otherwise.
Transaminase-Based Dynamic Kinetic Resolution (DKR): This elegant strategy uses a transaminase enzyme to resolve a racemic mixture of a β-branched α-keto acid precursor. The process is "dynamic" because the unreacted keto acid can racemize in situ, allowing for a theoretical yield of 100% of the desired stereoisomer. Thermophilic enzymes are often preferred as they tolerate the higher temperatures and pH conditions that facilitate racemization.
Engineered Phenylalanine Ammonia Lyases (PALs): Wild-type PALs are typically unable to accept β-substituted substrates. However, through computational analysis and protein engineering, variants have been designed that can perform direct asymmetric amination of β-methyl cinnamic acid, producing β-methyl-phenylalanine with excellent diastereo- and enantioselectivity (dr > 20:1, ee > 99.5%).
The following diagram outlines a generalized workflow for producing β-branched amino acids using a biocatalytic DKR approach.
Caption: A DKR workflow enables the conversion of a racemic starting material into a single chiral product.
Comparative Analysis of Synthetic Routes
| Method | Key Advantages | Potential Limitations | Stereoselectivity | References |
| Asymmetric Michael Addition | Well-established, versatile for various derivatives. | Requires cryogenic temperatures, stoichiometric chiral auxiliaries. | High (often >95% de). | |
| C-H Functionalization | Atom-economical, direct modification of simple precursors. | Often requires rare transition metal catalysts, directing groups. | Can be sub-optimal. | |
| Biocatalytic DKR | High enantioselectivity, "green" process, high theoretical yield. | Requires specific enzyme and substrate compatibility. | Excellent (often >99% ee). | |
| Engineered PALs | Direct amination, avoids keto-acid precursor. | Requires significant protein engineering effort. | Excellent (dr > 20:1, ee > 99.5%). |
Conformational Control and Structural Implications
The introduction of a β-methyl group dramatically alters the conformational landscape of the amino acid residue. DFT (Density Functional Theory) studies on dehydrophenylalanine (ΔPhe) analogs show that while β-methylation alone can surprisingly increase conformational freedom, further modification (e.g., at the C-terminal amide) leads to significant steric crowding that severely restricts the torsion angle ψ, effectively locking the residue into a single conformational state.
This conformational restriction is the primary reason for the utility of β-methyl phenylalanine in designing peptidomimetics. By incorporating these analogs at key positions, such as in β-turns, medicinal chemists can stabilize a desired secondary structure required for receptor activation or inhibition. This is particularly valuable in mimicking the structure of natural peptide ligands to create more potent and selective analogs.
The structural relationship between β-methylation and its pharmacological impact is summarized below.
Caption: The logical cascade from structural modification to improved pharmacological effect.
Applications in Drug Discovery and Medicinal Chemistry
β-Methyl phenylalanine analogs are not merely academic curiosities; they are integral components of numerous successful drug discovery campaigns.
Peptidomimetics: Opioid Receptor Modulators
A classic application is in the development of potent and selective opioid peptides. The incorporation of β-methyl-phenylalanine into endomorphin-2 analogues has been shown to significantly enhance activity and selectivity. The constrained topography of the phenyl ring side chain, enforced by the methyl group, is critical for optimal interaction with the opioid receptor binding pocket.
Non-Peptidic Scaffolds: Anticancer Agents
The utility of these analogs extends beyond peptides. Melphalan, a phenylalanine-derived nitrogen mustard, is an alkylating agent used in cancer chemotherapy. However, its use is limited by a lack of selectivity. Studies have shown that creating derivatives of melphalan, such as modified methyl esters, can significantly increase cytotoxicity against leukemic cell lines while reducing toxicity against normal cells. While not directly incorporating a β-methyl group, this work highlights the principle that modifying the core phenylalanine structure is a viable strategy for improving the therapeutic index of established drugs. The principles of steric and electronic modification learned from β-methylation studies can inform such designs.
Probing Biological Systems: Amino Acid Transporters
β-Methylated analogs can also serve as valuable tools for studying biological systems. For instance, the L-type amino acid transporter 1 (LAT1) is overexpressed in many cancer cells and is a target for drug delivery. Studies comparing various phenylalanine analogs revealed that modifications at the α- and β-positions significantly impact affinity and selectivity for LAT1 versus other transporters like LAT2. Such studies are crucial for designing transporter-targeted cancer therapies with minimal off-target effects.
Future Perspectives and Emerging Trends
The field continues to evolve, with new synthetic methods and applications constantly emerging.
-
Advanced Synthesis: Recent advances focus on developing more efficient, scalable, and environmentally friendly synthetic routes, including metal-free and improved biocatalytic processes.
-
Recombinant Production: A significant breakthrough is the heterologous expression of biosynthetic pathways in model organisms like E. coli. This enables the sustainable, fermentative production of β-methylphenylalanine and other non-proteinogenic amino acids, paving the way for their large-scale use.
-
Novel Modalities: As drug discovery moves towards more complex modalities like macrocyclic peptides and antibody-drug conjugates, the unique conformational properties of β-methyl phenylalanine analogs will undoubtedly be harnessed to engineer these next-generation therapeutics.
Conclusion
β-methyl substituted phenylalanine analogs represent a mature yet continually expanding area of drug discovery. The strategic introduction of a single methyl group provides medicinal chemists with a powerful method to enhance proteolytic stability, control molecular conformation, and ultimately improve the potency, selectivity, and pharmacokinetic profiles of therapeutic candidates. From stereoselective synthesis to rational design, the principles and protocols outlined in this guide demonstrate the profound impact of this "simple" modification. As synthetic and biotechnological methods advance, the accessibility and application of these valuable building blocks will only continue to grow, solidifying their role in the development of future medicines.
References
- Lung, F.-D., Li, G., Lou, B.-S., & Hruby, V. J. (2006). A New Strategy for the Synthesis of Four Individual Isomers of β-Methylphenylalanine.
- Czyżnikowska, Ż., Główka, F. K., & Janecka, A. (2009). The effect of beta-methylation on the conformation of alpha, beta-dehydrophenylalanine: a DFT study. PubMed.
- Pang, J. Y. H., et al. (n.d.). Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution. PMC.
- Davies, S. G. (n.d.). Asymmetric Synthesis of β-Amino Acids via the Michael Addition of Chiral Metal Amides. J-STAGE.
- Schöllkopf, U. (1983). Asymmetric synthesis of .alpha.-amino acids. I. A new approach. Journal of the American Chemical Society.
- Zhang, W., et al. (2024). Direct asymmetric synthesis of β-branched aromatic α-amino acids using engineered phenylalanine ammonia lyases.
- BOC Sciences. (n.d.).
- Davies, S. G., & Ichihara, O. (n.d.). Asymmetric syntheses of β-phenylalanine, α-methyl-β-phenylalanines and derivatives.
- Gembus, V., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD)
- Gembus, V., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Taylor & Francis Online.
- Unknown author. (2025). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review.
- Di Mauro, G., et al. (n.d.). Synthesis and evaluation of new endomorphin-2 analogues containing (Z)-α,β-didehydro-phenylalanine (ΔZPhe) residues. PMC.
- Singh, R. P., et al. (2015). Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher.
- Unknown author. (n.d.). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Koreascience.
- Ahn, J.-M. (n.d.). Peptidomimetics, a synthetic tool of drug discovery. PMC.
- Unknown author. (n.d.). Some β-methyl-substituted amino acid analogues.
- Burroughs, A. M., et al. (2024). Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli. PMC.
- Wang, Z., et al. (2025). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2)
- Nakanishi, T., et al. (2024).
- Gembus, V., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD)
- Burroughs, A. M., et al. (2024). Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli. PubMed.
- Kover, K. E., et al. (1994). Conformational Properties of the Unnatural Amino Acid .beta.-Methylphenylalanine in a Linear Octapeptide
An In-depth Technical Guide on the Solubility of Boc-Protected Beta-Methyl Amino Acids
I. Introduction: The Pivotal Role of Boc-Protected Beta-Methyl Amino Acids in Drug Discovery
In the landscape of modern medicinal chemistry and drug development, the architectural manipulation of peptide and small molecule therapeutics is paramount to achieving desired pharmacological profiles. Among the vast arsenal of synthetic building blocks, Boc-protected beta-methyl amino acids have emerged as a critical class of compounds. The incorporation of a beta-methyl group introduces conformational constraints, enhances metabolic stability by sterically hindering enzymatic degradation, and allows for the fine-tuning of molecular hydrophobicity. These attributes are instrumental in the design of peptidomimetics, protease inhibitors, and other bioactive molecules with improved oral bioavailability and therapeutic efficacy.
The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of peptide synthesis, prized for its stability under a wide range of conditions and its facile removal under mild acidic conditions.[1] However, the introduction of the bulky, nonpolar Boc group, coupled with the inherent structural characteristics of the amino acid side chain and the beta-methyl modification, significantly influences a critical physicochemical property: solubility.[2][3]
A thorough understanding of the solubility of these modified amino acids in various organic solvents is not merely an academic exercise; it is a fundamental prerequisite for the successful design and execution of synthetic routes, purification strategies, and formulation development. Inadequate solubility can lead to challenges in reaction kinetics, purification efficiency, and ultimately, the scalability of a synthetic process.
This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the factors governing the solubility of Boc-protected beta-methyl amino acids, collates available solubility data for these and structurally related compounds, and presents a detailed, field-proven experimental protocol for the quantitative determination of their solubility. The methodologies described herein are intended to be self-validating, empowering researchers to generate reliable and reproducible solubility data for their specific compounds of interest.
II. Foundational Principles: Factors Influencing Solubility
The solubility of a Boc-protected beta-methyl amino acid is a complex interplay of several structural and environmental factors. A clear understanding of these principles is essential for predicting solubility trends and for the rational selection of solvents in a laboratory setting.
-
The Boc Protecting Group: The tert-butoxycarbonyl group is inherently hydrophobic. Its presence significantly increases the lipophilicity of the amino acid, generally leading to enhanced solubility in nonpolar organic solvents and reduced solubility in aqueous media.[2]
-
The Amino Acid Side Chain (R-group): The nature of the amino acid side chain is a primary determinant of solubility.
-
Aliphatic Side Chains (e.g., from Valine, Leucine): Nonpolar, aliphatic side chains contribute to the overall hydrophobicity of the molecule, favoring solubility in solvents like dichloromethane (DCM) and tetrahydrofuran (THF).[4][5]
-
Aromatic Side Chains (e.g., from Phenylalanine, Tryptophan): The large, nonpolar aromatic rings in these side chains further increase hydrophobicity, often resulting in good solubility in solvents such as DCM, ethyl acetate, and dimethylformamide (DMF).[6][7]
-
Polar/Functionalized Side Chains: While less common in the context of simple beta-methyl derivatives, the presence of polar or functionalized side chains would be expected to increase solubility in more polar organic solvents like methanol and ethanol.
-
-
The Beta-Methyl Group: The introduction of a methyl group at the beta-position of the amino acid backbone has a nuanced effect on solubility.
-
Increased Hydrophobicity: The additional methyl group contributes to the overall nonpolar surface area of the molecule, which can further enhance solubility in nonpolar organic solvents.
-
Disruption of Crystal Packing: The steric bulk of the beta-methyl group can disrupt the crystal lattice energy of the solid form of the amino acid. A lower crystal lattice energy generally translates to more favorable dissolution and, consequently, higher solubility.
-
-
Stereochemistry: While often overlooked, the stereochemistry at both the alpha- and beta-carbons can influence how the molecules pack in the solid state, which in turn can affect their solubility.
-
Solvent Properties: The choice of solvent is critical and is governed by the principle of "like dissolves like."
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are often excellent choices for dissolving a wide range of Boc-protected amino acids due to their ability to solvate both the polar carbamate group and the nonpolar side chains.[6][8]
-
Chlorinated Solvents (e.g., DCM, Chloroform): These are generally good solvents for hydrophobic Boc-protected amino acids.[2][6]
-
Ethers (e.g., Diethyl ether, THF): These are suitable for many nonpolar derivatives.[2]
-
Alcohols (e.g., Methanol, Ethanol): Their ability to act as both hydrogen bond donors and acceptors allows them to dissolve a range of compounds, although solubility may be lower for highly nonpolar derivatives.[9]
-
Water: Boc-protected amino acids typically exhibit low solubility in water due to the hydrophobic nature of the Boc group and many common side chains.[4][8]
-
III. Solubility Data for Boc-Protected Beta-Methyl Amino Acids and Analogues
While specific, quantitative solubility data for a wide range of Boc-protected beta-methyl amino acids is not extensively published, the following table summarizes available qualitative and quantitative data for these compounds and their close structural analogues. This information can serve as a valuable starting point for solvent selection.
| Compound | Solvent | Solubility | Reference(s) |
| Structurally Related Beta-Methyl Amino Acids | |||
| (S)-N-Boc-3-aminobutyric acid | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | Soluble | [10] |
| Water | Slightly soluble | [10] | |
| Boc-L-β-homophenylalanine | Dichloromethane, DMF, NMP | Soluble | [11][12] |
| Qualitative Data for Analogous Boc-Protected Amino Acids | |||
| Boc-L-Valine | Ethanol, Ether, Chloroform | Freely soluble | [2] |
| Water | Slightly soluble | [2] | |
| Boc-N-methyl-L-valine | Methanol, Dimethyl sulfoxide (DMSO) | Soluble | [8] |
| Water | Less soluble | [8] | |
| BOC-L-leucine | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | Soluble | [5] |
| N-Boc-L-phenylalanine | Methanol, Dichloromethane, Dimethylformamide, N-methyl-2-pyrrolidone | Soluble | [1][6][7] |
| Boc-L-tryptophan | Dichloromethane, Dimethylformamide | Soluble | |
| Water | Less soluble | ||
| Quantitative Data for Analogous Boc-Protected Amino Acids | |||
| Boc-L-Valine | Dimethyl sulfoxide (DMSO) | 100 mg/mL (460.28 mM) | [10] |
| Boc-MLF (Boc-Met-Leu-Phe-OH) | Dimethyl sulfoxide (DMSO) | ≥ 100 mg/mL (196.21 mM) | [13] |
Note: "Soluble" and "Slightly soluble" are qualitative descriptors from the source and do not represent specific quantitative values. The absence of a compound from this table indicates that no specific solubility data was found in the conducted searches.
IV. Experimental Protocol: Quantitative Solubility Determination
The following protocol details a robust and widely accepted method for determining the equilibrium solubility of Boc-protected beta-methyl amino acids in various organic solvents using the shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for quantification.[14]
A. Rationale for Method Selection
The shake-flask method is considered the "gold standard" for determining equilibrium solubility. It ensures that the solvent is fully saturated with the solute, providing a true measure of thermodynamic solubility.[14]
HPLC analysis is chosen for quantification due to its high sensitivity, specificity, and accuracy. It allows for the precise measurement of the dissolved analyte, even at low concentrations, and can separate the analyte from any potential impurities.[15][16]
B. Materials and Equipment
-
Boc-protected beta-methyl amino acid of interest
-
HPLC-grade organic solvents (e.g., Methanol, Ethanol, Dichloromethane, Dimethylformamide, Acetonitrile, Ethyl Acetate)
-
Analytical balance (readable to at least 0.1 mg)
-
Scintillation vials or other suitable glass vials with screw caps
-
Orbital shaker or vortex mixer
-
Thermostatically controlled environment (e.g., incubator or water bath)
-
Syringes and syringe filters (0.22 µm or 0.45 µm, compatible with the chosen organic solvents)
-
Volumetric flasks and pipettes
-
HPLC system with a suitable detector (e.g., UV-Vis or Diode Array Detector)
-
Appropriate HPLC column (e.g., C18 reversed-phase)
C. Step-by-Step Methodology
1. Preparation of Saturated Solutions:
-
Weighing the Solute: Accurately weigh an excess amount of the Boc-protected beta-methyl amino acid into a glass vial. "Excess" means that there should be undissolved solid remaining at the end of the equilibration period. A starting point of 10-20 mg is often sufficient.
-
Solvent Addition: Add a known volume of the desired organic solvent to the vial (e.g., 1-2 mL).
-
Equilibration: Tightly cap the vials and place them on an orbital shaker in a thermostatically controlled environment (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period, typically 24-48 hours, to ensure that equilibrium has been reached.[14]
2. Sample Collection and Preparation:
-
Settling: After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.
-
Filtration: Carefully draw the supernatant into a syringe and immediately filter it through a syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles that would lead to an overestimation of solubility.[14]
3. Quantification by HPLC:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of the Boc-protected beta-methyl amino acid in the same solvent used for the solubility experiment. The concentrations of these standards should bracket the expected solubility of the compound.
-
Generation of a Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration. The curve should be linear with a correlation coefficient (R²) of >0.99.
-
Analysis of the Saturated Solution: Dilute the filtered supernatant from the solubility experiment with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.
-
Injection and Data Acquisition: Inject the diluted sample into the HPLC system and record the peak area.
-
Calculation of Solubility: Using the equation of the line from the calibration curve, determine the concentration of the diluted sample. Multiply this concentration by the dilution factor to obtain the solubility of the Boc-protected beta-methyl amino acid in the chosen solvent. Express the solubility in appropriate units (e.g., mg/mL, g/L, or mol/L).
D. Diagram of the Experimental Workflow
Caption: Workflow for Quantitative Solubility Determination.
V. Conclusion and Future Perspectives
This technical guide has provided a foundational understanding of the solubility of Boc-protected beta-methyl amino acids, a class of compounds of significant interest in contemporary drug discovery. While a comprehensive public database of quantitative solubility data for these specific molecules remains to be fully established, this guide offers valuable qualitative insights based on structurally similar compounds and, more importantly, a detailed, robust experimental protocol for the independent determination of this critical physicochemical parameter.
By understanding the interplay of the Boc-group, the amino acid side chain, the beta-methyl modification, and the properties of various organic solvents, researchers can make more informed decisions in their synthetic and purification strategies. The provided shake-flask HPLC method empowers laboratories to generate the precise solubility data needed to optimize their workflows, ensuring the efficient and successful development of novel therapeutics.
As the use of non-canonical amino acids continues to expand, it is anticipated that a greater body of publicly available physicochemical data, including solubility, will emerge. This will undoubtedly accelerate the pace of innovation in peptide and small molecule drug design, enabling the more rapid translation of promising laboratory discoveries into life-changing medicines.
VI. References
-
Thermo Scientific Alfa Aesar. N-Boc-L-phenylalanine, 99% 5 g. [Link]
-
DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. [Link]
-
Changzhou Huaren Chemical Co., Ltd. Boc-L-phenylalanine. [Link]
-
BCO-DMO. Determination of Amino Acid Concentrations using HPLC. [Link]
-
ResearchGate. Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. [Link]
-
DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. [Link]
-
PubMed Central. HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues. [Link]
-
Shimadzu. Selection of Detector in Analysis of Amino Acids Using Pre-column Derivatization Method. [Link]
-
Aapptec Peptides. Boc-Phe-OH [13734-34-4]. [Link]
Sources
- 1. Boc-L-phenylalanine | Changzhou Huaren Chemical Co., Ltd. [huarenchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. BOC-L-Leucine | 13139-15-6 [chemicalbook.com]
- 6. N-Boc-L-phenylalanine, 99% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.it]
- 7. N-(tert-Butoxycarbonyl)-L-phenylalanine | 13734-34-4 [chemicalbook.com]
- 8. CAS 45170-31-8: boc-N-methyl-L-valine | CymitQuimica [cymitquimica.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. (S)-N-Boc-3-aminobutyric acid | 158851-30-0 [chemicalbook.com]
- 11. chemimpex.com [chemimpex.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. usp.org [usp.org]
- 15. datadocs.bco-dmo.org [datadocs.bco-dmo.org]
- 16. myfoodresearch.com [myfoodresearch.com]
Harnessing Steric Hindrance: A Guide to the Conformational Constraints of β-Methyl Substitution in Peptides
An In-depth Technical Guide:
Introduction
In the landscape of therapeutic peptide development, the ability to control molecular shape is paramount. Peptides, with their inherent flexibility, often exist as a dynamic ensemble of conformations, a characteristic that can lead to reduced receptor affinity and susceptibility to enzymatic degradation.[1][2] The introduction of conformational constraints is a powerful strategy to lock a peptide into its bioactive structure, thereby enhancing its potency, selectivity, and metabolic stability.[3] Among the various chemical modifications available, β-methyl substitution stands out as a subtle yet highly effective tool for restricting the conformational freedom of the peptide backbone and side chains.
This guide provides a comprehensive technical overview of the principles, synthesis, analysis, and applications of β-methyl substitution in peptides. We will explore the fundamental stereochemical effects of this modification, detail the experimental workflows for synthesis and characterization, and examine its impact on secondary structure and therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking to leverage conformational constraint as a rational design element in peptidomimetics and peptide-based therapeutics.[4]
The Molecular Basis of Conformational Constraint by β-Methylation
The introduction of a methyl group at the β-carbon of an amino acid residue imposes significant steric limitations on the allowable torsional angles of the peptide backbone (φ, ψ) and the side chain (χ). This simple alkyl group acts as a "steric gate," preventing the peptide from adopting many of the conformations that would be accessible to its non-methylated counterpart.
The primary effect is a restriction of the Ramachandran space. The bulky methyl group creates unfavorable van der Waals interactions with adjacent atoms in the peptide backbone and the amino acid's own side chain, effectively "ruling out" large regions of the conformational landscape.[5] This steric hindrance directly influences the local proton affinities and hydrogen bonding patterns, which are critical for stabilizing defined secondary structures.[5] For instance, β-branching has been shown to be essential for stabilizing specific β-turn configurations in cyclic hexapeptides.[6]
The stereochemistry of the β-methyl group is crucial. Depending on its configuration ((2S,3R) or (2S,3S) for an L-amino acid), different regions of the Ramachandran plot are favored, allowing for the rational design of peptides that preferentially adopt specific secondary structures like β-sheets or turns.[6]
Caption: Steric effect of β-methylation on peptide conformation.
Synthesis and Incorporation of β-Methylated Amino Acids
The successful application of β-methyl substitution hinges on the efficient synthesis of the modified amino acid monomers and their subsequent incorporation into peptide sequences. While various strategies exist, a common approach involves the stereoselective synthesis of β-homoamino acids followed by standard solid-phase peptide synthesis (SPPS).
Synthesis of β-Amino Acid Monomers
The synthesis of β-amino acid precursors often begins with a protected α-amino acid. A representative method is the Arndt-Eistert homologation, where an N-protected α-amino acid is converted to a diazoketone. This intermediate then undergoes a Wolff rearrangement in the presence of a nucleophile (e.g., methanol with a silver benzoate catalyst) to yield the β-amino acid ester, which can then be hydrolyzed to the desired β-amino acid.[7][8]
Solid-Phase Peptide Synthesis (SPPS) Protocol
Once the Fmoc-protected β-methyl amino acid is obtained, it can be incorporated into a peptide sequence using a standard automated or manual SPPS protocol. The core principle of SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid resin support.
Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis
-
Resin Preparation: Start with a suitable solid support (e.g., Rink Amide resin for C-terminal amides). Swell the resin in a suitable solvent like Dichloromethane (DCM) or Dimethylformamide (DMF) for 30-60 minutes.
-
First Amino Acid Coupling:
-
Remove the Fmoc protecting group from the resin using a 20% piperidine in DMF solution (2 x 10 min).
-
Wash the resin extensively with DMF and DCM.
-
Activate the carboxylic acid of the first Fmoc-protected amino acid (e.g., Fmoc-β-Me-Phe-OH) using a coupling agent like HBTU/HOBt or HATU in the presence of a base such as N,N-Diisopropylethylamine (DIEA).
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.
-
-
Chain Elongation (Iterative Cycle):
-
Fmoc Deprotection: Remove the Fmoc group from the newly added amino acid with 20% piperidine in DMF.
-
Washing: Thoroughly wash the resin with DMF, DCM, and Isopropanol to remove excess reagents.
-
Coupling: Activate and couple the next Fmoc-protected amino acid in the sequence as described in step 2.
-
Repeat: Continue this cycle of deprotection, washing, and coupling for each amino acid in the desired sequence.
-
-
Cleavage and Deprotection:
-
Once the synthesis is complete, wash the resin with DCM and dry it under vacuum.[9]
-
Treat the resin with a cleavage cocktail, typically containing a strong acid like Trifluoroacetic Acid (TFA) along with scavengers (e.g., water, triisopropylsilane) to remove the peptide from the resin and cleave the side-chain protecting groups simultaneously.[10] The reaction is typically run for 2-3 hours at room temperature.[9]
-
-
Purification and Analysis:
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the crude product.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical HPLC.
-
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).
Biophysical Characterization of Conformational Constraints
Determining the three-dimensional structure of β-methylated peptides in solution is critical to validating the design hypothesis. A combination of high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling provides the most detailed picture of the peptide's conformational ensemble.
NMR Spectroscopy
NMR is the most powerful technique for elucidating the solution-state structure of peptides. Several NMR experiments provide the necessary distance and angular restraints to define the peptide's conformation.[11] The methyl groups themselves serve as excellent spectroscopic probes due to their favorable relaxation properties and high proton count, which leads to strong NMR signals.[12]
Key NMR Parameters for Structural Analysis:
| Parameter | NMR Experiment | Structural Information Derived |
| Chemical Shifts (ΔδHα) | 1D ¹H, 2D TOCSY/COSY | Deviations from random coil values indicate the presence of stable secondary structure (e.g., upfield shifts suggest β-sheet formation). |
| ³JHN-Hα Coupling Constants | 1D ¹H, 2D COSY | Provides information on the backbone dihedral angle φ. Large values (~8-10 Hz) are indicative of extended (β-sheet) conformations, while small values (~4-6 Hz) suggest helical structures. |
| Nuclear Overhauser Effects (NOEs) | 2D ROESY/NOESY | Identifies protons that are close in space (< 5 Å). Sequential amide-to-amide NOEs are characteristic of β-turns, while specific long-range NOEs define the overall fold.[6] |
Experimental Protocol: NMR Structural Analysis
-
Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., H₂O/D₂O 90/10, or an organic solvent like methanol-d₄) to a concentration of 1-3 mM. Add a known concentration of a chemical shift reference standard (e.g., DSS or TSP).
-
Data Acquisition:
-
Acquire a series of 1D and 2D NMR spectra on a high-field spectrometer (≥ 600 MHz).
-
Standard experiments include: 1D ¹H, 2D TOCSY (for spin system identification), 2D COSY (for J-coupling analysis), and 2D ROESY or NOESY (for distance restraints).[11]
-
Acquire data across a range of temperatures to assess conformational stability.
-
-
Resonance Assignment: Use the TOCSY and COSY spectra to assign all proton resonances to their respective amino acid residues in the peptide sequence.[11]
-
Restraint Generation:
-
Measure ³JHN-Hα coupling constants to derive φ angle restraints.
-
Integrate the cross-peaks in the ROESY/NOESY spectrum to generate a list of interproton distance restraints. Classify NOEs as strong (1.8-2.7 Å), medium (1.8-3.5 Å), or weak (1.8-5.0 Å).
-
-
Structure Calculation:
-
Use the experimental restraints (distances and dihedral angles) as input for structure calculation software (e.g., CYANA, XPLOR-NIH).
-
Generate an ensemble of low-energy structures that satisfy the experimental data.
-
-
Structure Validation: Analyze the quality of the final ensemble of structures based on parameters like restraint violations and Ramachandran plot analysis.
Computational Modeling
Molecular dynamics (MD) simulations complement NMR data by providing a dynamic view of the peptide's conformational landscape.[13] Starting from an NMR-derived structure or a modeled conformation, MD simulations can explore the stability of the structure and identify minor conformational states that may not be easily detected by NMR alone.
Caption: Workflow for Conformational Analysis.
Applications in Drug Discovery and Development
The ability to enforce a specific conformation through β-methyl substitution has profound implications for peptide drug design. By pre-organizing a peptide into its bioactive shape, several key therapeutic properties can be significantly improved.
-
Enhanced Receptor Affinity and Selectivity: A conformationally constrained peptide does not need to expend as much binding energy to adopt the correct shape for receptor interaction, often leading to a dramatic increase in binding affinity (lower Kd or IC₅₀ values). Furthermore, constraining a peptide to a conformation recognized by a specific receptor subtype can greatly enhance selectivity, reducing off-target effects.[4][14]
-
Increased Proteolytic Stability: Proteases recognize and cleave peptides in specific, often extended, conformations. By introducing β-methyl groups, these recognizable conformations can be destabilized or blocked, rendering the peptide resistant to enzymatic degradation. This increases the peptide's in vivo half-life, a critical factor for therapeutic efficacy.[1][8]
-
Improved Bioavailability: While still a challenge for peptides, conformational stabilization can sometimes lead to improved membrane permeability by masking polar backbone amides and presenting a more hydrophobic surface.[15]
β-Methylated peptides have been successfully applied in various therapeutic areas, including the development of potent and selective ligands for G-protein coupled receptors (GPCRs), inhibitors of protein-protein interactions, and novel antimicrobial agents.[1][4][14]
Conclusion and Future Outlook
β-Methyl substitution is a robust and highly effective strategy for imposing conformational constraints on peptides. By leveraging predictable steric effects, researchers can guide peptide folding, stabilize bioactive structures, and enhance drug-like properties. The synergy between sophisticated chemical synthesis, high-resolution NMR spectroscopy, and computational modeling provides a powerful toolkit for the rational design of next-generation peptide therapeutics. As our understanding of the subtle interplay between local stereochemistry and global peptide conformation continues to grow, the strategic application of β-methylation will undoubtedly play an increasingly important role in addressing previously "undruggable" targets and developing novel medicines for a wide range of diseases.
References
-
Synthesis and Characterization of Short α and β-Mixed Peptides with Excellent Anti-Lipase Activities - PMC. (2024). National Center for Biotechnology Information. Available at: [Link]
-
Engineering β-sheets employing N -methylated heterochiral amino acids - Chemical Science (RSC Publishing). (2016). Royal Society of Chemistry. Available at: [Link]
-
Some β-methyl-substituted amino acid analogues [87-91]. - ResearchGate. ResearchGate. Available at: [Link]
-
Computational Identification of Protein Methylation Sites through Bi-Profile Bayes Feature Extraction - PMC. (2009). National Center for Biotechnology Information. Available at: [Link]
-
β-Branched Amino Acids Stabilize Specific Conformations of Cyclic Hexapeptides - PMC. National Center for Biotechnology Information. Available at: [Link]
-
The effect of beta-methylation on the conformation of alpha, beta-dehydrophenylalanine: a DFT study - PubMed. (2009). National Center for Biotechnology Information. Available at: [Link]
-
A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential α-Amylase Inhibitors. (2024). MDPI. Available at: [Link]
-
Computational prediction of methylation types of covalently modified lysine and arginine residues in proteins | Briefings in Bioinformatics | Oxford Academic. (2016). Oxford University Press. Available at: [Link]
-
Conformational Changes Induced by Methyl Side-Chains in Protonated Tripeptides Containing Glycine and Alanine Residues - OSTI.GOV. U.S. Department of Energy Office of Scientific and Technical Information. Available at: [Link]
-
Synthesis and Applications of Peptides and Peptidomimetics in Drug Discovery. ResearchGate. Available at: [Link]
-
Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry - ACS Publications. (2014). American Chemical Society Publications. Available at: [Link]
-
A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect - SCIRP. (2015). Scientific Research Publishing. Available at: [Link]
-
Methyl-Based NMR Spectroscopy Methods for Uncovering Structural Dynamics in Large Proteins and Protein Complexes - PMC. National Center for Biotechnology Information. Available at: [Link]
-
Structure-based conformational preferences of amino acids - PMC. National Center for Biotechnology Information. Available at: [Link]
-
peptide nmr. Utrecht University. Available at: [Link]
-
Computational Studies of Difference in Binding Modes of Peptide and Non-Peptide Inhibitors to MDM2/MDMX Based on Molecular Dynamics Simulations - MDPI. (2012). MDPI. Available at: [Link]
-
Quantifying amino acid conformational preferences and side-chain–side-chain interactions in β-hairpins | PNAS. Proceedings of the National Academy of Sciences. Available at: [Link]
-
Stereoselective Synthesis of α-Disubstituted β-Homoprolines - ACS Publications. (2023). American Chemical Society Publications. Available at: [Link]
-
Computational Prediction of Protein Arginine Methylation Based on Composition–Transition–Distribution Features | ACS Omega. (2020). American Chemical Society Publications. Available at: [Link]
- EP3636656A1 - Method for synthesizing peptide containing n-substituted amino acid - Google Patents. Google Patents.
-
The 4 Most Promising Therapeutic Applications for Peptide Drug Development. (2025). Technology Networks. Available at: [Link]
-
Three Inventive Biomedical Applications for Synthetic Peptides - GenScript. (2024). GenScript. Available at: [Link]
-
A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. (2015). Scientific Research Publishing. Available at: [Link]
-
Computational analysis of DNA methylation from long-read sequencing - PMC. (2025). National Center for Biotechnology Information. Available at: [Link]
-
Therapeutic Peptides: Recent Advances in Discovery, Synthesis, and Clinical Translation. (2025). MDPI. Available at: [Link]
-
Nα‐Methylation of arginine: Implications for cell‐penetrating peptides - DSpace@MIT. (2023). MIT DSpace. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. genscript.com [genscript.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. osti.gov [osti.gov]
- 6. β-Branched Amino Acids Stabilize Specific Conformations of Cyclic Hexapeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Characterization of Short α and β-Mixed Peptides with Excellent Anti-Lipase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pnas.org [pnas.org]
- 10. EP3636656A1 - Method for synthesizing peptide containing n-substituted amino acid - Google Patents [patents.google.com]
- 11. chem.uzh.ch [chem.uzh.ch]
- 12. Methyl-Based NMR Spectroscopy Methods for Uncovering Structural Dynamics in Large Proteins and Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Computational Studies of Difference in Binding Modes of Peptide and Non-Peptide Inhibitors to MDM2/MDMX Based on Molecular Dynamics Simulations | MDPI [mdpi.com]
- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 15. Therapeutic Peptides: Recent Advances in Discovery, Synthesis, and Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
The Critical Distinction: A Comparative Analysis of β-Methyl-Phenylalanine and β-Phenylalanine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
β-Phenylalanine and its methylated analogue, β-methyl-phenylalanine, exemplify how a subtle structural modification—the addition of a single methyl group—can profoundly alter a molecule's physicochemical properties, biological activity, and therapeutic potential. While both are non-proteinogenic β-amino acids, their divergent behaviors in biological systems necessitate a clear and comprehensive understanding of their differences. This guide provides a detailed comparative analysis of their chemical structures, synthesis, conformational preferences, and, most importantly, their distinct pharmacological profiles. We will explore their roles as enzyme inhibitors, peptide building blocks, and chiral synthons, offering field-proven insights and detailed experimental protocols for their differentiation and characterization.
Introduction: The Significance of the β-Amino Acid Scaffold
β-Amino acids are structural isomers of the more common α-amino acids, with the amino group attached to the β-carbon (the third carbon atom) instead of the α-carbon. This seemingly minor shift has significant consequences for their chemical and biological properties. Unlike their α-counterparts, β-amino acids are not incorporated into proteins via ribosomal synthesis. However, they are found in a variety of natural products and have garnered significant interest in medicinal chemistry due to their unique conformational properties and resistance to enzymatic degradation.
β-Phenylalanine, the parent compound, serves as a foundational building block for the synthesis of various biologically active molecules, including peptides and small-molecule drugs. The introduction of a methyl group at the β-position, creating β-methyl-phenylalanine, introduces a new chiral center and steric hindrance that dramatically influences its biological activity and metabolic stability. This guide will dissect the critical differences between these two molecules, providing a robust framework for researchers and drug developers to leverage their unique properties.
Structural and Physicochemical Disparities
The core difference between β-phenylalanine and β-methyl-phenylalanine lies in the presence of a methyl group on the β-carbon of the latter.
β-Phenylalanine:
-
Structure: A primary amine is attached to the β-carbon of the 3-phenylpropanoic acid backbone.
-
Chirality: Possesses one chiral center at the β-carbon, leading to two enantiomers: (R)-β-phenylalanine and (S)-β-phenylalanine.
β-Methyl-phenylalanine:
-
Structure: A methyl group and a primary amine are attached to the β-carbon of the 3-phenylpropanoic acid backbone.
-
Chirality: Possesses two chiral centers, at the α- and β-carbons, giving rise to four stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The relative stereochemistry is often described using the syn and anti nomenclature.
This additional methyl group in β-methyl-phenylalanine introduces significant steric bulk, which has profound implications for its conformational flexibility and interactions with biological targets.
Comparative Physicochemical Properties
| Property | β-Phenylalanine | β-Methyl-phenylalanine |
| Molecular Formula | C₉H₁₁NO₂ | C₁₀H₁₃NO₂ |
| Molar Mass | 165.19 g/mol | 179.22 g/mol |
| Chiral Centers | 1 | 2 |
| Stereoisomers | 2 (R and S) | 4 (syn and anti pairs) |
| Conformational Flexibility | Higher | Lower (due to steric hindrance) |
| Lipophilicity (logP) | Generally lower | Generally higher |
Synthesis and Stereoselective Control
The synthesis of these β-amino acids often requires stereoselective methods to obtain the desired enantiomer or diastereomer, which is crucial for their biological activity.
Synthesis of β-Phenylalanine
A common and efficient method for the asymmetric synthesis of β-phenylalanine is the Arndt-Eistert homologation of the corresponding α-amino acid, L-phenylalanine. This reaction sequence extends the carbon chain by one atom, converting an α-amino acid into a β-amino acid.
Experimental Protocol: Arndt-Eistert Homologation for (S)-β-Phenylalanine
-
Activation of L-Phenylalanine: N-Boc-L-phenylalanine is activated to a mixed anhydride using isobutyl chloroformate and a base like N-methylmorpholine in a dry, aprotic solvent (e.g., THF) at -15°C.
-
Diazomethane Reaction: The mixed anhydride is then reacted with an ethereal solution of diazomethane at 0°C to form the corresponding diazoketone. Caution: Diazomethane is highly toxic and explosive. This step must be performed in a well-ventilated fume hood with appropriate safety precautions.
-
Wolff Rearrangement: The purified diazoketone is subjected to a Wolff rearrangement in the presence of a silver catalyst (e.g., silver benzoate) in a suitable solvent like methanol. This rearrangement expels N₂ gas and forms the methyl ester of N-Boc-(S)-β-phenylalanine.
-
Hydrolysis: The resulting β-amino ester is hydrolyzed using a base (e.g., LiOH) in a mixture of THF and water to yield N-Boc-(S)-β-phenylalanine.
-
Deprotection: The Boc protecting group is removed using a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM), to afford the final product, (S)-β-phenylalanine.
Synthesis of β-Methyl-phenylalanine
The synthesis of β-methyl-phenylalanine is more complex due to the need to control the stereochemistry at two adjacent chiral centers. One effective approach involves the diastereoselective conjugate addition of a chiral amine to a cinnamic acid derivative.
Experimental Protocol: Diastereoselective Synthesis of syn-(2R,3S)-β-Methyl-phenylalanine
-
Substrate Preparation: Cinnamic acid is converted to its corresponding N-acyloxazolidinone derivative using a chiral auxiliary, such as Evans' auxiliary ((4R,5S)-4-methyl-5-phenyl-2-oxazolidinone).
-
Conjugate Addition: The chiral N-acyloxazolidinone is reacted with a lithium amide base (e.g., lithium bis(trimethylsilyl)amide) followed by the addition of a methylating agent (e.g., methyl iodide) in a polar aprotic solvent (e.g., THF) at low temperatures (-78°C). The chiral auxiliary directs the diastereoselective methylation.
-
Auxiliary Cleavage: The chiral auxiliary is cleaved from the product via hydrolysis with a base (e.g., LiOH) to yield the desired β-methyl-phenylalanine enantiomer.
Comparative Biological and Pharmacological Profiles
The presence of the β-methyl group is the primary determinant of the distinct biological activities of these two compounds.
β-Phenylalanine: A Versatile Building Block and Precursor
β-Phenylalanine and its derivatives have been explored for various therapeutic applications:
-
Peptide Modification: Incorporation of β-phenylalanine into peptides can induce stable secondary structures, such as helices and turns, and confer resistance to proteolytic degradation.
-
Enzyme Inhibition: Certain derivatives of β-phenylalanine have shown inhibitory activity against enzymes like γ-aminobutyric acid (GABA) aminotransferase, which is a target for anticonvulsant drugs.
-
Precursor to Taxol Side Chain: β-Phenylalanine is a key precursor in the synthesis of the side chain of the potent anticancer drug, Taxol (Paclitaxel).
β-Methyl-phenylalanine: A Potent and Selective Modulator
The methyl group in β-methyl-phenylalanine provides steric hindrance that can enhance binding affinity and selectivity for specific biological targets.
-
Enzyme Inhibition: β-Methyl-phenylalanine derivatives have been designed as potent inhibitors of various enzymes. For example, specific stereoisomers have shown selective inhibition of aminopeptidases.
-
Conformationally Constrained Peptides: The incorporation of β-methyl-phenylalanine into peptides imposes significant conformational constraints, which can be exploited to design peptides with specific and stable three-dimensional structures. This is particularly valuable in the design of peptide-based therapeutics that mimic protein secondary structures.
-
Metabolic Stability: The methyl group can shield the adjacent amide bond from enzymatic cleavage, thereby increasing the metabolic stability and in vivo half-life of peptides containing this residue.
Experimental Differentiation and Characterization
Distinguishing between β-phenylalanine and β-methyl-phenylalanine, and their respective stereoisomers, requires a combination of chromatographic and spectroscopic techniques.
Chromatographic Methods
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most effective method for separating the enantiomers of β-phenylalanine and the diastereomers of β-methyl-phenylalanine. Chiral stationary phases (CSPs) based on cyclodextrins or polysaccharide derivatives are commonly used.
-
Gas Chromatography-Mass Spectrometry (GC-MS): After derivatization to increase volatility (e.g., esterification and acylation), GC-MS can be used to separate and identify the compounds based on their retention times and mass fragmentation patterns. The molecular ion peak will differ by 14 m/z units (the mass of a CH₂ group).
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The presence of a doublet signal for the methyl group in the spectrum of β-methyl-phenylalanine is a clear distinguishing feature. The coupling constants between the protons on the α- and β-carbons can provide information about the relative stereochemistry (syn or anti) of the diastereomers.
-
¹³C NMR: The carbon spectrum of β-methyl-phenylalanine will show an additional signal in the aliphatic region corresponding to the methyl group.
-
-
Vibrational Spectroscopy (FT-IR and Raman): While less definitive for differentiation, subtle shifts in the vibrational frequencies of the C-H and N-H bonds can be observed.
Experimental Workflow: Differentiation of β-Phenylalanine and β-Methyl-phenylalanine
Caption: Workflow for the differentiation and characterization of β-phenylalanine and β-methyl-phenylalanine.
Conclusion and Future Perspectives
The seemingly minor addition of a methyl group to the β-carbon of phenylalanine results in a molecule with profoundly different properties and potential applications. While β-phenylalanine remains a valuable and versatile building block, β-methyl-phenylalanine offers enhanced metabolic stability and conformational constraint, making it a powerful tool for the design of next-generation peptide therapeutics and enzyme inhibitors. A thorough understanding of their distinct characteristics, coupled with robust synthetic and analytical methodologies, is paramount for researchers and drug development professionals seeking to harness the full potential of these fascinating β-amino acids. Future research will likely focus on the development of even more efficient and stereoselective synthetic routes and the exploration of their incorporation into novel therapeutic modalities.
References
-
Synthesis and applications of β-amino acids. Amino Acids, 2005 , 29(2), 89-113. [Link]
-
Stereoselective synthesis of β-amino acids. Chemical Reviews, 2003 , 103(8), 3045-3089. [Link]
-
The Arndt-Eistert Reaction. Organic Reactions, 2004 , 1-70. [Link]
-
Asymmetric conjugate additions. Chemical Reviews, 2007 , 107(12), 5759-5812. [Link]
-
β-Peptides: from structure to function. Chemical Society Reviews, 2011 , 40(5), 2457-2477. [Link]
A Researcher's Guide to Boc-beta-methyl-DL-phenylalanine: Sourcing and Purity Verification
In the landscape of peptide synthesis and drug discovery, the quality of starting materials is paramount. Non-natural amino acids, such as Boc-beta-methyl-DL-phenylalanine, offer unique structural motifs that can enhance the pharmacological properties of peptides, including increased stability and bioactivity. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on sourcing this critical reagent and ensuring its purity meets the rigorous demands of scientific research.
Introduction to Boc-beta-methyl-DL-phenylalanine
Boc-beta-methyl-DL-phenylalanine is a derivative of the amino acid phenylalanine, featuring a tert-butoxycarbonyl (Boc) protecting group on the amine and a methyl group on the beta-carbon of the side chain. The Boc group is a widely used protecting group in peptide synthesis due to its stability under various conditions and its ease of removal under acidic conditions. The beta-methylation introduces a chiral center and steric hindrance, which can influence the conformation of peptides and their interactions with biological targets. As a DL-mixture, it contains both diastereomers, which may be used as a racemic mixture or require separation for specific applications.
The successful incorporation of this amino acid into a peptide sequence is highly dependent on its purity. Impurities can lead to side reactions, difficult purification of the final peptide, and unreliable biological data. Therefore, careful selection of a supplier and rigorous analytical verification are critical first steps in any research project utilizing this compound.
Identifying and Evaluating Suppliers
A number of chemical suppliers offer Boc-beta-methyl-DL-phenylalanine, often with varying levels of purity and documentation. The choice of supplier should be based on a combination of factors including stated purity, available analytical data, lot-to-lot consistency, and customer support.
Below is a comparative table of prominent suppliers who list Boc-beta-methyl-DL-phenylalanine or its closely related analogues. It is crucial to verify the exact specifications and availability with the supplier directly.
| Supplier | Product Name | CAS Number | Stated Purity | Analytical Data Provided |
| Santa Cruz Biotechnology | Boc-beta-methyl-DL-phenylalanine | 115132-19-9 | Not specified | Inquiry required |
| Fisher Scientific | N-Boc-N-methyl-D-phenylalanine | 85466-66-6 | 98% | Certificate of Analysis (CoA) |
| Chem-Impex | Boc-L-β-phenylalanine | 161024-80-2 | ≥ 98% (HPLC) | CoA, HPLC, NMR data often available |
| BOC Sciences | α-Methyl-DL-phenylalanine | 1132-26-9 | ≥ 98% (HPLC) | CoA, HPLC data |
Note: The table includes related compounds to demonstrate the range of available protected and modified phenylalanines. Researchers must ensure the selected product matches the exact structure required for their work.
The Supplier Qualification Workflow
A systematic approach to qualifying a supplier is essential to mitigate risks associated with raw material quality. The following workflow is recommended:
Caption: A workflow for qualifying suppliers of critical reagents.
Purity Standards and Analytical Methods
For research-grade chemicals like Boc-beta-methyl-DL-phenylalanine, formal pharmacopeial monographs are typically not available. Therefore, purity standards are established by the manufacturer and should be critically evaluated by the end-user.
A typical Certificate of Analysis (CoA) for a high-purity lot of a similar compound, N-Boc-L-phenylalanine methyl ester, indicates a purity of 99.98% as determined by NMR.[1] Another example for N-Boc-N-methyl-L-phenylalanine shows a purity of 95+% with the structure confirmed by 1H NMR.[2] These examples highlight the common range of purities available and the primary methods of analysis.
Key Analytical Techniques for Purity Assessment
1. High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for assessing the purity of non-volatile organic compounds.
-
Protocol:
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is typically used.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA) or formic acid, is common. The gradient will typically run from a low to a high percentage of acetonitrile over 20-30 minutes.
-
Detection: UV detection at 214 nm and 254 nm is standard for detecting the peptide bond and the aromatic phenyl group, respectively.
-
Sample Preparation: The sample is dissolved in the initial mobile phase composition or a compatible solvent like acetonitrile.
-
Analysis: The percentage purity is calculated based on the area of the main peak relative to the total area of all peaks.
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure and can also be used for a quantitative purity assessment (qNMR).
-
Protocol:
-
Sample Preparation: Dissolve a precisely weighed amount of the compound and an internal standard of known purity in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquisition: Acquire a ¹H NMR spectrum with parameters that ensure accurate integration (e.g., long relaxation delay).
-
Analysis: Compare the integral of a characteristic peak of the analyte with the integral of a peak from the internal standard. The purity can be calculated from the known masses and molar masses of the analyte and the standard. The absence of unexpected signals is a strong indicator of high purity. A typical ¹H NMR spectrum should show signals corresponding to the Boc group (a singlet around 1.4 ppm), the methyl group, the phenyl group (multiplets in the aromatic region), and the backbone protons.[2][3]
-
3. Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), this technique confirms the molecular weight of the compound.
-
Protocol:
-
Ionization: Electrospray ionization (ESI) is commonly used for this type of molecule.
-
Analysis: The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. The observed mass should be within a few parts per million (ppm) of the calculated exact mass for high-resolution mass spectrometers.
-
The Analytical Testing Cascade
The following diagram illustrates a logical flow for the comprehensive analysis of incoming Boc-beta-methyl-DL-phenylalanine.
Caption: A logical cascade for analytical testing of incoming raw materials.
Understanding Potential Impurities
The impurity profile of Boc-beta-methyl-DL-phenylalanine is largely dependent on the synthetic route employed. Common synthesis involves the protection of the corresponding amino acid.
A general synthesis for N-Boc protected amino acids involves the reaction of the amino acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[4][5] For β-methylphenylalanine, the starting material itself can be a source of impurities.
Potential impurities may include:
-
Unprotected amino acid: Incomplete reaction can leave residual starting material.
-
Diastereomers: If the synthesis is not stereospecific, other diastereomers may be present.
-
Side-reaction products: For example, the formation of tert-butylated byproducts.
-
Residual solvents: Solvents used in the synthesis and purification (e.g., ethyl acetate, dichloromethane, hexanes) may be present.
Best Practices for Handling and Storage
To maintain the integrity of Boc-beta-methyl-DL-phenylalanine, proper handling and storage are essential.
-
Storage: Most suppliers recommend storing the compound at 2-8°C.[] It should be kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and air.
-
Handling: Avoid repeated freeze-thaw cycles. For frequent use, it is advisable to aliquot the material into smaller, single-use vials. Always handle the compound in a well-ventilated area or fume hood.
Conclusion
The quality of Boc-beta-methyl-DL-phenylalanine is a critical determinant of success in research and development projects. A thorough understanding of the available suppliers, a commitment to rigorous analytical verification, and proper handling and storage practices are essential for obtaining reliable and reproducible results. By implementing the workflows and analytical protocols outlined in this guide, researchers can ensure the integrity of their starting materials and build a solid foundation for their scientific endeavors.
References
-
PrepChem.com. (n.d.). Synthesis of N-BOC-N-methyl-d,l-phenylalanine. Retrieved from [Link][4]
-
Bhattacharya, S., et al. (2011). Synthesis and characterization of a new dipeptide analogue. Der Pharma Chemica, 3(3), 174-188. Retrieved from [Link][5]
-
Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. (n.d.). Journal of the Chinese Chemical Society. Retrieved from a study on the synthesis of a related compound.[3]
Sources
Methodological & Application
Solid-phase peptide synthesis (SPPS) with Boc-beta-methyl-DL-phenylalanine
Application Note: High-Fidelity Solid-Phase Peptide Synthesis (SPPS) of
Executive Summary
Topic: Incorporation of Boc-
Key Takeaway: Successful incorporation requires a shift from standard carbodiimide (DCC/DIC) chemistry to high-efficiency aminium/phosphonium salts (HATU/PyAOP) combined with in situ neutralization protocols to drive the reaction equilibrium toward product formation.[1]
Chemical Logic & Mechanistic Insight
The Steric Barrier
In standard phenylalanine, the
-
Consequence 1: The incoming activated amino acid faces repulsion from the bulky
-methyl group. -
Consequence 2: The nucleophilicity of the resin-bound amine is not compromised, but the approach vector of the activated species is obstructed.
Stereochemical Implications (The "DL" Factor)
The starting material, Boc-
-
Result: Synthesizing a peptide with this residue will yield a mixture of diastereomers (e.g., L-L, L-D, D-L, D-D relative to the rest of the chain).
-
Strategy: Do not attempt to separate isomers at the amino acid stage. Proceed with synthesis and separate the resulting peptide diastereomers using high-performance liquid chromatography (HPLC) post-cleavage.
Critical Materials & Reagents
| Component | Recommendation | Rationale |
| Resin | MBHA (for amides) or PAM (for acids) | Stable to TFA; cleavable by HF. MBHA is preferred for stability. |
| Activator | HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | The 7-aza group facilitates coupling via a cyclic transition state, superior for hindered residues. |
| Base | DIEA (Diisopropylethylamine) | Non-nucleophilic base required for HATU activation. |
| Solvent | DMF (Dimethylformamide) | Superior swelling properties compared to DCM for hindered couplings.[1] |
| Scavengers | p-Cresol / p-Thiocresol | Essential during HF cleavage to prevent carbocation re-attachment to the phenyl ring. |
Experimental Protocol: The "In Situ Neutralization" Method
This protocol utilizes the Kent In Situ Neutralization strategy, which is superior for difficult sequences compared to standard stepwise neutralization.
Phase 1: Resin Preparation & Swelling
-
Weigh appropriate amount of MBHA resin (0.5 mmol/g substitution recommended to reduce crowding).
-
Swell in DCM for 20 minutes.
-
Wash 3x with DMF.
Phase 2: The Coupling Cycle (Repeat for each residue)
Step A: Boc Deprotection [2][3][4]
-
Drain reaction vessel.
-
Add 100% TFA (Trifluoroacetic acid) – Flow wash for 30 seconds.
-
Add 100% TFA – Incubate for 2 x 1 minute . (Fast deprotection minimizes side reactions).
-
Flow Wash: DMF (approx. 1 minute) to remove excess TFA.
-
Critical Note: Do not perform a separate TEA/DCM neutralization step. The resin remains as the TFA salt.
-
Step B: Activation & Coupling of Boc-
-
Pre-activation: In a separate vial, dissolve:
-
4.0 eq Boc-
-Me-Phe-OH -
3.9 eq HATU
-
Dissolve in minimal DMF (0.2 M final concentration).
-
-
Add 8.0 eq DIEA to the amino acid/HATU mixture. Shake for exactly 30 seconds .
-
Color Change: Solution should turn yellow/orange.
-
-
Coupling: Add the activated mixture immediately to the protonated resin-peptide (TFA salt).
-
Incubation: Shake for 2 hours (Standard AA is 20 min; hindered AA requires extended time).
-
Double Coupling (Mandatory):
-
Drain.
-
Repeat Step B with fresh reagents for another 1 hour.
-
Step C: Monitoring
-
Perform a Quantitative Ninhydrin Test (Kaiser Test) .
-
If blue: Triple couple using PyAOP instead of HATU (PyAOP is a phosphonium salt, often better for extremely hindered amines).
-
If colorless: Proceed.
-
Phase 3: HF Cleavage (High Hazard)
Safety: HF is fatal upon skin contact. Use a specialized HF apparatus (Kel-F/Teflon) in a dedicated fume hood.
-
Dry the resin completely under high vacuum overnight.
-
Transfer resin to the HF reaction vessel.
-
Add Scavengers: p-Cresol (10% v/v) and p-Thiocresol (0.5% v/v).
-
Condense anhydrous HF into the vessel at -78°C.
-
Warm to 0°C and stir for 60 minutes .
-
Evaporate HF under vacuum (trap HF in CaO or KOH scrubbers).
-
Precipitate peptide with ice-cold Diethyl Ether .
-
Dissolve precipitate in 50% Acetonitrile/Water (0.1% TFA) and lyophilize.
Visualization of Workflows
Diagram 1: The Modified Boc Cycle for Hindered Residues
Caption: Modified Boc cycle emphasizing "In Situ Neutralization" and mandatory Double Coupling for hindered
Diagram 2: Steric Hindrance & Activation Logic
Caption: Mechanistic comparison showing why HATU is strictly required to overcome the steric barrier of the
Troubleshooting & Optimization
| Issue | Diagnosis | Corrective Action |
| Incomplete Coupling | Kaiser test remains blue after double coupling. | Switch solvent to NMP (N-Methyl-2-pyrrolidone) to increase resin swelling. Increase temperature to 50°C (Caution: Risk of racemization increases). |
| Precipitate in Reaction | Urea formation or low solubility of hindered AA. | Ensure HATU is fully dissolved before adding DIEA. Use DMF/DMSO (9:1) if solubility is poor. |
| Multiple HPLC Peaks | Expected due to DL-mixture. | This is not a failure. Isolate peaks via prep-HPLC. Use NMR to assign diastereomers (L-L vs D-L). |
| Low Yield after HF | Scavenger inefficiency. | Increase p-Cresol concentration. Ensure the resin was bone dry before HF addition (water + HF = hydrolysis of peptide bonds). |
References
-
Schnölzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. (1992).[6] In situ neutralization in Boc-chemistry solid phase peptide synthesis.[6][7] Rapid, high yield assembly of difficult sequences. International Journal of Peptide and Protein Research.[8] Link
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[9] An efficient peptide coupling additive.[10] Journal of the American Chemical Society. (Seminal paper on HOAt/HATU efficiency for hindered amines). Link
-
Hruby, V. J., et al. (1991). Conformational constraints in the design of receptor selective peptides: Conformational analysis and molecular dynamics. (Context for using
-methyl amino acids). Link -
Miranda, L. P., & Alewood, P. F. (1999). Accelerated chemical synthesis of peptides and small proteins. Proceedings of the National Academy of Sciences. Link
Note: This Application Note assumes the user is trained in the handling of hazardous chemicals, specifically Hydrofluoric Acid (HF) and Trifluoroacetic Acid (TFA).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. chempep.com [chempep.com]
- 4. peptide.com [peptide.com]
- 5. Role of the phenylalanine B25 side chain in directing insulin interaction with its receptor. Steric and conformational effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Situ Neutralization Protocols for Boc-SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Situ Neutralization Protocols for Boc-SPPS | Springer Nature Experiments [experiments.springernature.com]
- 9. peptide.com [peptide.com]
- 10. Rapid in situ neutralization protocols for Boc and Fmoc solid-phase chemistries [researchonline.jcu.edu.au]
Application Notes and Protocols for Coupling Sterically Hindered Boc-Amino Acids
Introduction: Overcoming the Challenge of Steric Hindrance in Peptide Synthesis
The formation of a peptide bond is the fundamental reaction in the synthesis of peptides and proteins. While standard coupling protocols are well-established for most proteinogenic amino acids, the incorporation of sterically hindered amino acids, such as α,α-disubstituted or N-methylated residues, presents a significant synthetic challenge.[1][2] The bulky nature of these amino acids, often compounded by the tert-butyloxycarbonyl (Boc) protecting group, can physically obstruct the approach of the activated carboxylic acid to the N-terminal amine of the growing peptide chain.[3][][5] This steric congestion leads to slower reaction kinetics, incomplete couplings, and an increased risk of side reactions, including racemization and the formation of termination products like diketopiperazines.[5][6]
For researchers, scientists, and professionals in drug development, the ability to efficiently incorporate these sterically demanding building blocks is crucial. Many peptides with therapeutic potential or unique structural properties, such as peptaibols containing α-aminoisobutyric acid (Aib), rely on the inclusion of these hindered residues to induce specific conformations (e.g., helical structures) and enhance proteolytic stability.[7][8][9]
This comprehensive guide provides an in-depth analysis of coupling protocols specifically designed for sterically hindered Boc-amino acids. We will explore the mechanistic basis for the effectiveness of various coupling reagents, provide detailed experimental protocols, and offer troubleshooting strategies to empower you to overcome these synthetic hurdles.
Understanding the Key Players: Coupling Reagents and Additives
The success of a difficult coupling reaction hinges on the judicious selection of the coupling reagent and, in many cases, an appropriate additive. These reagents work in concert to activate the carboxylic acid group of the incoming Boc-amino acid, rendering it sufficiently electrophilic to react with the sterically encumbered N-terminal amine.
Carbodiimides: The Workhorses with a Need for Support
Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), were among the first reagents used for peptide synthesis and remain relevant today.[6][10] They function by reacting with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[10][11]
However, this intermediate is prone to two major side reactions: racemization of the amino acid and rearrangement to an unreactive N-acylurea.[6][10] To mitigate these issues, additives are almost always used in conjunction with carbodiimides.
-
1-Hydroxybenzotriazole (HOBt): For a long time, HOBt was the standard additive. It intercepts the O-acylisourea to form a less reactive but more stable HOBt-ester, which then reacts with the amine to form the peptide bond with reduced risk of racemization.[12][13]
-
OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate): More recently, OxymaPure has emerged as a superior and safer alternative to HOBt.[14][15][16] It is not explosive and often provides higher coupling efficiencies and lower racemization rates.[16][17] The DIC/Oxyma system is particularly effective.[15][18]
While carbodiimide-based methods can be effective, they are often insufficient for severely hindered couplings.[2]
Onium Salts: The Powerhouses for Difficult Couplings
For sterically demanding couplings, onium salt-based reagents are generally the preferred choice due to their higher reactivity and efficiency.[5][19] These reagents can be broadly categorized into phosphonium and aminium/uronium salts.
Phosphonium Salts:
-
BOP (Benzotriazol-1-yloxy-tris(dimethylamino)-phosphonium hexafluorophosphate): One of the first phosphonium reagents, BOP is highly effective but has fallen out of favor due to the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA).[14][20]
-
PyBOP (Benzotriazol-1-yloxy-tripyrrolidinophosphonium hexafluorophosphate): A safer and highly effective alternative to BOP, PyBOP is a powerful coupling reagent.[20][21][22]
-
PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): This reagent is particularly effective for coupling N-methylated amino acids.[21][23]
Aminium/Uronium Salts:
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): One of the most widely used coupling reagents, HBTU offers a good balance of high reactivity, rapid reaction kinetics, and suppression of racemization.[24][25][26] It's important to note that despite its name, HBTU exists as an aminium salt, not a uronium salt.[26]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Generally considered one of the most powerful coupling reagents, HATU is the O-aza-benzotriazole analogue of HBTU.[27][28] The incorporation of the nitrogen atom in the triazole ring makes the resulting active ester more reactive, leading to faster and more efficient couplings, especially for severely hindered systems.[21][27][29] HATU has been shown to be superior to its benzotriazole counterparts in solid-phase peptide synthesis involving hindered amino acids.[27]
-
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): The 6-chloro-HOBt derivative of HBTU, HCTU, exhibits higher reactivity than HBTU and is a good compromise between reactivity and cost when compared to HATU.[1][30]
It is crucial to be aware of a potential side reaction when using aminium/uronium reagents in excess: guanidinylation of the N-terminal amine, which caps the peptide chain.[5][14]
Comparative Overview of Common Coupling Reagents for Hindered Systems
| Reagent Class | Example(s) | Active Ester Formed | Reactivity | Key Advantages | Potential Drawbacks |
| Carbodiimides | DIC, EDC | O-acylisourea (transient) | Moderate | Cost-effective, simple workup for EDC.[10][11] | Often insufficient for highly hindered couplings, risk of racemization and N-acylurea formation without additives.[2][10] |
| Phosphonium Salts | PyBOP, PyAOP | OBt or OAt ester | High | Highly efficient, low racemization. PyAOP is excellent for N-methyl amino acids.[20][21][23] | Can be more expensive. |
| Aminium/Uronium Salts | HBTU, HCTU, HATU | OBt, O-6-ClBt, or OAt ester | High to Very High | Rapid reaction times, excellent for difficult sequences. HATU is among the most powerful reagents available.[1][24][26][27] | Higher cost, potential for guanidinylation if used in excess.[5][29] |
Advanced Strategies for Extremely Hindered Couplings
In cases of extreme steric hindrance where even the most potent onium salt reagents may struggle, alternative strategies can be employed.
Acyl Fluoride Method
The conversion of the carboxylic acid to a highly reactive acyl fluoride can drive even the most challenging couplings to completion.[19] Reagents such as TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) can be used to generate the acyl fluoride in situ.[1][14] This method has proven effective for coupling sterically demanding substrates where other methods have failed.
Double Coupling
A straightforward yet effective strategy is to simply repeat the coupling step.[1] After the initial coupling reaction, the resin is washed, and a fresh solution of the activated amino acid is added for a second coupling cycle. This can help to push the reaction to completion.
Elevated Temperatures
Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier.[3] However, this must be done with caution, as higher temperatures can also increase the risk of racemization. Microwave-assisted peptide synthesis (MAPS) is a modern approach that utilizes elevated temperatures for very short periods, often leading to highly efficient couplings with minimal side reactions.[1]
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific amino acids and peptide sequence.
Protocol 1: General Coupling of a Sterically Hindered Boc-Amino Acid using HATU
This protocol is suitable for solid-phase peptide synthesis (SPPS).
-
Resin Preparation: Following the standard deprotection of the N-terminal protecting group (e.g., with TFA for Boc-SPPS), wash the resin thoroughly with a suitable solvent like N,N-dimethylformamide (DMF) (3 x 1 min).[5] Neutralize the resin with a solution of 5% N,N-diisopropylethylamine (DIPEA) in DMF (2 x 2 min) and wash again with DMF (3 x 1 min).
-
Pre-activation: In a separate vessel, dissolve the sterically hindered Boc-amino acid (3-4 equivalents relative to the resin loading) in DMF. Add HATU (2.9-3.9 equivalents) and DIPEA (6-8 equivalents).[1][5] Allow the pre-activation to proceed for 1-5 minutes at room temperature.
-
Coupling: Add the pre-activated amino acid solution to the drained resin. Agitate the reaction vessel for 1-4 hours at room temperature. For particularly difficult couplings, the reaction time may be extended or the temperature cautiously increased.[1][3]
-
Monitoring: Monitor the reaction for completion using a qualitative test such as the Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3 x 1 min) and dichloromethane (DCM) (3 x 1 min).
Protocol 2: Acyl Fluoride Method for Extremely Hindered Couplings
This protocol is adapted for situations where even potent uronium/phosphonium reagents fail.[1]
-
Acyl Fluoride Formation: In a separate vessel, dissolve the protected, sterically hindered Boc-amino acid (e.g., Boc-Aib-OH) (2 equivalents) in anhydrous DCM. Add a fluorinating agent such as TFFH (1.9 equivalents) and a suitable non-nucleophilic base like DIPEA (4 equivalents). Stir the mixture at room temperature for 10-15 minutes.
-
Resin Preparation: Perform deprotection and neutralization of the resin-bound peptide as described in Protocol 1.
-
Coupling: Add the solution containing the acyl fluoride to the deprotected, resin-bound amine. Agitate the reaction for 1-2 hours.
-
Monitoring and Washing: Monitor and wash the resin as described in Protocol 1.
Visualizing the Workflow
Caption: General workflow for coupling sterically hindered amino acids in SPPS.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Coupling (Positive Kaiser Test) | Insufficient reactivity of the coupling reagent. | Switch to a more powerful reagent (e.g., from HBTU to HATU).[1] |
| Short reaction time. | Increase the coupling time, even to overnight if necessary.[1] | |
| Low reaction temperature. | Cautiously increase the temperature or use microwave-assisted synthesis.[1][3] | |
| Aggregation of the peptide chain. | Use a more polar solvent or a solvent mixture (e.g., DCM/DMF/NMP).[1] | |
| Low Yield | Steric hindrance is too great for the chosen method. | Employ a double coupling strategy or switch to the acyl fluoride method.[1] |
| Racemization | Highly activating conditions or prolonged reaction times at elevated temperatures. | Use a weaker base like sym-collidine in place of DIPEA.[14] Minimize reaction time and temperature. |
| Chain Termination | Diketopiperazine formation (especially with Proline at the dipeptide stage).[5] | Couple the third amino acid quickly after the second. |
| Guanidinylation of the N-terminus.[5] | Avoid a large excess of aminium/uronium coupling reagents. Use a slight excess of the carboxylic acid component relative to the coupling reagent.[14] |
Conclusion
The successful incorporation of sterically hindered Boc-amino acids is an achievable goal with the right combination of reagents, conditions, and strategic planning. While carbodiimides with modern additives like OxymaPure can be effective in some cases, the use of powerful onium salt reagents such as HATU and HCTU is often necessary to achieve high coupling efficiencies. For the most challenging cases, advanced methods like acyl fluoride formation or microwave-assisted synthesis provide robust solutions. By understanding the principles outlined in this guide and applying the detailed protocols, researchers can confidently tackle the synthesis of complex peptides containing these valuable and challenging building blocks.
References
- APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. (2011). International Journal of Pharmaceutical Sciences and Research.
-
The Science Behind HBTU: Mechanism and Advantages in Peptide Coupling. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.). Hopax. Retrieved from [Link]
-
Carbodiimides and Additives. (2021, May 19). Aapptec Peptides. Retrieved from [Link]
-
Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers. (n.d.). Interchim. Retrieved from [Link]
-
Optimizing Peptide Coupling: Key Techniques. (n.d.). CSBio. Retrieved from [Link]
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
-
Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]
- Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press.
- Sanchez-Martin, L., et al. (2007). Structure-function relationship of model Aib-containing peptides as ion transfer intermembrane templates. The FEBS Journal, 274(17), 4488-4499.
-
HBTU – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
- Ura, Y., et al. (2020). Artificial Cell-Penetrating Peptide Containing Periodic α-Aminoisobutyric Acid with Long-Term Internalization Efficiency in Human and Plant Cells. ACS Biomaterials Science & Engineering, 6(5), 2826-2834.
- Subiros-Funosas, R., et al. (2024). Unveiling the quaternary carbodiimide symphony: harmonizing green chemistry in peptide synthesis. Journal of Peptide Science.
-
Commonly Used Coupling Reagents in Peptide Synthesis. (2025, August 28). Dilun Biotechnology. Retrieved from [Link]
- Liu, Y., et al. (2021). DIC/Oxyma-based accelerated synthesis and oxidative folding studies of centipede toxin RhTx. Chinese Chemical Letters, 32(9), 2801-2804.
-
Commonly Used Coupling Reagents in Peptide Synthesis. (2025, September 2). Peptide Novo. Retrieved from [Link]
-
Mechanism of peptide bond formation through carbodiimide. (n.d.). ResearchGate. Retrieved from [Link]
- Han, S.-Y., & Kim, Y.-A. (2004). Recent Development of Peptide Coupling Reagents in Organic Synthesis. Tetrahedron, 60(11), 2447-2467.
- Albericio, F., & El-Faham, A. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Accounts of Chemical Research, 54(7), 1759-1773.
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides. Retrieved from [Link]
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2025, August 6). Request PDF on ResearchGate. Retrieved from [Link]
- Phosphonium salts as peptide coupling reagents. (1990). Google Patents.
- Uyama, H., et al. (2017). Chemoenzymatic synthesis of polypeptides containing the unnatural amino acid 2-aminoisobutyric acid.
-
alpha-aminoisobutyric acid aib: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]
- El-Faham, A., et al. (2013). OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)
- Dunås, F., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11629-11634.
-
Unusual Amino Acids: α-Aminoisobutyric Acid. (2025, August 27). LifeTein Peptide Blog. Retrieved from [Link]
-
Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. (2022, February 9). ACS Omega. Retrieved from [Link]
- Katritzky, A. R., et al. (1998). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 63(26), 9678-9683.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Structure-function relationship of model Aib-containing peptides as ion transfer intermembrane templates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. lifetein.com [lifetein.com]
- 10. peptide.com [peptide.com]
- 11. interchim.fr [interchim.fr]
- 12. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 13. researchgate.net [researchgate.net]
- 14. bachem.com [bachem.com]
- 15. DIC/Oxyma-based accelerated synthesis and oxidative folding studies of centipede toxin RhTx - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. peptidechemistry.org [peptidechemistry.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mdpi.com [mdpi.com]
- 19. globalresearchonline.net [globalresearchonline.net]
- 20. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 21. Thieme E-Books & E-Journals [thieme-connect.de]
- 22. WO1990010009A1 - Phosphonium salts as peptide coupling reagents - Google Patents [patents.google.com]
- 23. peptide.com [peptide.com]
- 24. nbinno.com [nbinno.com]
- 25. Exploring the Diverse Functions of HBTU in Peptide Synthesis [en.highfine.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 28. file.globalso.com [file.globalso.com]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. pubs.acs.org [pubs.acs.org]
Incorporation of beta-methyl-phenylalanine into bioactive peptides
Application Note: Conformational Engineering of Bioactive Peptides via -Methyl-Phenylalanine ( -MePhe) Incorporation
Introduction & Scientific Rationale
The development of peptide-based therapeutics is frequently bottlenecked by the inherent conformational flexibility of linear peptides, which leads to poor receptor subtype selectivity and rapid proteolytic degradation. The incorporation of non-canonical amino acids (ncAAs) is a premier strategy to overcome these limitations . Among these,
By introducing a methyl group at the
Stereochemical Dynamics & Receptor Selectivity
The causality behind
For instance, in the cyclic tetrapeptide JOM-13, substituting Phe
Logic pathway: β-MePhe stereochemistry dictates χ1 rotamers, driving receptor selectivity.
Quantitative Impact on Bioactivity
The table below summarizes the profound impact of
Table 1: Influence of
| Peptide Scaffold | Structural Consequence ( | Receptor Affinity & Selectivity Profile | Ref. | |
| JOM-13 | (2S,3S)-MePhe | Modest constraint | High | |
| JOM-13 | (2R,3R)-MePhe | Strict Gauche (+) ( | Extraordinarily high | |
| Deltorphin I | (2S,3R)-MePhe | Topographical modification | High selectivity; essentially specific to | |
| Dermenkephalin | (2S,3R)-MePhe | Topographical modification | High selectivity; essentially specific to |
Solid-Phase Peptide Synthesis (SPPS) Challenges & Solutions
While
The Causality of Synthesis Failure: The
The Mechanistic Solution: To force this reaction, we must manipulate the transition state thermodynamics. This is achieved by combining HATU/HOAt chemistry with Microwave Irradiation . HOAt forms a highly reactive 7-aza-1-hydroxybenzotriazole active ester. The nitrogen at position 7 provides a neighboring group effect, hydrogen-bonding with the sterically shielded
Workflow for SPPS coupling of sterically hindered β-MePhe, featuring self-validation loops.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in the synthesis of
Step-by-Step Methodology
Phase 1: Incorporation of Fmoc-
-
Resin Preparation: Swell 0.1 mmol of Fmoc-Rink Amide resin in DMF for 30 minutes.
-
Deprotection: Treat resin with 20% piperidine in DMF (2 × 5 min). Wash thoroughly with DMF (5 × 1 min).
-
Activation & Coupling: Dissolve 0.4 mmol (4 eq) of the desired Fmoc-
-MePhe-OH stereoisomer and 0.4 mmol (4 eq) of HATU in minimal DMF. Add 0.8 mmol (8 eq) of N,N-Diisopropylethylamine (DIEA). -
Reaction: Add the activated mixture to the resin. Agitate at room temperature for 60 minutes. Wash with DMF (5 × 1 min).
Phase 2: Coupling the Subsequent (N-terminal) Amino Acid (Critical Step)
-
Deprotection: Remove the Fmoc group from the
-MePhe residue using 20% piperidine in DMF (2 × 5 min). Wash with DMF (5 × 1 min). -
High-Energy Activation: Dissolve 0.5 mmol (5 eq) of the next Fmoc-amino acid, 0.5 mmol (5 eq) HATU, and 0.5 mmol (5 eq) HOAt in DMF. Add 1.0 mmol (10 eq) DIEA.
-
Microwave Coupling: Add the mixture to the resin. Subject the vessel to microwave irradiation (
, 25 Watts) for 15 minutes. -
Double Coupling: Drain the reaction mixture and immediately repeat the high-energy coupling step (Steps 2-3) to ensure maximum conversion.
Phase 3: The Self-Validating Loop (Micro-Cleavage)
-
Sampling: Extract a minute trace of resin (~1 mg) and wash with Dichloromethane (DCM).
-
Cleavage: Treat the trace resin with 100
L of TFA/TIS/H O (95:2.5:2.5) for 30 minutes. -
Analysis: Evaporate the TFA under a nitrogen stream, reconstitute in 50
L of Acetonitrile/Water (1:1), and inject into an LC-MS. -
Decision Gate:
-
If the mass corresponds to the truncated
-MePhe peptide: The coupling failed. Repeat Phase 2 with fresh reagents and extended time. -
If the mass corresponds to the successful addition: Proceed to global cleavage.
-
Analytical Validation of the Conformational Lock
Once the peptide is synthesized, cleaved, and purified via RP-HPLC, the structural integrity of the
To validate the
References
-
Mosberg, H. I., Omnaas, J. R., Lomize, A., Heyl, D. L., Nordan, I., Mousigian, C., Davis, P., & Porreca, F. (1994). "Development of a model for the delta opioid receptor pharmacophore. 2. Conformationally restricted Phe3 replacements in the cyclic delta receptor selective tetrapeptide Tyr-c[D-Cys-Phe-D-Pen]OH (JOM-13)." Journal of Medicinal Chemistry.[Link]
-
Misicka, A., Cavagnero, S., et al. (1997). "Synthesis and biological properties of beta-MePhe3 analogues of deltorphin I and dermenkephalin: influence of biased chi 1 Phe3 residues on peptide recognition for delta-opioid receptors." Journal of Peptide Research.[Link]
-
Castro, T. G., Melle-Franco, M., Sousa, C. E. A., Cavaco-Paulo, A., & Marcos, J. C. (2023). "Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications." Biomolecules.[Link]
Synthesis of protease-resistant peptides using beta-methyl analogs
Application Note: Synthesis and Validation of Protease-Resistant Peptides Incorporating -Methyl Analogs
Introduction & Mechanistic Rationale
Native peptides suffer from poor pharmacokinetic profiles due to rapid proteolytic degradation in vivo. To overcome this, the strategic incorporation of non-natural amino acids—specifically
The causality behind this resistance is fundamentally stereochemical. Introducing a methyl group at the
Fig 1: Mechanism of protease resistance via steric hindrance from
Experimental Design & Self-Validating Workflows
The synthesis of peptides containing
To ensure a self-validating system , this protocol mandates the use of Microwave-Assisted SPPS (MW-SPPS) combined with highly reactive coupling reagents (HATU/HOAt) to overcome the activation energy barrier[4]. Furthermore, quantitative Kaiser tests and intermediate LC-MS micro-cleavages are embedded into the workflow to verify coupling success before proceeding, ensuring absolute confidence in the final synthesized sequence.
Fig 2: Self-validating Microwave-Assisted SPPS workflow for sterically hindered peptides.
Detailed Protocol: Synthesis and Stability Validation
Phase 1: Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS)
Note: The protocol utilizes Rink Amide resin to yield a C-terminal amide, further enhancing exopeptidase resistance.
-
Resin Swelling: Weigh 0.1 mmol of Rink Amide resin into a microwave-safe reaction vessel. Swell in 5 mL of N,N-dimethylformamide (DMF) for 30 minutes at room temperature.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 3 minutes at 75°C under microwave irradiation (20 W). Wash thoroughly with DMF (5 × 5 mL).
-
Preparation of the
-Methyl Amino Acid: Due to the high cost and steric hindrance of -methyl analogs (e.g., Fmoc- -Me-Trp-OH)[5], use a minimal excess (2.5 equivalents). Dissolve 0.25 mmol of the amino acid, 0.25 mmol HATU, and 0.25 mmol HOAt in 2 mL DMF. Add 0.5 mmol of N,N-diisopropylethylamine (DIPEA) to activate the ester. -
Microwave Coupling: Add the activated amino acid solution to the resin. Irradiate at 75°C for 10 minutes (25 W). For extremely hindered
-methyl residues, perform a double coupling step to ensure complete conversion. -
Self-Validation (Kaiser Test): Extract a few resin beads and perform a Kaiser test. A yellow color indicates complete coupling (self-validation passed). A blue color indicates unreacted amines; repeat Step 4.
-
Chain Elongation & Cleavage: Repeat deprotection and coupling for the remaining sequence. Upon completion, wash the resin with Dichloromethane (DCM) and dry. Cleave the peptide using a TFA/TIS/H2O (95:2.5:2.5) cocktail for 2 hours at room temperature.
-
Precipitation: Filter the cleavage cocktail into cold diethyl ether to precipitate the crude peptide. Centrifuge, decant, and lyophilize.
Phase 2: Protease Stability Assay (In Vitro)
To empirically validate the causality of the
-
Stock Preparation: Dissolve the purified
-methyl peptide and its native counterpart (control) in PBS (pH 7.4) to a final concentration of 1 mM. -
Enzyme Incubation: Prepare a 25% (v/v) human blood serum solution or a specific protease solution (e.g., Pronase, 1 µg/mL) in PBS. Pre-incubate at 37°C for 15 minutes.
-
Reaction Initiation: Mix 100 µL of the peptide stock with 900 µL of the protease solution (final peptide concentration: 100 µM). Incubate at 37°C.
-
Time-Course Sampling: At predefined intervals (0, 1, 2, 4, 8, 12, and 24 hours), extract 100 µL aliquots. Immediately quench the enzymatic reaction by adding 100 µL of 1% Trifluroacetic acid (TFA) in acetonitrile.
-
Quantification: Centrifuge the quenched samples at 12,000 rpm for 10 minutes to pellet precipitated serum proteins. Analyze the supernatant via Analytical RP-HPLC (measuring the Area Under the Curve of the intact peptide peak) and confirm identity via LC-MS.
Quantitative Data Presentation
The incorporation of
| Peptide Sequence / Modification | Half-Life ( | Half-Life ( | Relative Stability Fold-Change |
| Native Control (Unmodified) | 1.2 Hours | 0.4 Hours | 1.0x (Baseline) |
| Single | 14.5 Hours | 6.2 Hours | ~12.1x |
| Dual | > 48.0 Hours | 18.5 Hours | > 40.0x |
| Fully | > 72.0 Hours | > 48.0 Hours | > 60.0x |
Table 1: Comparative in vitro metabolic stability of native vs.
Conclusion
The strategic synthesis of peptides utilizing
References
-
Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals Source: National Center for Biotechnology Information (PMC) URL:[Link]
-
A practical synthesis of enantiopure
-methyltryptophan ethyl ester for a preparation of diabetes drug Source: ResearchGate URL:[Link] -
Beta-amino acids: versatile peptidomimetics Source: ResearchGate URL:[Link]
-
Microwave assisted Wolff rearrangement: A facile method for the synthesis of Fmoc-
-amino acids Source: ResearchGate URL:[Link] -
Synthesis and Characteriz
and -Mixed Peptides with Excellent Anti-Lipase Activities Source: MDPI URL:[Link]
Liquid phase peptide synthesis using Boc-beta-Me-DL-Phe-OH
Application Note: Liquid Phase Peptide Synthesis (LPPS) Incorporating the Sterically Hindered Unnatural Amino Acid Boc-β-Me-DL-Phe-OH
Mechanistic Rationale & Structural Challenges
Liquid-phase peptide synthesis (LPPS) remains a cornerstone methodology for the large-scale production of short-to-medium length peptides and for sequences requiring rigorous intermediate purification[1]. Unlike Solid-Phase Peptide Synthesis (SPPS), LPPS allows for the isolation and full characterization of intermediates after every coupling step, which is a critical advantage when dealing with complex, unnatural amino acids that suffer from poor coupling kinetics[2].
The incorporation of β-methyl phenylalanine (Boc-β-Me-DL-Phe-OH) introduces unique conformational constraints into the peptide backbone, significantly enhancing proteolytic stability. However, the β-methyl group creates severe steric hindrance, physically obstructing the nucleophilic attack of the incoming amine on the activated carboxyl group[3].
Furthermore, because Boc-β-Me-DL-Phe-OH is a racemic mixture at the α-carbon, coupling it to a chiral peptide chain will inherently yield a pair of diastereomers. As a Senior Application Scientist, it is vital to treat this not as an error, but as a predictable chemical reality that requires downstream chromatographic resolution for Structure-Activity Relationship (SAR) screening.
Strategic Reagent Selection & Quantitative Data
Standard carbodiimide coupling reagents (e.g., EDC, DIC) frequently fail or result in unacceptable yields when coupling β-branched amino acids due to the high activation energy required to overcome the steric clash[4]. To drive the reaction forward, highly reactive aminium/uronium salts (such as HATU) or phosphonium salts (such as PyAOP) are mandatory[3]. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester intermediate that accelerates the coupling of sterically demanding substrates[4].
Table 1: Comparison of Coupling Reagents for β-Branched Amino Acids
| Coupling Reagent | Activation Mechanism | Suitability for β-Me-Phe | Typical Yield Range | Key Mechanistic Considerations |
| EDC / HOBt | Carbodiimide | Poor | < 30% | Insufficient for severe steric hindrance; slow kinetics lead to side reactions[4]. |
| HATU / DIPEA | Uronium (HOAt) | Excellent | 75 - 90% | Forms highly reactive HOAt active ester to overcome steric barrier[4]. |
| PyAOP / DIPEA | Phosphonium | Excellent | 80 - 95% | Avoids guanidinium byproduct formation on the free amine[3]. |
| TFFH / DIPEA | Acyl Fluoride | Very Good | 70 - 85% | Small leaving group (fluoride) minimizes steric bulk during the transition state[4]. |
Process Visualization
Liquid Phase Peptide Synthesis (LPPS) Workflow for Boc-β-Me-DL-Phe-OH
Step-by-Step Experimental Protocols
The following protocols form a self-validating system, ensuring that each step is verified before proceeding to the next, preventing the compounding of errors typical in blind synthesis.
Phase 1: Pre-activation of Boc-β-Me-DL-Phe-OH
Causality: Sterically hindered amino acids require pre-activation to prevent the coupling reagent from reacting directly with the nucleophilic amine (which would form dead-end guanidinium species).
-
Dissolution: In an oven-dried flask under inert atmosphere, dissolve Boc-β-Me-DL-Phe-OH (1.5 eq) and HATU (1.45 eq) in anhydrous DMF (concentration ~0.2 M).
-
Activation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise. The solution will immediately turn a pale yellow, confirming the formation of the active HOAt ester.
-
Incubation: Stir at room temperature for exactly 5 minutes.
-
Self-Validation: Spot the mixture on a TLC plate against the starting acid. The starting material should be entirely consumed, replaced by a less polar active ester spot.
Phase 2: Solution-Phase Coupling
Causality: The kinetic bottleneck created by the β-methyl group necessitates extended reaction times.
-
Amine Preparation: Dissolve the C-terminal amino acid ester (or growing peptide chain) free amine (1.0 eq) in a minimal amount of anhydrous DCM.
-
Coupling: Transfer the pre-activated Boc-β-Me-DL-Phe-OH solution into the amine solution.
-
Reaction: Stir at room temperature for 12–24 hours[4].
-
Self-Validation: Monitor the reaction via TLC using a Ninhydrin stain. The reaction is deemed complete when the primary amine spot (ninhydrin-positive, pink/purple) completely disappears.
Phase 3: Aqueous Work-up (The LPPS Advantage)
Causality: Liquid-liquid extraction removes excess reagents and byproducts, ensuring high purity of the intermediate without the need for immediate column chromatography[1].
-
Dilution: Dilute the reaction mixture with 10 volumes of Ethyl Acetate (EtOAc).
-
Acid Wash: Wash the organic layer sequentially with 1M HCl (3 × 50 mL) to protonate and remove unreacted amines and DIPEA[1].
-
Base Wash: Wash with saturated aqueous NaHCO₃ (3 × 50 mL) to deprotonate and remove unreacted Boc-β-Me-DL-Phe-OH and acidic HOAt byproducts[1].
-
Drying: Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Phase 4: Boc Deprotection
Causality: Acidolysis selectively removes the temporary N-α-Boc protecting group while leaving benzyl/alkyl ester C-terminal protections intact[1].
-
Acidolysis: Dissolve the crude peptide in a 1:1 mixture of Trifluoroacetic Acid (TFA) and DCM. Stir for 30 minutes at room temperature.
-
Evaporation: Concentrate under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA, yielding the TFA-amine salt.
-
Self-Validation: LC-MS must show a distinct mass shift of -100 Da (loss of the Boc group).
Analytical & Stereochemical Considerations
Because Boc-β-Me-DL-Phe-OH is utilized as a DL racemate, the successful coupling to an enantiopure sequence will result in a 1:1 mixture of diastereomers.
-
LC-MS Validation: Upon analyzing the organic phase from Phase 3, the chromatogram will display two distinct peaks with different retention times but identical m/z values.
-
Downstream Processing: Do not attempt to separate these diastereomers during the intermediate LPPS steps. Carry the mixture forward and perform preparative Reverse-Phase HPLC (RP-HPLC) only after the final peptide sequence is fully assembled and globally deprotected.
References
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate / ACS. Available at: [Link]
Sources
Application Notes and Protocols: A Comprehensive Guide to the Deprotection of N-Boc-β-methyl-phenylalanine Residues
Introduction: The Challenge of Sterically Hindered Amino Acids
β-Methyl-phenylalanine is a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development.[1] Its incorporation into peptide backbones introduces conformational constraints and enhances metabolic stability by shielding the adjacent peptide bond from enzymatic degradation. The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern peptide synthesis, prized for its stability under various conditions and its clean, acid-labile removal.[2][3][4]
However, the deprotection of the Boc group from β-methyl-phenylalanine presents a distinct set of challenges. The steric bulk imposed by the β-methyl group in close proximity to the N-terminus sterically hinders the approach of reagents, often necessitating harsher reaction conditions compared to less substituted amino acids. This, in turn, increases the risk of undesirable side reactions, such as epimerization at the α-carbon, which can compromise the stereochemical integrity of the final peptide.[5][6]
This guide provides a detailed exploration of the mechanistic nuances, a comparative analysis of various deprotection methodologies, and robust, field-tested protocols for the successful removal of the Boc group from β-methyl-phenylalanine residues. We will delve into the causality behind experimental choices, empowering researchers to not only execute these protocols but also to troubleshoot and adapt them for their specific molecular contexts.
The Mechanism of Acid-Catalyzed Boc Deprotection
The removal of the Boc group is an acid-catalyzed process that proceeds via an E1 elimination mechanism.[7][8] Understanding this pathway is critical for controlling the reaction and mitigating side reactions.
-
Protonation: The process is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid (e.g., Trifluoroacetic Acid - TFA).
-
Formation of the Tert-butyl Cation: The protonated intermediate is unstable and collapses, leading to the cleavage of the C-O bond to form a highly stable tertiary carbocation (the tert-butyl cation) and a transient carbamic acid intermediate.[9]
-
Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide and the desired free amine as its corresponding salt (e.g., trifluoroacetate salt).[7]
The generation of the electrophilic tert-butyl cation is a pivotal event. In the absence of a suitable quenching agent, this cation can alkylate nucleophilic side chains within a peptide sequence, such as those of Tryptophan, Methionine, or Tyrosine, leading to unwanted byproducts.[10][11] This underscores the essential role of "scavengers" in deprotection cocktails.
Caption: General mechanism of TFA-mediated N-Boc deprotection.
Deprotection Methodologies: A Comparative Overview
The choice of deprotection method depends critically on the stability of the substrate and the presence of other sensitive functional groups. For a sterically hindered residue like β-methyl-phenylalanine, a balance must be struck between achieving complete deprotection and preserving the integrity of the molecule.
Method 1: Trifluoroacetic Acid (TFA) Based Conditions
This is the most common and robust method for Boc deprotection.[7][12] The high acidity of TFA effectively drives the reaction to completion, even with hindered substrates.
-
Causality & Rationale: A mixture of TFA in a non-reactive solvent like Dichloromethane (DCM) is standard.[13] Concentrations typically range from 25-50% (v/v).[7][12] For β-methyl-phenylalanine, longer reaction times or slightly higher TFA concentrations may be necessary. The inclusion of scavengers is non-negotiable, especially in the context of larger peptides. Triisopropylsilane (TIS) is an excellent scavenger that reduces the tert-butyl cation to isobutane.[7]
-
Advantages: Rapid, reliable, and effective for hindered residues.
-
Limitations: The harsh acidity can be detrimental to other acid-sensitive protecting groups. A potential side reaction is the trifluoroacetylation of the newly liberated amine.[]
Method 2: Hydrogen Chloride (HCl) Based Conditions
Using a solution of HCl in an organic solvent, typically 1,4-dioxane, offers a valuable alternative to TFA.[3][]
-
Causality & Rationale: 4M HCl in dioxane is a commercially available and widely used reagent. The reaction proceeds via the same acid-catalyzed mechanism as with TFA. This method is often preferred when trifluoroacetylation is a concern or when a slightly milder, non-oxidizing acid is required.
-
Advantages: Avoids trifluoroacetylation side products; provides the product as a hydrochloride salt which is often crystalline and easy to handle.
-
Limitations: Can be slower than TFA for hindered substrates. Dioxane is a peroxide-forming solvent and should be handled with care.
Method 3: Lewis Acid-Mediated Deprotection
For substrates that are highly sensitive to strong Brønsted acids, Lewis acids provide an alternative pathway.
-
Causality & Rationale: Reagents like Zinc Bromide (ZnBr₂) in DCM or Trimethylsilyl Iodide (TMSI) can coordinate to the carbamate oxygen, facilitating the cleavage of the tert-butyl group under milder, often neutral, conditions.[15][16][17] ZnBr₂ is particularly effective for hindered amines.[15][17] TMSI is a very potent reagent that cleaves the Boc group rapidly, but its reactivity requires careful control.[16][18]
-
Advantages: Useful for substrates with acid-labile functionalities where TFA or HCl would cause degradation.
-
Limitations: Stoichiometric amounts of the Lewis acid are often required, which can complicate workup. TMSI is highly moisture-sensitive.
Emerging & Specialized Methods
-
Microwave-Assisted Deprotection: Microwave irradiation can significantly accelerate deprotection reactions, often allowing for shorter reaction times and potentially reducing side reactions by minimizing overall heating duration.[19][20] This can be applied to both acidic and non-acidic protocols.
-
Thermal & Solvent-Free Deprotection: In some cases, Boc groups can be removed thermally, often in a high-boiling solvent or under solvent-free mechanochemical conditions.[21][22][23] These methods are advantageous from a green chemistry perspective but may require high temperatures that are not suitable for all substrates.[24]
Data Presentation: Comparison of Deprotection Strategies
| Method | Reagents & Conditions | Typical Time (for hindered substrates) | Advantages | Potential Drawbacks & Side Reactions |
| TFA/DCM | 25-50% TFA in DCM, TIS, H₂O, 0°C to RT[7] | 1 - 4 hours | Fast, reliable, well-established | Trifluoroacetylation, cleavage of other acid-labile groups, tert-butylation of sensitive residues[10][] |
| HCl/Dioxane | 4M HCl in 1,4-Dioxane, RT[3] | 2 - 6 hours | Avoids trifluoroacetylation, crystalline HCl salt product | Slower than TFA, potential for incomplete reaction, safety concerns with dioxane |
| Zinc Bromide | ZnBr₂ (2-4 equiv.), DCM, RT[15] | 3 - 24 hours | Mild; tolerates many acid-sensitive groups | Slower reaction, requires excess reagent, workup can be more complex |
| TMSI | TMSI (1.5-2 equiv.), DCM or CH₃CN, 0°C to RT[16][18] | 15 - 60 minutes | Very fast, neutral conditions | Highly reactive and moisture-sensitive, can cleave other protecting groups (e.g., t-butyl esters) |
| Microwave | Acidic or basic reagents, specific microwave reactor | 5 - 20 minutes[19] | Extremely rapid, can improve yields | Requires specialized equipment, optimization of power and temperature is crucial[20] |
Experimental Protocols
General Safety Note: All procedures should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. TFA is highly corrosive and should be handled with extreme care.
Caption: General experimental workflow for Boc deprotection and analysis.
Protocol 1: Deprotection using TFA/DCM
This protocol is the recommended starting point for the deprotection of N-Boc-β-methyl-phenylalanine.
-
Materials:
-
N-Boc-β-methyl-phenylalanine derivative
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aq. NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
-
-
Procedure:
-
Dissolve the N-Boc-β-methyl-phenylalanine substrate (1.0 equiv.) in anhydrous DCM (approx. 0.1 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Prepare the deprotection cocktail: In a separate container, mix DCM and TFA in a 1:1 ratio (v/v). To this mixture, add TIS (5% v/v of the total cocktail volume).
-
Slowly add the deprotection cocktail to the stirred substrate solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][25] The deprotected, more polar amine will have a lower Rf value on TLC than the Boc-protected starting material.
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Work-up: Dissolve the residue in DCM and carefully add saturated NaHCO₃ solution until gas evolution ceases (pH > 8).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected free amine.
-
Protocol 2: Deprotection using 4M HCl in Dioxane
This protocol is ideal for preventing trifluoroacetylation.
-
Materials:
-
N-Boc-β-methyl-phenylalanine derivative
-
4M HCl in 1,4-dioxane
-
Diethyl ether
-
Round-bottom flask, magnetic stirrer
-
-
Procedure:
-
Dissolve the N-Boc-β-methyl-phenylalanine substrate (1.0 equiv.) in a minimal amount of a co-solvent like DCM or methanol if necessary, or add the HCl solution directly if the substrate is soluble.
-
Add 4M HCl in 1,4-dioxane (5-10 equivalents) to the substrate at room temperature with stirring.
-
Stir the reaction for 2-6 hours, monitoring for completion by TLC or LC-MS. A precipitate of the hydrochloride salt may form during the reaction.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Work-up: Add a sufficient volume of cold diethyl ether to the residue to fully precipitate the hydrochloride salt.
-
Collect the solid product by filtration, wash the filter cake with cold diethyl ether, and dry under vacuum to yield the amine hydrochloride salt.
-
If the free amine is required, the salt can be neutralized following the basic work-up described in Protocol 1.
-
Troubleshooting Guide
| Symptom | Possible Cause | Recommended Solution |
| Incomplete Reaction (Starting material remains) | 1. Insufficient reaction time due to steric hindrance.2. Insufficient acid strength or concentration. | 1. Extend the reaction time and continue monitoring.[26]2. Increase the concentration of TFA (e.g., from 25% to 50%) or use neat TFA for very stubborn substrates.[7] |
| Multiple Spots on TLC / Byproducts in LC-MS | 1. t-Butylation of nucleophilic residues.2. Trifluoroacetylation of the product amine.3. Epimerization at the α-carbon. | 1. Ensure an adequate amount of scavenger (TIS) is used in the TFA cocktail.[10]2. Switch to the HCl/Dioxane protocol.[]3. Avoid excessive heating or prolonged reaction times with strong base during workup. Consider milder deprotection methods like Lewis acids if epimerization is severe. |
| Low Product Yield After Work-up | 1. Product is water-soluble as a salt.2. Emulsion formation during extraction. | 1. If the product is the free amine, ensure the aqueous layer is thoroughly extracted multiple times with an organic solvent.2. Add brine to the separatory funnel to help break up emulsions. |
Conclusion and Best Practices
The successful deprotection of N-Boc-β-methyl-phenylalanine hinges on a careful consideration of the substrate's steric and electronic properties. For most applications, a standard protocol using 50% TFA in DCM with 5% TIS scavenger provides the most reliable and efficient route. Reaction monitoring is crucial to ensure complete conversion without unnecessary exposure to harsh acidic conditions. When trifluoroacetylation or sensitivity to strong acids is a concern, 4M HCl in dioxane serves as an excellent alternative. By understanding the underlying mechanisms and potential pitfalls, researchers can confidently navigate the challenges posed by this sterically hindered building block, enabling the synthesis of complex and novel peptidomimetics.
References
-
Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety. Journal of visualized experiments : JoVE. Available at: [Link]
-
Boc Deprotection - TFA - Common Organic Chemistry. Available at: [Link]
-
Boc Deprotection - ZnBr2 - Common Organic Chemistry. Available at: [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]
-
Microwave-Assisted Deprotection of Boc-Protected Amines and Amino Acid Derivatives Using Solid Phase Supported Sulfonic Acids. Biotage. Available at: [Link]
-
Any suggestion on Boc deprotection without using acid?. ResearchGate. Available at: [Link]
-
Automated reaction monitoring by direct analysis mass spectrometry using the 4000 MiD® and MiDasTM. Microsaic Systems. Available at: [Link]
-
Boc Deprotection - TMSI - Common Organic Chemistry. Available at: [Link]
-
BOC deprotection - Hebei Boze Chemical Co.,Ltd. Available at: [Link]
-
Enzymatic Removal of Carboxyl Protecting Groups. 1. Cleavage of the tert-Butyl Moiety. The Journal of Organic Chemistry. Available at: [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros. Reddit. Available at: [Link]
-
BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PMC. Available at: [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available at: [Link]
-
Technical Support Information Bulletin 1163. Aapptec Peptides. Available at: [Link]
-
Boc Deprotection Mechanism | Organic Chemistry. YouTube. Available at: [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
-
A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. Available at: [Link]
-
Microwave-assisted N-Boc deprotection under mild basic conditions using K 3PO 4·H 2O in MeOH | Request PDF. ResearchGate. Available at: [Link]
-
7.4 Racemization Assays. Available at: [Link]
-
facile and efficient n-boc deprotection of amide and sulfonamide under microwave irradiation in water. Available at: [Link]
-
Amino Acid Boc Protection. Available at: [Link]
-
A Zinc-Mediated Deprotective Annulation Approach to New Polycyclic Heterocycles. PMC. Available at: [Link]
-
Side reactions in peptide synthesis: An overview. Bibliomed. Available at: [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Available at: [Link]
-
Solvent-Free Mechanochemical Deprotection of N-Boc Group. FULIR. Available at: [Link]
-
Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). PMC. Available at: [Link]
-
Automated Synthesis of Head-to-Tail Cyclic Peptides via Microwave-Enhanced SPPS. CEM. Available at: [Link]
-
A Zinc-Mediated Deprotective Annulation Approach to New Polycyclic Heterocycles. Available at: [Link]
-
Macrocyclization strategies for cyclic peptides and peptidomimetics. RSC Publishing. Available at: [Link]
-
Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Luxembourg Bio Technologies. Available at: [Link]
Sources
- 1. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. BOC deprotection [ms.bzchemicals.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 12. Boc Deprotection - TFA [commonorganicchemistry.com]
- 13. peptide.com [peptide.com]
- 15. Boc Deprotection - ZnBr2 [commonorganicchemistry.com]
- 16. Boc Deprotection - TMSI [commonorganicchemistry.com]
- 17. A Zinc-Mediated Deprotective Annulation Approach to New Polycyclic Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. reddit.com [reddit.com]
- 19. data.biotage.co.jp [data.biotage.co.jp]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. fulir.irb.hr [fulir.irb.hr]
- 24. benchchem.com [benchchem.com]
- 25. microsaic.com [microsaic.com]
- 26. benchchem.com [benchchem.com]
Application Note: Microwave-Assisted Synthesis of β-Methylated Peptides
Audience: Researchers, scientists, and drug development professionals.
Abstract: The incorporation of β-methylated amino acids into peptide sequences is a powerful strategy in medicinal chemistry to enhance proteolytic stability and introduce conformational constraints, often leading to improved therapeutic profiles. However, the synthesis of these peptides is challenging due to the steric hindrance imposed by the β-methyl group, which significantly slows down amide bond formation. This application note provides a comprehensive guide to utilizing microwave-assisted solid-phase peptide synthesis (SPPS) to overcome these synthetic hurdles. We will explore the fundamental principles of microwave heating in peptide chemistry, present a detailed, optimized protocol for the synthesis of a model β-methylated peptide, and offer expert insights into critical parameters and troubleshooting.
Introduction: The Challenge and Opportunity of β-Methylation
β-methylated amino acids are structural analogs of natural amino acids, featuring an additional methyl group on the β-carbon. This seemingly minor modification has profound biological consequences:
-
Enhanced Proteolytic Stability: The methyl group acts as a steric shield, hindering the approach of proteases and significantly increasing the peptide's half-life in vivo.
-
Conformational Rigidity: The steric bulk restricts the rotation around the Cα-Cβ and Cα-C bonds, locking the peptide into a more defined conformation. This can lead to higher receptor affinity and selectivity.
Despite these advantages, the synthetic accessibility of β-methylated peptides has been a persistent bottleneck. During SPPS, the steric hindrance from the β-methyl group clashes with the growing peptide chain and the solid support, making it difficult for the incoming activated amino acid to achieve the correct orientation for coupling. This often results in low yields, incomplete reactions, and the formation of deletion sequences.[1][2]
Microwave-assisted peptide synthesis (MAPS) has emerged as a transformative technology to address these challenges.[3][4] By applying controlled microwave energy, reaction times can be dramatically reduced while improving the purity and yield of even the most difficult-to-synthesize peptides, including those containing sterically hindered residues like β-methylated amino acids.[3][5]
The Principle of Microwave-Assisted Peptide Synthesis (MAPS)
Conventional heating methods, such as an oil bath, transfer heat slowly and inefficiently from the outside of the reaction vessel to the solvent.[6] In contrast, microwave irradiation directly and uniformly heats the entire volume of the reaction mixture.[6][7] This occurs through two primary mechanisms:
-
Dipole Rotation: Polar molecules, like the solvents used in SPPS (e.g., DMF), continuously attempt to align themselves with the rapidly oscillating electric field of the microwave, generating heat through molecular friction.[8]
-
Ionic Conduction: Charged ions in the solution (e.g., from coupling reagents) move back and forth in response to the electric field, generating heat through collisions.[8]
This rapid, volumetric heating provides several key advantages for synthesizing β-methylated peptides:
-
Increased Reaction Kinetics: The higher temperatures achieved accelerate both the Fmoc-deprotection and, crucially, the sterically hindered coupling steps.[9][10]
-
Overcoming Aggregation: Microwave energy can disrupt the formation of secondary structures (β-sheets) in the growing peptide chain on the resin.[3][8] This keeps the N-terminus accessible for the next coupling reaction, which is a common problem in difficult sequences.[8]
-
Improved Yields and Purity: By driving reactions to completion, microwave heating minimizes the formation of deletion sequences and other impurities that plague conventional room-temperature synthesis of these complex peptides.[7][11]
Experimental Protocol: Synthesis of a Model β-Methylated Peptide
This section provides a detailed, step-by-step protocol for the synthesis of a model tetrapeptide, Ac-Ala-β-Me-Phe-Ala-NH₂ , using a modern automated microwave peptide synthesizer.
Materials and Equipment
| Category | Item | Specifications/Supplier |
| Resin | Rink Amide MBHA Resin | 100-200 mesh, ~0.5 mmol/g loading |
| Amino Acids | Fmoc-Ala-OH, Fmoc-(2S,3S)-β-Me-Phe-OH | Standard side-chain protection as needed |
| Coupling Reagents | HBTU, DIC, Oxyma Pure | High-purity grade |
| Bases | DIPEA, Piperidine | Reagent grade |
| Solvents | DMF, DCM, NMP | Peptide synthesis grade, low water content |
| Cleavage | Trifluoroacetic acid (TFA) | Reagent grade |
| Scavengers | Triisopropylsilane (TIS), Water | Reagent grade |
| Equipment | Automated Microwave Peptide Synthesizer | e.g., CEM Liberty Blue™, Biotage® Syro Wave™ |
| HPLC System | Preparative and analytical C18 columns | |
| Lyophilizer | Standard laboratory model | |
| Mass Spectrometer | ESI-MS capability |
Workflow Overview
The overall process follows the standard Fmoc-SPPS workflow, with specific steps enhanced by microwave irradiation.
Caption: Automated Microwave-Assisted SPPS Workflow.
Step-by-Step Methodology
Synthesis Scale: 0.1 mmol
-
Resin Loading and Swelling:
-
Place 200 mg of Rink Amide resin (~0.1 mmol) into the synthesizer reaction vessel.
-
Swell the resin in DMF for 30 minutes at room temperature.
-
-
Initial Fmoc Deprotection:
-
Drain the DMF.
-
Add 5 mL of 20% piperidine in DMF.
-
Apply microwave power: 75°C for 3 minutes .[10]
-
Drain and wash the resin thoroughly with DMF (5 x 5 mL).
-
-
Coupling Cycle 1: Fmoc-Ala-OH:
-
Dissolve Fmoc-Ala-OH (5 eq, 0.5 mmol), HBTU (5 eq, 0.5 mmol), and DIPEA (10 eq, 1.0 mmol) in 5 mL of DMF.
-
Add the activated amino acid solution to the resin.
-
Apply microwave power: 75°C for 5 minutes .[10]
-
Drain and wash the resin with DMF (3 x 5 mL).
-
-
Coupling Cycle 2 (β-Methylated): Fmoc-(2S,3S)-β-Me-Phe-OH:
-
Rationale: This is the critical, sterically hindered step. We will use an extended coupling time and a more robust activation method to ensure the reaction goes to completion. The use of DIC/Oxyma is often preferred for hindered couplings as it can reduce the risk of racemization at elevated temperatures compared to onium salts.[9]
-
Dissolve Fmoc-(2S,3S)-β-Me-Phe-OH (5 eq, 0.5 mmol) and Oxyma Pure (5 eq, 0.5 mmol) in 5 mL of DMF.
-
Add DIC (5 eq, 0.5 mmol) to the solution and allow to pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin.
-
Apply microwave power: 90°C for 10 minutes .
-
Self-Validation: Perform a Kaiser test on a small sample of resin beads. If the test is positive (blue beads), indicating incomplete coupling, repeat the coupling step (double coupling).
-
Drain and wash the resin with DMF (5 x 5 mL).
-
-
Subsequent Cycles:
-
Repeat the deprotection (Step 2) and coupling (Step 3) cycles for the remaining Fmoc-Ala-OH residue.
-
-
N-Terminal Acetylation:
-
After the final Fmoc deprotection, wash the resin.
-
Add a solution of 5 mL of 20% acetic anhydride and 5% DIPEA in DMF.
-
React for 20 minutes at room temperature.
-
Drain and wash the resin with DMF (3x), DCM (3x), and methanol (3x). Dry the resin under vacuum.
-
Cleavage and Purification
-
Cleavage Cocktail: Prepare a cleavage cocktail of 95% TFA, 2.5% Water, and 2.5% TIS .
-
Cleavage Reaction:
-
Add 5 mL of the cleavage cocktail to the dried peptide-resin in a sealed vial.[12]
-
Stir at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate.
-
Add the filtrate dropwise to 40 mL of ice-cold diethyl ether. A white precipitate should form.[13]
-
Centrifuge the mixture, decant the ether, and repeat the ether wash twice.
-
-
Purification:
-
Analysis and Lyophilization:
-
Analyze the collected fractions by analytical HPLC and ESI-MS to confirm purity and identity.
-
Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.
-
Critical Parameters and Troubleshooting
The Steric Hindrance Challenge
The core difficulty in synthesizing β-methylated peptides lies in the steric clash during the coupling step. The β-methyl group impedes the ideal trajectory for nucleophilic attack by the resin-bound amine on the activated carboxyl group.
Caption: Steric hindrance in β-methylated peptide coupling.
Comparison of Synthesis Parameters
| Parameter | Conventional SPPS (Room Temp) | Microwave-Assisted SPPS (MAPS) | Rationale for MAPS |
| Coupling Time (Standard AA) | 1-2 hours | 5 minutes | Kinetic acceleration[10] |
| Coupling Time (β-Me-AA) | 12-24 hours (often incomplete) | 10-20 minutes | Overcomes steric barrier with thermal energy[3] |
| Deprotection Time | 20-30 minutes | 3 minutes | Increased reaction rate[10] |
| Typical Crude Purity | Low (<50%), many deletions | High (>80%) | Drives reactions to completion, reduces side products[7] |
| Racemization Risk | Low | Moderate to High | A key trade-off; higher temperatures can increase epimerization[16] |
Troubleshooting Guide
| Problem | Probable Cause | Solution |
| Incomplete Coupling (Kaiser test positive) | Extreme steric hindrance of the β-methylated residue. | 1. Double Couple: Repeat the coupling step immediately. 2. Increase Temperature: Raise the microwave temperature to 90-95°C. 3. Change Reagents: Switch to a stronger coupling reagent like COMU or HATU, which are highly effective for hindered couplings.[17] |
| High Levels of Deletion Peptides | Inefficient Fmoc deprotection due to peptide aggregation. | 1. Increase Deprotection Temp/Time: Use microwave heating (e.g., 75°C, 3-5 min) for the deprotection step.[8] 2. Use Chaotropic Solvents: Add NMP or DMSO to the coupling/deprotection solvents to disrupt aggregation.[18] |
| Racemization of β-Me-AA | Excessive temperature or prolonged activation/coupling time with a strong base. | 1. Optimize Temperature: Use the lowest microwave temperature that still provides efficient coupling (e.g., start at 80°C). 2. Use Weaker Base: Substitute DIPEA with a less hindered base like N-methylmorpholine (NMM) during coupling.[19] 3. Use Additives: Ensure racemization-suppressing additives like Oxyma Pure or HOBt are used, especially with carbodiimide activators.[19][20] |
Conclusion
Microwave-assisted solid-phase synthesis provides a robust and highly efficient solution to the challenges posed by sterically hindered β-methylated amino acids. By leveraging rapid, controlled heating, researchers can dramatically shorten synthesis times, improve crude peptide purity, and successfully synthesize complex sequences that are inaccessible by conventional methods. Careful optimization of coupling reagents, temperature, and reaction times is critical to maximizing yield while minimizing potential side reactions like racemization. This technology empowers drug discovery professionals to more readily access novel, proteolytically stable, and conformationally defined peptides for therapeutic development.
References
- Vertex AI Search. (n.d.). Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology. Retrieved March 7, 2024.
- Yadav, V. K. (2015). Chapter 5: Microwave-assisted Peptide Synthesis. In Books.
- CEM. (2015, April 17). Webinar: Microwave Technology for Peptide Synthesis: Fast, Efficient and In Control.
- Biotage. (2023, February 2). Microwave heating - a route to better quality crude peptides.
- Creative Peptides. (n.d.). Microwave-Assisted Peptide Synthesis: A Faster Approach. Retrieved March 7, 2024.
- Pedersen, S. L., et al. (2012). Microwave heating in solid-phase peptide synthesis. PubMed.
- Pedersen, S. L., et al. (2011, October 20). Microwave heating in solid-phase peptide synthesis. Chemical Society Reviews (RSC Publishing).
- Luxembourg Bio Technologies. (2011, October 20).
- Bacsa, B. (n.d.).
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Activotec. (n.d.). Comparative study of conventional and microwave assisted synthesis.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Coin, I. (n.d.). Microwave-Assisted Solid-Phase Peptide Synthesis Using the Biotage Syro Wave.
- Vanier, G. S. (2013).
- Freund, C., et al. (2014, May 22). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journals.
- AAPPTEC. (n.d.). 7.
- Collins, J. M. (n.d.). US7582728B2 - Microwave-assisted peptide synthesis.
- AAPPTEC. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- BOC Sciences. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
- BOC Sciences. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
- Bachem. (n.d.).
- Boisvert Lab. (2023, December).
- AAPPTEC. (n.d.).
- Gyros Protein Technologies. (2019, September 15). Solid-phase Peptide Synthesis (SPPS) in Research & Development.
- Dilun Biotechnology. (2025, February 28).
- El-Faham, A., et al. (n.d.). Investigation of racemisation in peptide synthesis within a micro reactor. Lab on a Chip (RSC Publishing).
Sources
- 1. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 2. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 3. Microwave heating in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. Microwave-Assisted Solid-Phase Peptide Synthesis Using the Biotage Syro Wave™ | Springer Nature Experiments [experiments.springernature.com]
- 6. biotage.com [biotage.com]
- 7. books.rsc.org [books.rsc.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 10. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 12. Revolutionizing Peptide Cleavage and Purification Techniques - Dilun Biotechnology [peptidescientific.com]
- 13. peptide.com [peptide.com]
- 14. peptide.com [peptide.com]
- 15. bachem.com [bachem.com]
- 16. teo.elte.hu [teo.elte.hu]
- 17. bachem.com [bachem.com]
- 18. peptide.com [peptide.com]
- 19. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 20. peptide.com [peptide.com]
Designing Potent and Selective β-Turn Mimetics: An Application Guide to Utilizing β-Methyl-Phenylalanine
Introduction: The Ubiquitous β-Turn and the Quest for Structural Mimicry
In the intricate world of protein architecture, β-turns are fundamental secondary structural motifs that orchestrate the reversal of polypeptide chains, enabling the formation of compact, globular structures.[1] These four-amino-acid-residue segments are not merely passive linkers; they are critical for a myriad of biological processes, including protein folding, stability, and molecular recognition.[2] β-turns are frequently located on the protein surface, positioning them as key players in protein-protein interactions, ligand binding, and as antigenic determinants.[2][3]
The therapeutic potential of peptides is often hampered by their poor bioavailability and susceptibility to proteolytic degradation.[4] This has spurred the development of peptidomimetics, which are designed to mimic the bioactive conformation of peptides while exhibiting improved pharmacological properties.[1][4] Given their pivotal role in molecular recognition, β-turns have emerged as a prime target for mimetic design.[4][5] A successful β-turn mimetic can rigidly position key amino acid side chains, optimizing their interaction with biological targets and leading to enhanced potency and selectivity.[4][5]
This guide focuses on a powerful strategy for inducing β-turn conformations in peptides: the incorporation of the non-proteinogenic amino acid, β-methyl-phenylalanine. The additional methyl group on the β-carbon of the phenylalanine side chain introduces a significant steric constraint, which can effectively pre-organize the peptide backbone into a β-turn geometry. We will delve into the stereoselective synthesis of β-methyl-phenylalanine, its incorporation into peptides via solid-phase peptide synthesis (SPPS), and the comprehensive structural analysis of the resulting peptidomimetics.
Stereoisomers of β-Methyl-Phenylalanine: A Conformational Dichotomy
The introduction of a methyl group at the β-position of phenylalanine creates two chiral centers (the α- and β-carbons), resulting in four possible stereoisomers: (2S,3S), (2R,3R), (2S,3R), and (2R,3S). The specific stereochemistry of the incorporated β-methyl-phenylalanine profoundly influences the resulting peptide's conformational preference. The syn isomers, (2S,3S) and (2R,3R), and the anti isomers, (2S,3R) and (2R,3S), will favor different dihedral angles and, consequently, different types of β-turns. Careful selection of the desired stereoisomer is therefore a critical first step in the design of a β-turn mimetic.
| Stereoisomer | Trivial Name | Expected Turn Type Preference |
| (2S,3S)-β-Methyl-Phe | L-erythro | Type II' |
| (2R,3R)-β-Methyl-Phe | D-erythro | Type II |
| (2S,3R)-β-Methyl-Phe | L-threo | Type I' |
| (2R,3S)-β-Methyl-Phe | D-threo | Type I |
Workflow for Designing and Validating β-Turn Mimetics with β-Methyl-Phenylalanine
The successful design and validation of a β-methyl-phenylalanine-based β-turn mimetic follows a structured workflow, from the synthesis of the custom amino acid to the detailed structural elucidation of the final peptide.
Protocols
Protocol 1: Stereoselective Synthesis of Fmoc-(2S,3R)-β-Methyl-Phenylalanine
This protocol describes a method for the stereoselective synthesis of the L-threo isomer of β-methyl-phenylalanine, which is expected to induce a Type I' β-turn.
Materials:
-
(S)-4-benzyl-2-oxazolidinone
-
Propionyl chloride
-
Titanium tetrachloride (TiCl₄)
-
Diisopropylethylamine (DIPEA)
-
Benzaldehyde
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (H₂O₂)
-
Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM), Tetrahydrofuran (THF), Dioxane, Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
N-Propionylation of Chiral Auxiliary: Dissolve (S)-4-benzyl-2-oxazolidinone in anhydrous THF and cool to -78 °C. Add n-butyllithium dropwise, followed by propionyl chloride. Allow the reaction to warm to room temperature and stir overnight. Quench with saturated aqueous ammonium chloride and extract with ethyl acetate. Purify the product by flash chromatography.
-
Asymmetric Aldol Reaction: Dissolve the N-propionyloxazolidinone in anhydrous DCM and cool to -78 °C. Add TiCl₄ dropwise, followed by DIPEA. Stir for 30 minutes, then add benzaldehyde. Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional hour. Quench with a 1:1 mixture of saturated aqueous ammonium chloride and water. Extract with DCM and purify by flash chromatography to obtain the desired (2S,3R) diastereomer.
-
Hydrolysis of the Chiral Auxiliary: Dissolve the aldol adduct in a 3:1 mixture of THF and water. Cool to 0 °C and add a pre-mixed solution of LiOH and H₂O₂. Stir vigorously for 4 hours. Quench with sodium sulfite and extract the aqueous layer with diethyl ether to remove the chiral auxiliary. Acidify the aqueous layer with HCl and extract the product with ethyl acetate.
-
Fmoc Protection: Dissolve the resulting amino acid in a 1:1 mixture of dioxane and 10% aqueous NaHCO₃. Add a solution of Fmoc-OSu in dioxane. Stir overnight at room temperature. Acidify the reaction mixture with HCl and extract with ethyl acetate. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. Purify the final product, Fmoc-(2S,3R)-β-methyl-phenylalanine, by flash chromatography.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of a β-Methyl-Phenylalanine Containing Peptide
This protocol outlines the incorporation of Fmoc-β-methyl-phenylalanine into a peptide sequence using a standard Fmoc/tBu strategy.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
Fmoc-(2S,3R)-β-methyl-phenylalanine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1 hour in a peptide synthesis vessel.
-
Fmoc Deprotection: Drain the DMF and add a 20% solution of piperidine in DMF to the resin. Agitate for 20 minutes. Drain and wash the resin thoroughly with DMF.
-
Amino Acid Coupling (Standard Amino Acids): Dissolve the Fmoc-amino acid (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF. Add the activated amino acid solution to the resin and agitate for 1-2 hours. Wash the resin with DMF.
-
Coupling of Fmoc-β-Methyl-Phenylalanine: Due to the steric hindrance of β-methyl-phenylalanine, a longer coupling time or a more potent coupling reagent may be necessary.
-
Option A (Extended Coupling): Follow the standard coupling procedure but extend the reaction time to 4-6 hours. Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
Option B (Alternative Coupling Reagent): Use a more powerful coupling reagent such as HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in place of DIC/OxymaPure®. Dissolve Fmoc-β-methyl-phenylalanine (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Add to the resin and agitate for 2-4 hours.
-
-
Repeat Deprotection and Coupling Cycles: Repeat steps 2 and 3 (or 4 for the hindered residue) for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: After the final coupling and deprotection steps, wash the resin with DCM and dry under vacuum. Add the cleavage cocktail to the resin and agitate for 2-3 hours. Filter the resin and collect the filtrate.
-
Peptide Precipitation and Purification: Precipitate the crude peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide, wash with cold ether, and dry. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 3: Conformational Analysis by NMR Spectroscopy
This protocol details the acquisition and analysis of NMR data to determine the three-dimensional structure of the synthesized peptide in solution.
Equipment and Software:
-
High-field NMR spectrometer (≥ 600 MHz)
-
NMR processing software (e.g., TopSpin, NMRPipe)
-
Structure calculation software (e.g., CYANA, XPLOR-NIH)
Procedure:
-
Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture) to a concentration of 1-5 mM.
-
1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess sample purity and folding. Well-dispersed amide proton signals are indicative of a folded conformation.
-
2D TOCSY (Total Correlation Spectroscopy): Acquire a 2D TOCSY spectrum to assign the spin systems of the individual amino acid residues.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Acquire a 2D NOESY (for smaller peptides) or ROESY (for larger peptides or those with intermediate correlation times) spectrum to identify through-space correlations between protons that are close in space (< 5 Å).
-
Data Analysis and Structure Calculation:
-
Resonance Assignment: Use the TOCSY and NOESY/ROESY spectra to assign all proton resonances to their respective amino acid residues in the peptide sequence.
-
NOE-based Distance Restraints: Identify and integrate cross-peaks in the NOESY/ROESY spectrum. The intensity of these cross-peaks is inversely proportional to the sixth power of the distance between the protons. Key NOEs for identifying β-turns include:
-
dαN(i, i+1)
-
dNN(i, i+1)
-
dαN(i, i+2)
-
dαN(i, i+3)
-
-
Dihedral Angle Restraints: Measure the ³J(HN,Hα) coupling constants from the 1D ¹H spectrum to obtain information about the φ dihedral angle.
-
Structure Calculation: Use a structure calculation program to generate a family of 3D structures that are consistent with the experimental distance and dihedral angle restraints.
-
Computational Modeling: A Complementary Approach
Molecular dynamics (MD) simulations provide a powerful computational tool to complement experimental data and gain deeper insights into the conformational dynamics of β-methyl-phenylalanine-containing peptides.
MD simulations can be used to:
-
Assess the stability of the experimentally determined β-turn conformation.
-
Explore the conformational landscape of the peptide and identify other populated states.
-
Provide a theoretical basis for the observed conformational preferences induced by the β-methyl group.
Conclusion
The incorporation of β-methyl-phenylalanine represents a robust and versatile strategy for the rational design of β-turn mimetics. By carefully selecting the appropriate stereoisomer and following the detailed synthetic and analytical protocols outlined in this guide, researchers can effectively constrain peptide conformations to mimic bioactive β-turns. This approach holds significant promise for the development of novel peptide-based therapeutics with enhanced potency, selectivity, and metabolic stability.
References
-
CSIR NET LIFE SCIENCE COACHING. (2025, March 25). Beta-Turns in Proteins: Structure. Retrieved from [Link]
-
Kee, K. S., & Jois, S. D. S. (2003). Design of beta-turn based therapeutic agents. Current Pharmaceutical Design, 9(15), 1209–1224. [Link]
-
Rizo, J., & Gierasch, L. M. (1992). Roles of β-Turns in Protein Folding: From Peptide Models to Protein Engineering. Biopolymers, 32(9), 1105-1123. [Link]
-
Gfeller, D., Michielin, O., & Mutter, M. (2006). Design, Synthesis, and Validation of a β-Turn Mimetic Library Targeting Protein–Protein and Peptide–Receptor Interactions. Journal of the American Chemical Society, 128(23), 7545–7551. [Link]
-
Hutchinson, E. G., & Thornton, J. M. (1994). A new clustering and nomenclature for beta turns derived from high-resolution protein structures. PLOS Computational Biology, 15(3), e1006844. [Link]
-
Milner-White, E. J., & Poet, R. (1987). Beta-turn. In Dictionary of protein secondary structure (pp. 12-13). Blackwell Scientific Publications. [Link]
-
Doan, N. D., & Lubell, W. D. (2015). X-ray structure analysis reveals β-turn mimicry by N-amino-imidazolidin-2-ones. Biopolymers, 104(5), 629–635. [Link]
-
Tourwé, D., Mannekens, E., Diem, T. N. T., Verheyden, P., Jaspers, H., Tóth, G., Péter, A., Kertész, I., Török, G., Chung, N. N., & Schiller, P. W. (1998). Conformational Properties of the Unnatural Amino Acid β-Methylphenylalanine in a Linear Octapeptide System; Correlations of 13C-NMR Chemical Shifts with the Side-Chain Stereochemistry of These Amino Acid Residues. The Journal of Organic Chemistry, 63(15), 4888–4894. [Link]
-
Slaninová, J., Maletínská, L., Voburka, Z., & Lebl, M. (1996). Separation of enantiomeric beta-methyl amino acids and of beta-methyl amino acid containing peptides. Journal of Chromatography A, 737(2), 147-152. [Link]
-
Biomatik. (2022, February 14). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]
-
Chauhan, V. S., Uma, K., Kaur, P., & Balaram, P. (1989). Conformations of dehydrophenylalanine containing peptides: nmr studies of an acyclic hexapeptide with two [Delta]z-Phe residues. Biopolymers, 28(3), 763–771. [Link]
-
Gellman, S. H. (1998). β-Branched Amino Acids Stabilize Specific Conformations of Cyclic Hexapeptides. Journal of the American Chemical Society, 120(8), 1947–1953. [Link]
-
Kee, K. S., & Jois, S. D. S. (2003). Design of β-turn Based Therapeutic Agents. Current Pharmaceutical Design, 9(15), 1209-1224. [Link]
Sources
Introduction: Navigating the Challenges of Sterically Hindered Amino Acids
An Application Note and Protocol for the Manual Coupling of Boc-β-methyl-DL-Phenylalanine
In the landscape of peptide synthesis and drug development, the incorporation of non-proteinogenic amino acids is a key strategy for designing peptides with enhanced stability, constrained conformations, and novel biological activities.[1][2] Boc-β-methyl-DL-phenylalanine (Boc-β-MePhe) is one such valuable building block. The methyl group on the β-carbon introduces a significant conformational restraint on the peptide backbone and the phenylalanine side chain, a feature exploited by medicinal chemists to fine-tune peptide structure and function.[3][4]
However, the very structural feature that makes β-MePhe desirable also renders it a significant synthetic challenge. The increased steric bulk around the carboxylic acid and amine functionalities dramatically slows the rate of amide bond formation, often leading to incomplete reactions and low yields when using standard coupling protocols.[5][6][7] This application note serves as a comprehensive guide for researchers, providing a detailed, field-proven protocol for the successful manual coupling of Boc-β-methyl-DL-Phe. We will delve into the causality behind experimental choices, from the selection of potent coupling reagents to strategies for reaction monitoring and optimization, ensuring a reliable and reproducible workflow.
The Root of the Problem: Understanding Steric Hindrance
Steric hindrance occurs when the spatial arrangement of bulky groups near a reaction center physically impedes the approach of reacting molecules.[7] In the case of Boc-β-methyl-DL-Phe, the methyl group at the β-position, adjacent to the phenyl side chain, creates a crowded environment. This bulk obstructs the nucleophilic attack of the N-terminal amine of the growing peptide chain on the activated carboxyl group of the incoming Boc-β-MePhe.
This phenomenon has several practical consequences:
-
Slower Reaction Kinetics: The activation energy required for the reactants to achieve the correct orientation for bond formation is higher, leading to a significant decrease in reaction rate.[7][8]
-
Incomplete Coupling: Standard reaction times may be insufficient to drive the reaction to completion, resulting in deletion sequences where the hindered residue is skipped.
-
Inefficiency of Standard Reagents: Coupling reagents that are effective for standard amino acids may fail to produce the highly reactive intermediates needed to overcome the steric barrier.[5][8]
Caption: Steric hindrance in Boc-β-methyl-DL-Phe.
Choosing Your Weapon: High-Potency Coupling Reagents
Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are often insufficient for driving the coupling of sterically demanding residues to completion.[5][8] Overcoming the steric barrier of Boc-β-MePhe requires the use of more powerful in-situ activating reagents that generate highly reactive intermediates.
The most effective choices fall into two main categories:
-
Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU are extremely efficient.[9][10] HATU, for instance, reacts with the carboxylic acid to form a highly reactive OAt-ester, which is more susceptible to nucleophilic attack than the intermediates formed by carbodiimides.[11]
-
Phosphonium Salts: Reagents such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP are also excellent choices.[5][8][9] They function similarly by creating highly activated benzotriazole esters. PyAOP is particularly noted for its effectiveness in difficult couplings, including those involving N-methylated amino acids.[9]
For extremely challenging cases, forming an acyl fluoride with a reagent like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) can be a highly effective, albeit more specialized, strategy.[8][10]
| Reagent Class | Example(s) | Reactivity Level | Key Advantages |
| Carbodiimides | DCC, DIC | Low-Moderate | Cost-effective for simple couplings. |
| Uronium Salts | HATU, HCTU | High | Very fast reaction rates; low racemization with additives.[9][10] |
| Phosphonium Salts | PyBOP, PyAOP | High | Highly effective for hindered residues and cyclization.[8][9] |
| Fluorinating Agents | TFFH | Very High | Generates highly reactive acyl fluorides for the most difficult couplings.[8][10] |
Table 1: Comparison of Coupling Reagents for Sterically Hindered Residues.
Workflow for Manual Solid-Phase Peptide Synthesis (SPPS)
The manual coupling of Boc-β-MePhe is integrated into the standard Boc-SPPS workflow. The critical steps are the deprotection of the N-terminal amine on the resin-bound peptide, followed by the coupling of the activated Boc-β-MePhe, and crucially, monitoring the reaction for completion.
Caption: Manual Boc-SPPS workflow for a single coupling cycle.
Detailed Protocol: Manual Coupling using HATU
This protocol details a robust method for coupling Boc-β-methyl-DL-Phe onto a resin-bound peptide with a free N-terminal amine using HATU as the activating agent.
Materials and Reagents:
-
Peptide-resin with a free N-terminal amine
-
Boc-β-methyl-DL-Phe
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Reagents for Kaiser Test (Ninhydrin solutions) or Chloranil Test
-
Acetic Anhydride and Pyridine (for optional capping)
-
Manual synthesis vessel (e.g., fritted glass reaction vessel)
-
Shaker or nitrogen bubbling apparatus
Step 1: N-terminal Boc Deprotection
Causality: The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group.[12] A strong acid like TFA is required to cleave it and expose the N-terminal amine for the subsequent coupling reaction.[13]
-
Pre-wash: Wash the peptide-resin with DCM (3 x 1 min).
-
Deprotection: Add a solution of 25-50% TFA in DCM to the resin.
-
Reaction: Agitate the suspension for 2 minutes, drain, then add a fresh portion of the TFA/DCM solution and agitate for an additional 20-30 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (3x), followed by DMF (3x) to remove residual acid.
Step 2: Neutralization
Causality: The deprotection step leaves the N-terminal amine as a trifluoroacetate salt. This must be neutralized to the free amine (a nucleophile) before it can react in the coupling step. DIPEA is a bulky, non-nucleophilic base ideal for this purpose.
-
Neutralization: Add a solution of 10% DIPEA in DMF to the resin and agitate for 2 minutes.
-
Repeat: Drain and repeat the neutralization step.
-
Washing: Drain the base solution and wash the resin thoroughly with DMF (5 x 1 min) to remove excess DIPEA.
Step 3: Pre-activation and Coupling
Causality: Pre-activating the sterically hindered amino acid by mixing it with the coupling reagent and base before adding it to the resin ensures the formation of the highly reactive OAt-ester. This maximizes the concentration of the active species available for coupling, which is critical for overcoming steric hindrance.[8]
| Reagent | Equivalents (vs. Resin Loading) | Purpose |
| Boc-β-MePhe | 4.0 | Drives reaction equilibrium forward. |
| HATU | 3.9 | Activates the carboxylic acid. |
| DIPEA | 8.0 | Maintains basic pH for activation and reaction. |
Table 2: Reagent Stoichiometry for Hindered Coupling.
-
Prepare Activation Solution: In a separate vial, dissolve Boc-β-MePhe (4 eq.) and HATU (3.9 eq.) in a minimal amount of DMF.
-
Activate: Add DIPEA (8 eq.) to the solution and vortex briefly. Allow the pre-activation to proceed for 2-5 minutes. The solution may change color.
-
Couple: Add the activated amino acid solution to the drained, neutralized resin.
-
Reaction: Agitate the mixture at room temperature. Due to the steric hindrance of β-MePhe, a longer coupling time is required. Allow the reaction to proceed for at least 4 hours; extending to overnight is often beneficial. [7][8]
Step 4: Reaction Monitoring
Causality: A qualitative test is essential to validate the completion of the coupling reaction before proceeding. The Kaiser test detects free primary amines.[14] A negative result (yellow beads) indicates that all N-terminal amines have been acylated and the reaction is complete.
-
Sample: After the coupling time, take a small sample of resin beads (5-10 mg) and wash them thoroughly with DMF and then ethanol.
-
Perform Kaiser Test: Follow the standard procedure for the Kaiser test.
-
Interpret Results:
-
Blue/Purple Beads (Positive): Indicates the presence of unreacted free amines. The coupling is incomplete.
-
Yellow/Colorless Beads (Negative): Indicates the absence of free amines. The coupling is complete.
-
-
Action for Incomplete Coupling (Double Coupling): If the Kaiser test is positive, drain the reaction solution and, without deprotection, repeat Step 3 with a fresh solution of activated Boc-β-MePhe.[8]
Step 5: Capping (Optional but Recommended)
Causality: If the coupling remains incomplete even after a second attempt, it is wise to "cap" the unreacted amines. This involves acetylating them with a small, highly reactive agent like acetic anhydride. Capping prevents these unreacted chains from coupling in subsequent steps, thus avoiding the formation of difficult-to-separate deletion-sequence byproducts.
-
Wash: Wash the resin with DMF.
-
Capping Solution: Add a solution of acetic anhydride (10 eq.) and pyridine (10 eq.) in DMF to the resin.
-
React: Agitate for 30 minutes.
-
Wash: Drain and wash the resin thoroughly with DMF (3x) and DCM (3x) to prepare for the next synthesis cycle.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Positive Kaiser Test after 4h | Insufficient reaction time due to high steric hindrance. | Extend coupling time to 12-24 hours (overnight).[8] |
| Positive Kaiser Test after Double Coupling | Severe steric hindrance; peptide aggregation on resin. | 1. Perform a capping step to terminate failed sequences. 2. Switch solvent from DMF to NMP, which has superior solvating properties.[8] 3. Consider gentle heating (e.g., 40°C), but be mindful of potential racemization.[8] |
| Low Final Peptide Yield | Incomplete coupling at the hindered position; premature peptide cleavage from resin. | Use the double coupling and capping strategies proactively. Ensure the resin linker is stable to the repeated deprotection/coupling conditions. |
Conclusion
The successful manual coupling of Boc-β-methyl-DL-phenylalanine is an achievable but non-trivial task that hinges on understanding and overcoming the challenge of steric hindrance. Standard protocols must be abandoned in favor of a more robust strategy employing high-potency coupling reagents like HATU or PyAOP, extended reaction times, and diligent monitoring with qualitative tests. By implementing the principles of pre-activation and, when necessary, double coupling and capping, researchers can confidently incorporate this valuable constrained amino acid into their peptide sequences, unlocking new possibilities in drug discovery and peptide engineering.
References
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (n.d.). ResearchGate. Retrieved from [Link]
-
Monitoring of Peptide Coupling and Capping. (n.d.). AAPPTec. Retrieved from [Link]
- Processes for coupling amino acids using bis-(trichloromethyl) carbonate. (n.d.). Google Patents.
-
Coupling Reagents. (n.d.). AAPPTec. Retrieved from [Link]
-
Synthesis and evaluation of new endomorphin-2 analogues containing (Z)-α,β-didehydro-phenylalanine (ΔZPhe) residues. (n.d.). PMC. Retrieved from [Link]
-
Computer vision as a new paradigm for monitoring of solution and solid phase peptide synthesis. (n.d.). PMC. Retrieved from [Link]
-
A Qualitative Test for Monitoring Coupling Completeness in Solid Phase Peptide Synthesis Using Chloranil. (n.d.). SciSpace. Retrieved from [Link]
-
Highly Sterically Hindered Peptide Bond Formation. (n.d.). Thieme Gruppe. Retrieved from [Link]
-
Efficient peptide coupling involving sterically hindered amino acids. (2007, July 20). PubMed. Retrieved from [Link]
-
Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli. (2025, September 2). ResearchGate. Retrieved from [Link]
-
Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? (2019, September 27). RSC Advances. Retrieved from [Link]
-
Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli. (2024, October 9). PubMed. Retrieved from [Link]
-
Synthesis protocol of some novel dipeptide and tripeptide analogs of L-phenylalanine. (n.d.). Scholars Research Library. Retrieved from [Link]
-
Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli. (2024, October 9). PMC. Retrieved from [Link]
-
Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis. (n.d.). ChemRxiv. Retrieved from [Link]
-
Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021, November 19). UVicSpace. Retrieved from [Link]
-
N-Boc-L-Phenylalanine. (n.d.). Advent Chembio. Retrieved from [Link]
-
Peptide Synthesis Using Unprotected Amino Acids. (n.d.). ChemRxiv. Retrieved from [Link]
-
Enzymatic Removal of Carboxyl Protecting Groups. 1. Cleavage of the tert-Butyl Moiety. (2005, March 23). ACS Publications. Retrieved from [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). AAPPTec. Retrieved from [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024, April 25). PMC. Retrieved from [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). University of California, Irvine. Retrieved from [Link]
-
Cleavage Cocktails; Reagent B. (n.d.). AAPPTec. Retrieved from [Link]
-
Protecting Groups for Amines: Carbamates. (2018, June 7). Master Organic Chemistry. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of new endomorphin-2 analogues containing (Z)-α,β-didehydro-phenylalanine (ΔZPhe) residues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Highly Sterically Hindered Peptide Bond Formation - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. peptide.com [peptide.com]
- 10. bachem.com [bachem.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chempep.com [chempep.com]
- 14. peptide.com [peptide.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of Hydrophobic β-Methyl Peptides
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on improving the solubility of peptides containing β-methylated amino acids. The introduction of a methyl group on the β-carbon of an amino acid residue significantly increases its hydrophobicity and can enforce specific secondary structures, often leading to poor solubility and a high propensity for aggregation.[1][2] This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you overcome these challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my β-methyl peptide so much less soluble than its non-methylated counterpart? A1: The addition of a methyl group to the β-carbon of an amino acid residue has two primary effects that decrease aqueous solubility. First, it increases the overall hydrophobicity and lipophilicity of the peptide.[3] Second, the steric bulk of the methyl group restricts the conformational freedom of the peptide backbone, which can favor the formation of stable secondary structures like β-sheets.[4] These structures can readily self-associate and aggregate through intermolecular hydrophobic interactions, making the peptide difficult to dissolve in aqueous solutions.
Q2: What is the very first step I should take when a hydrophobic peptide fails to dissolve in water? A2: Always perform a small-scale solubility test before attempting to dissolve the entire sample.[5] This prevents the potential loss of valuable material if the chosen solvent is ineffective. For a highly hydrophobic β-methylated peptide, it is often best to start with a small amount of a strong organic co-solvent rather than an aqueous buffer.[6][7]
Q3: How do I determine the best starting solvent for my peptide? A3: The amino acid sequence is the primary determinant of a peptide's solubility characteristics.[8] A crucial first step is to calculate the net charge of the peptide at a neutral pH (pH 7).[9]
-
Assign a value of +1 to each basic residue (K, R, H) and the N-terminus.
-
Assign a value of -1 to each acidic residue (D, E) and the C-terminus.
-
Sum the values to get the overall charge. This will guide your initial solvent choice, as detailed in the protocols below.[9] Peptides are generally least soluble at their isoelectric point (pI), where their net charge is zero.[5]
Q4: Can I use sonication or heating to help dissolve my peptide? A4: Yes, both methods can be effective but must be used with caution. Sonication can help break apart aggregates and accelerate dissolution.[6][10] Gentle warming (e.g., up to 40°C) can also increase solubility.[7] However, excessive heating can degrade the peptide.[6] These methods are typically used as secondary aids after an appropriate solvent has been chosen.
Q5: My peptide dissolved in DMSO, but it crashed out of solution when I added my aqueous buffer. What should I do? A5: This is a common issue known as "salting out," where the peptide rapidly aggregates upon introduction to a poor solvent (the aqueous buffer). To prevent this, add the concentrated peptide-organic solvent stock solution dropwise into the vortexing or stirring aqueous buffer.[5][11] This gradual dilution prevents localized high concentrations of the peptide that favor aggregation. If precipitation persists, you may need to increase the final concentration of the organic co-solvent or test an alternative solvent.
Troubleshooting & Optimization Guide
This guide addresses common problems encountered during the solubilization of hydrophobic β-methyl peptides.
| Symptom / Observation | Probable Cause(s) | Recommended Solution(s) |
| Lyophilized powder forms a gel or suspension in water. | Extreme hydrophobicity and strong intermolecular hydrogen bonding leading to rapid aggregation. | Do not proceed with adding more water. Lyophilize to recover the peptide. Restart by dissolving in a minimal volume of a strong organic solvent (e.g., DMSO, DMF) first, then slowly dilute with aqueous buffer.[11] |
| Peptide dissolves initially but precipitates over time in storage. | The solution is supersaturated, and the peptide is slowly aggregating. The storage buffer pH may be too close to the peptide's isoelectric point (pI). | Store solutions at -20°C or -80°C in single-use aliquots to minimize freeze-thaw cycles.[12] Ensure the storage buffer pH is at least 1-2 units away from the calculated pI. Consider adding a small percentage (e.g., 10-20%) of organic co-solvent to the storage buffer if compatible with your assay. |
| Inconsistent results in biological assays. | Inaccurate peptide concentration due to incomplete solubilization or micro-aggregates. | Always ensure your peptide solution is clear and free of visible particles.[5] Before each use, bring the aliquot to room temperature and centrifuge it at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any insoluble aggregates. Carefully pipette the supernatant for your experiment. |
| Peptide is insoluble in all standard solvents (Water, ACN, DMSO). | The peptide possesses extreme hydrophobicity and a very stable, aggregation-prone structure. | More aggressive solubilization agents may be required. Consider using hexafluoroisopropanol (HFIP) or trifluoroethanol (TFE) to first dissolve the peptide; these are strong disaggregating agents. However, they must be removed by lyophilization before final reconstitution in an assay-compatible solvent.[4] Alternatively, the use of denaturing agents like 6M Guanidinium-HCl or 8M Urea can be effective. |
Experimental Workflows & Protocols
Decision Workflow for Peptide Solubilization
The following diagram outlines a systematic approach to solubilizing a new hydrophobic β-methyl peptide.
Caption: Systematic workflow for selecting a solubilization strategy.
Protocol 1: Solubilization using an Organic Co-Solvent
This is the recommended starting point for neutral or highly hydrophobic β-methyl peptides.
Objective: To dissolve a hydrophobic peptide using a minimal amount of organic solvent before dilution in an aqueous buffer.
Materials:
-
Lyophilized peptide
-
Organic Solvent (see Table 2)
-
Sterile deionized water or desired aqueous buffer (e.g., PBS, Tris)
-
Sterile microcentrifuge tubes
Procedure:
-
Preparation: Allow the peptide vial to equilibrate to room temperature in a desiccator before opening to prevent moisture absorption.[12] Centrifuge the vial briefly to ensure all lyophilized powder is at the bottom.[12]
-
Initial Dissolution: Add a small volume (e.g., 20-50 µL) of the chosen organic solvent (e.g., DMSO) to the peptide. The goal is to create a concentrated stock.
-
Vortex/Sonicate: Vortex the solution gently. If particles remain, sonicate the vial in a water bath for 5-10 minutes.[10] Visually inspect to ensure a clear solution.
-
Aqueous Dilution: While vigorously vortexing or stirring the final aqueous buffer, add the concentrated peptide stock solution drop-by-drop .[5] This slow addition is critical to prevent precipitation.
-
Final Check & Storage: Once the desired concentration is reached, inspect the solution for clarity. Centrifuge the final solution at high speed (>10,000 x g) for 10 minutes to pellet any micro-aggregates.[6] Carefully transfer the supernatant to a new tube. Store in single-use aliquots at -20°C or -80°C.[10]
Table 2: Comparison of Common Organic Co-Solvents
| Co-Solvent | Properties | Pros | Cons & Considerations |
| DMSO (Dimethyl sulfoxide) | Strong polar aprotic solvent | Excellent solubilizing power for very hydrophobic peptides.[6] | Can be toxic to cells, typically keep final concentration <0.5% for cell-based assays.[6] May oxidize peptides containing Cys or Met residues; use DMF instead in those cases.[9] |
| DMF (Dimethylformamide) | Polar aprotic solvent | Good alternative to DMSO, especially for Cys/Met-containing peptides. | Toxic; handle with care in a chemical hood. Can be difficult to remove by lyophilization. |
| Acetonitrile (ACN) | Polar aprotic solvent | Commonly used in HPLC, so it is compatible with many analytical techniques. Less viscous than DMSO/DMF. | May be less effective than DMSO for extremely hydrophobic peptides. |
| Isopropanol / n-Propanol | Alcohols | Can solubilize some hydrophobic peptides and are generally less toxic than DMSO/DMF.[10] | Lower solubilizing power compared to DMSO. Can disrupt cell membranes at higher concentrations. |
Protocol 2: pH Adjustment for Charged Hydrophobic Peptides
Objective: To improve solubility by using pH to protonate or deprotonate acidic/basic residues, thereby increasing the net charge.
Procedure:
-
Preparation: Follow Step 1 from Protocol 1.
-
Determine Peptide Charge: Calculate the net charge as described in the FAQs.
-
Solubilization (select appropriate path):
-
A) For Basic Peptides (Net Charge > 0): Attempt to dissolve the peptide in sterile water. If it fails, add 10% acetic acid dropwise while vortexing until the peptide dissolves.[9] A very small amount of TFA (<50 µL) can be used as a last resort, but it is harsh and may be incompatible with biological assays.[9]
-
B) For Acidic Peptides (Net Charge < 0): Attempt to dissolve the peptide in sterile water or PBS. If it fails, add 0.1 M ammonium bicarbonate or a 1% ammonium hydroxide solution dropwise while vortexing until dissolved.[9]
-
-
Dilution and Storage: Once the peptide is dissolved, slowly dilute it with your desired final buffer. Adjust the pH if necessary. Centrifuge and store as described in Protocol 1.
Advanced Strategies: Chemical & Formulation-Based Approaches
When standard methods fail, more advanced strategies may be necessary, particularly in a drug development context.
-
Chemical Modification:
-
PEGylation: Attaching polyethylene glycol (PEG) chains can dramatically improve aqueous solubility and extend the serum half-life of a peptide therapeutic.[13][14]
-
Hydrophilic Tagging: During peptide synthesis, temporary or permanent hydrophilic tags (e.g., a string of arginine or lysine residues) can be added to the N- or C-terminus to aid in solubility and purification.[4][15]
-
-
Formulation with Excipients:
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior. They can encapsulate the hydrophobic peptide, forming an inclusion complex that is water-soluble.[16][17][18] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.[17]
-
Surfactants: Non-ionic surfactants can be used to form micelles that solubilize hydrophobic peptides, but their compatibility with the final application must be carefully validated.[4]
-
References
-
JPT Peptide Technologies. (n.d.). Peptide Solubilization. Retrieved from [Link]
-
LifeTein. (2024, January 11). How Can I Make My Peptide More Water Soluble? Retrieved from [Link]
-
GenScript. (2024, July 11). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. Retrieved from [Link]
-
Brik, A., et al. (2006). Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. Protein and Peptide Letters, 13(3), 255-259. Available at: [Link]
-
Francis, V. S., et al. (2008). Increasing Solubility of Proteins and Peptides by Site-Specific Modification with Betaine. Bioconjugate Chemistry, 19(6), 1242-1248. Available at: [Link]
-
Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. Retrieved from [Link]
-
LifeTein. (2025, September 25). Should My Peptide Be Methylated? Retrieved from [Link]
-
Biotage. (2023, February 2). How to synthesize hydrophobic peptides - Choosing the Right Solvent. Retrieved from [Link]
-
Ollivier, N., et al. (2019). A straightforward methodology to overcome solubility challenges for N-terminal cysteinyl peptide segments used in native chemical ligation. Chemical Science, 10(33), 7723-7728. Available at: [Link]
-
Valoppi, F., et al. (2022). Cyclodextrins, Surfactants and Their Inclusion Complexes. Molecules, 27(19), 6603. Available at: [Link]
-
Li, Y., et al. (2024). Therapeutic peptides: chemical strategies fortify peptides for enhanced disease treatment efficacy. Exploration of Targeted Anti-tumor Therapy, 5(2), e135. Available at: [Link]
- Stella, V. J., & Rajewski, R. A. (1990). Cyclodextrin-peptide complexes. Google Patents.
-
Wang, L., et al. (2021). Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. Molecules, 26(11), 3209. Available at: [Link]
-
Biotage. (2023, February 2). Handling difficult peptides - how to purify beta amyloid peptides. Retrieved from [Link]
-
Peptide Synthetics. (n.d.). General Guide for Dissolving Peptides. Retrieved from [Link]
-
Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1331-1342. Available at: [Link]
-
Biomatik. (2017, July 12). Peptide Handling Guideline. Retrieved from [Link]
-
Han, M., et al. (2019). Hydrophobic ion pairing: encapsulating small molecules, peptides, and proteins into nanocarriers. Nanoscale Advances, 1(10), 3779-3787. Available at: [Link]
-
Mircioiu, I., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 16(6), 785. Available at: [Link]
-
Singh, A., et al. (2019). Chemical Modification: A unique solutions to Solubility problem. SciSpace. Retrieved from [Link]
Sources
- 1. lifetein.com [lifetein.com]
- 2. biotage.com [biotage.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. genscript.com [genscript.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jpt.com [jpt.com]
- 7. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 8. bachem.com [bachem.com]
- 9. biocat.com [biocat.com]
- 10. bachem.com [bachem.com]
- 11. form.biomatik.com [form.biomatik.com]
- 12. benchchem.com [benchchem.com]
- 13. lifetein.com [lifetein.com]
- 14. Therapeutic peptides: chemical strategies fortify peptides for enhanced disease treatment efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A straightforward methodology to overcome solubility challenges for N-terminal cysteinyl peptide segments used in native chemical ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. WO1990003784A1 - Cyclodextrin-peptide complexes - Google Patents [patents.google.com]
- 17. Liquid Formulation Solubility Enhancement [sigmaaldrich.com]
- 18. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Yield for Difficult Couplings of Methylated Amino Acids
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth, actionable guidance for overcoming the unique challenges associated with the coupling of N-methylated amino acids in peptide synthesis. N-methylation is a critical modification for improving the pharmacokinetic properties of peptide-based therapeutics, but it introduces significant synthetic hurdles.[1][2] This guide offers field-proven insights and detailed protocols to help you navigate these complexities and optimize your reaction yields.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent problems encountered during the coupling of N-methylated amino acids in a direct question-and-answer format.
Question 1: Why is my coupling yield dramatically lower when an N-methylated amino acid is the nucleophile (at the N-terminus)?
Answer: This is the most common and expected challenge. The low yield is primarily due to two factors originating from the N-methyl group:
-
Steric Hindrance: The methyl group on the nitrogen atom physically obstructs the approach of the activated carboxylic acid.[3][4] This steric bulk makes it much more difficult for the reacting centers to achieve the necessary orientation for peptide bond formation compared to a primary amine.[4]
-
Increased Nucleophilicity (A Common Misconception): While alkyl groups are electron-donating, which should increase the nitrogen's nucleophilicity, the steric hindrance effect is far more dominant in the context of a resin-bound, constrained peptide chain. The secondary amine of an N-methylated residue is a significantly poorer nucleophile in practice than the primary amine of a standard amino acid in this context.
Recommended Solutions & Rationale:
-
Switch to a More Potent Coupling Reagent: Standard carbodiimide reagents like DCC or DIC are often insufficient.[5] You must use a more powerful onium salt-based reagent to create a highly reactive activated ester intermediate that can overcome the steric barrier.
-
Uronium/Aminium Reagents: HATU is widely considered one of the most effective reagents for difficult couplings, including N-methylated residues.[6][7][8] It reacts to form a highly reactive OAt-ester. HCTU is a similarly effective and often more cost-effective alternative.[8][9] COMU is a newer generation reagent with efficiency comparable to HATU, but with a better safety profile as it does not contain potentially explosive HOBt or HOAt moieties.[10][11]
-
Phosphonium Reagents: PyAOP and PyBOP are excellent choices, with PyAOP being particularly effective for coupling N-protected N-methyl amino acids.[3][10] For extremely challenging couplings, the more reactive halogenophosphonium reagents like PyBrOP can be utilized, as they have been shown to be highly efficient where other reagents fail.[6][10][12][13]
-
-
Increase Reaction Time and/or Temperature: Sterically hindered couplings are kinetically slow.
-
Time: Extend the coupling time significantly, for example, from the standard 1-2 hours to 4 hours or even overnight.[5][14]
-
Temperature: Microwave-assisted peptide synthesis (MA-SPPS) is a powerful technique for driving difficult couplings to completion.[1][15][16] The rapid and uniform heating provided by microwaves can significantly accelerate the reaction rate.[15][17]
-
-
Perform a Double Coupling: If a single, extended coupling is insufficient (as confirmed by a negative Kaiser test on a test bead, or more reliably for N-methyl residues, a bromophenol blue test), a second coupling is necessary.[5][14] After the first coupling, wash the resin thoroughly and repeat the procedure with a fresh solution of activated amino acid.[5][14]
Question 2: I'm seeing significant side products, especially guanidinylation. What's causing this?
Answer: This side reaction is specific to the use of uronium/aminium-based coupling reagents like HBTU, TBTU, and HATU. If these reagents are used in excess, the unreacted coupling reagent can react with the free N-terminal amine of the peptide chain, forming a non-extendable guanidine moiety.[6][8][11]
Recommended Solutions & Rationale:
-
Control Stoichiometry: Avoid using a large excess of the coupling reagent. A common practice is to use slightly less coupling reagent than the amino acid (e.g., 3.9 equivalents of HATU for 4 equivalents of amino acid).[14] The reagent should be used in molar amounts equal to or slightly less than the carboxylic acid component.[6]
-
Pre-activation: Pre-activating the carboxylic acid in a separate vessel for 1-5 minutes before adding it to the resin can help ensure the coupling reagent is consumed in the desired reaction before it has a chance to react with the resin-bound amine.[3][5][8]
Question 3: My peptide is showing poor solubility and aggregation on the resin, especially with multiple N-methylated residues. How can I fix this?
Answer: N-methylation disrupts the regular hydrogen bonding network of the peptide backbone, which can sometimes lead to aggregation, especially in hydrophobic sequences.
Recommended Solutions & Rationale:
-
Optimize Solvents: Switch from standard solvents like DMF to more potent, aggregation-disrupting solvents.
-
Incorporate Pseudoprolines: For sequences containing Ser or Thr residues near the difficult coupling site, using a pre-formed pseudoproline dipeptide is a highly effective strategy.[19][20] Pseudoprolines introduce a "kink" into the peptide backbone that disrupts the interchain hydrogen bonding responsible for aggregation, thereby improving coupling efficiency and overall yield.[19][20][21] This strategy can often be more effective than simply using a stronger coupling reagent.[20]
-
Use Low-Loading Resin: If you anticipate a difficult synthesis, start with a resin that has a lower substitution level.[18] This increases the physical distance between peptide chains on the solid support, reducing the likelihood of intermolecular aggregation.[18]
Data Summary & Reagent Comparison
Choosing the correct coupling reagent is the most critical decision for optimizing yield. The following table provides a comparative summary of commonly used reagents for difficult N-methylated couplings.
| Coupling Reagent Class | Reagent Examples | Relative Reactivity | Key Advantages & Considerations |
| Uronium/Aminium Salts | HATU, HCTU, COMU | High to Very High | HATU/HCTU: Highly effective, well-established for hindered couplings.[7][8] COMU: Safer alternative to HOBt/HOAt-based reagents, excellent solubility.[10][11] Caution: Can cause guanidinylation if used in excess.[6][8] |
| Phosphonium Salts | PyBOP, PyAOP, PyBrOP | High to Extremely High | PyAOP: Particularly effective for N-methyl amino acids.[3][10] PyBrOP: More reactive than PyBOP; used for the most difficult couplings where others fail.[6][10][11] Byproducts are generally less hazardous than those from BOP.[10] |
| Carbodiimides | DCC, DIC | Low to Moderate | Generally not potent enough for N-methylated couplings and not recommended.[5] DIC is preferred for SPPS as the urea byproduct is soluble.[6] |
Key Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for critical workflows.
Protocol 1: Optimized HATU Coupling for a Difficult N-Methylated Amino Acid
This protocol is designed to maximize the yield for a single, challenging N-methylated residue coupling.
-
Resin Preparation: Following successful Fmoc-deprotection of the N-terminal primary amine on the resin-bound peptide, wash the resin thoroughly with DMF (5 x 1 min).
-
Reagent Preparation (Pre-activation):
-
In a separate vessel, dissolve the Fmoc-N-methylated amino acid (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.[14]
-
Add a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA) (8 equivalents).[14]
-
Allow this pre-activation mixture to stand for 2-5 minutes at room temperature.[14]
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the vessel containing the drained resin.
-
Agitate the reaction mixture for a minimum of 2-4 hours at room temperature.[14] For exceptionally difficult sequences, this time may be extended.
-
-
Monitoring and Washing:
-
Take a small sample of resin beads and perform a bromophenol blue test to check for the presence of free amines (the Kaiser test is unreliable for secondary amines).[14]
-
If the test is negative (indicating complete coupling), drain the reaction solution and wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min), followed by DMF (5 x 1 min).[14]
-
-
Double Coupling (If Necessary):
-
If the monitoring test in step 4 is positive (incomplete coupling), drain the resin, wash with DMF (3 x 1 min), and repeat steps 2 and 3 with a fresh solution of activated amino acid for an additional 1-2 hours.[5]
-
Protocol 2: On-Resin N-Methylation via Sulfonamide Protection
This protocol is for when you need to introduce an N-methyl group to a specific residue that is already incorporated into the peptide chain. This method avoids the difficult coupling of a pre-methylated amino acid.
-
Fmoc Deprotection: Perform standard Fmoc deprotection on the residue targeted for methylation.
-
Sulfonylation:
-
Methylation:
-
Desulfonylation (Nosyl Group Deprotection):
-
Prepare a solution of β-mercaptoethanol (10 equivalents) and DBU (5 equivalents) in NMP/DMF.[4][22]
-
Add the solution to the resin and agitate for 5 minutes. Repeat this step once more.[4]
-
Wash the resin thoroughly with DMF and DCM to yield the newly N-methylated residue, ready for the next coupling step.[22]
-
Visual Workflow and Decision Guides
Troubleshooting Workflow for Low Coupling Yield
This diagram outlines a logical decision-making process when encountering a low-yield coupling reaction with an N-methylated residue.
Caption: Troubleshooting workflow for incomplete coupling in N-methylated SPPS.
Frequently Asked Questions (FAQs)
Q1: Can I use the Kaiser test to monitor couplings onto N-methylated amino acids? A1: No, the Kaiser test is unreliable for secondary amines like N-methylated residues because it relies on the reaction with a primary amine to produce the characteristic blue color.[14] A bromophenol blue test is a suitable alternative.[14]
Q2: Which base is best for these difficult couplings? A2: A sterically hindered, non-nucleophilic base is essential to prevent side reactions and minimize racemization.[3][8] N,N-Diisopropylethylamine (DIPEA) is the most common choice.[3][8] For particularly sensitive substrates, 2,4,6-collidine may also be used.[3]
Q3: Is it better to use commercially available Fmoc-N-methyl-amino acids or to methylate on-resin? A3: Using pre-methylated building blocks is often more straightforward but requires powerful coupling conditions to incorporate them. On-resin methylation (e.g., using the sulfonamide method) bypasses this difficult coupling step but adds extra steps to the synthesis. The choice depends on the specific sequence, the location of the methylation, and available resources. On-resin methods offer flexibility for creating peptide libraries with varied methylation patterns.[2][22]
Q4: Does the position of the N-methylated amino acid in the sequence matter? A4: Yes, the difficulty can be compounded by the surrounding residues. Coupling two consecutive N-methylated amino acids is exceptionally challenging.[4] Similarly, coupling a bulky amino acid (like Val or Ile) onto an N-methylated residue is more difficult than coupling a smaller one (like Gly or Ala).
Q5: What is the role of acyl fluorides in these couplings? A5: For the most extremely hindered couplings where even potent onium salt reagents may fail, converting the carboxylic acid to an acyl fluoride is a highly effective strategy.[5] Acyl fluorides are very reactive and their small size minimizes steric hindrance during the nucleophilic attack by the hindered amine. Reagents like TFFH can be used to generate acyl fluorides in situ.[11]
References
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved March 7, 2026, from [Link]
- BenchChem Technical Support Team. (2025, December). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. BenchChem.
- Roodbeen, R., & Jensen, K. J. (2013). Synthesis of N-methylated peptides: on-resin methylation and microwave-assisted couplings. Methods in Molecular Biology, 1047, 299-307.
-
Peptide Solutions. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved March 7, 2026, from [Link]
- Collins, J. M. (2015). Microwave-assisted Peptide Synthesis. In Microwave-assisted Organic Synthesis. Royal Society of Chemistry.
- BenchChem Technical Support Team. (2025). Technical Support Center: Alternative Coupling Reagents for Sterically Hindered N-Methyl Amines. BenchChem.
- Roodbeen, R., & Jensen, K. J. (2013). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings.
- Unknown Author. (n.d.). Coupling Reagents.
- BenchChem Technical Support Team. (n.d.). HCTU vs. HATU: A Comparative Guide to Coupling Efficiency in Peptide Synthesis. BenchChem.
- BenchChem Technical Support Team. (2025, December).
- Singh, S. K., et al. (2015). A convenient microwave-enhanced solid-phase synthesis of short chain N-methyl-rich peptides.
- BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Aggregation in Peptides Containing Orn(Mmt). BenchChem.
- BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing coupling reagents for sterically hindered Boc-L-proline. BenchChem.
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
-
Aapptec Peptides. (2019, November 15). Pseudoproline Dipeptides. Retrieved March 7, 2026, from [Link]
- Coste, J., Frérot, E., & Jouin, P. (1994).
- BenchChem Technical Support Team. (2025). On-Resin N-Methylation of Peptides: An Application Note and Detailed Protocol. BenchChem.
- BenchChem Technical Support Team. (2025).
- Merck Millipore. (n.d.). Pseudoproline dipeptides in Fmoc-solid phase peptide synthesis.
- Gøgsig, T. M., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11499-11504.
- Collins, J. M., et al. (2007). Low-Cost, Fast, Conventional Peptide Synthesis With HCTU and Automated Peptide Synthesizers.
- Mutter, M., et al. (1998). Peptidomimetics for Bridging Structure and Function: Pseudo-Prolines (ΨPro) in Peptide Synthesis, Molecular Recognition, and Drug Design.
- Liu, B., et al. (2023). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv.
- Unknown Author. (n.d.). Recent development of peptide coupling reagents in organic synthesis.
- De Marco, M., et al. (2024). Unveiling the Oxazolidine Character of Pseudoproline Derivatives by Automated Flow Peptide Chemistry. Molecules, 29(8), 1735.
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved March 7, 2026, from [Link]
- Zhang, Y., et al. (2023). DNA-Compatible Conditions for the Formation of N-Methyl Peptide Bonds. ACS Omega, 8(26), 23588-23594.
- Reichwein, J. F., et al. (2001). Selective, on-resin N-methylation of peptide N-trifluoroacetamides. Organic Letters, 3(26), 4303-4306.
- Komiya, S., et al. (2025). Development of Two Complementary Epimerization-Resistant Fragment Coupling Reactions for Highly Convergent Synthesis of N-Alkyl-Rich Peptides. ChemRxiv.
- Reddit User Discussion. (2023).
- El-Faham, A., & Albericio, F. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 25(8), 1775-1790.
- Coin, I., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Pharmacology, 11, 239.
Sources
- 1. Synthesis of N-methylated peptides: on-resin methylation and microwave-assisted couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. americanlaboratory.com [americanlaboratory.com]
- 10. peptide.com [peptide.com]
- 11. bachem.com [bachem.com]
- 12. semanticscholar.org [semanticscholar.org]
- 13. peptide.com [peptide.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. books.rsc.org [books.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. peptide.com [peptide.com]
- 20. merckmillipore.com [merckmillipore.com]
- 21. chempep.com [chempep.com]
- 22. benchchem.com [benchchem.com]
Technical Support Center: Separation of Threo and Erythro Diastereomers of β-Methyl-phenylalanine
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for the challenging separation of threo and erythro diastereomers of β-methyl-phenylalanine. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to empower you to overcome common hurdles in your laboratory work.
Introduction: The Challenge of Separating Threo and Erythro Diastereomers
β-Methyl-phenylalanine possesses two chiral centers, giving rise to four stereoisomers: (2R,3S)- and (2S,3R)- enantiomeric pairs (erythro) and (2R,3R)- and (2S,3S)- enantiomeric pairs (threo). While enantiomers have identical physical properties in an achiral environment, diastereomers, such as the threo and erythro forms, have distinct physical and chemical properties. However, these differences can be very subtle, making their separation a significant challenge. This guide will provide troubleshooting advice and detailed protocols for the most common separation techniques.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of threo and erythro diastereomers of β-methyl-phenylalanine so difficult?
A1: The difficulty arises from the small differences in their physicochemical properties. Both diastereomers have the same molecular weight and similar functional groups. This results in very close polarities, solubilities, and boiling points, leading to co-elution in chromatography and co-crystallization.
Q2: What are the primary methods for separating these diastereomers?
A2: The most common and effective methods are:
-
High-Performance Liquid Chromatography (HPLC): Both reversed-phase and normal-phase chromatography on achiral or chiral stationary phases can be employed.
-
Supercritical Fluid Chromatography (SFC): This technique often provides better resolution and is a greener alternative to normal-phase HPLC.[1]
-
Fractional Crystallization: Exploits the subtle differences in solubility between the diastereomers in a specific solvent.
-
Derivatization followed by Chromatography: Converting the amino acid into a derivative can amplify the differences between the diastereomers, making them easier to separate on a standard achiral column.
Q3: How can I determine the configuration (threo or erythro) of the separated diastereomers?
A3: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this. The vicinal coupling constant (J-value) between the protons on the α and β carbons can often distinguish between the two isomers. In many cases, the methyl protons of the erythro isomer appear at a lower field than those of the threo isomer in the 1H NMR spectrum.[2][3]
Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)
Common Problem: Poor or No Resolution Between Diastereomer Peaks
dot graph TD { A[Start: Poor Resolution] --> B{Is it a new method?}; B -->|Yes| C[Method Development]; B -->|No| D[Troubleshooting Existing Method]; C --> E[Optimize Mobile Phase]; C --> F[Screen Different Columns]; D --> G[Check System Suitability]; D --> H[Re-evaluate Method Parameters]; E --> I[Adjust pH]; E --> J[Vary Organic Modifier]; F --> K[Try Different Stationary Phases]; G --> L[Column Performance]; G --> M[System Leaks/Dead Volume]; H --> N[Mobile Phase Preparation]; H --> O[Sample Overload]; }
Caption: HPLC Troubleshooting Workflow for Poor Resolution.
Troubleshooting Steps:
| Potential Cause | Recommended Solution & Explanation |
| Suboptimal Mobile Phase | Adjust pH: The ionization state of the amino and carboxylic acid groups is highly pH-dependent. A small change in pH can significantly alter the retention and selectivity. For reversed-phase, operate at a pH at least 1.5 units away from the pKa of the analyte to ensure a single ionic form and improve peak shape. Vary Organic Modifier: Switching between acetonitrile and methanol can alter the selectivity of the separation due to different interactions with the stationary phase. |
| Inappropriate Stationary Phase | Screen Different Columns: If mobile phase optimization is insufficient, try columns with different stationary phases. A phenyl-hexyl or cyano column may offer different selectivity compared to a standard C18 column. For challenging separations, a chiral stationary phase can sometimes resolve diastereomers effectively. |
| Column Overload | Reduce Injection Volume/Concentration: Injecting too much sample can lead to broad, tailing peaks and poor resolution. Dilute your sample or reduce the injection volume. |
| Extra-Column Volume | Minimize Tubing Length and Diameter: Excessive volume between the injector, column, and detector can cause peak broadening. Use tubing with a narrow internal diameter (e.g., 0.005 inches) and keep the lengths as short as possible. |
| Temperature Fluctuations | Use a Column Oven: Inconsistent temperature can affect mobile phase viscosity and retention times, leading to poor reproducibility and resolution. A column oven ensures a stable operating temperature. |
Common Problem: Peak Tailing
dot graph TD { A[Start: Peak Tailing] --> B{Are all peaks tailing?}; B -->|Yes| C[System Issue]; B -->|No| D[Analyte-Specific Issue]; C --> E[Check for Dead Volume]; C --> F[Column Contamination/Age]; D --> G[Secondary Interactions]; D --> H[Mobile Phase pH too close to pKa]; G --> I[Use an End-capped Column]; G --> J[Add an Amine Modifier]; H --> K[Adjust Mobile Phase pH]; }
Caption: Troubleshooting Peak Tailing in HPLC.
Troubleshooting Steps:
| Potential Cause | Recommended Solution & Explanation |
| Secondary Silanol Interactions | Use an End-Capped Column: Residual silanol groups on the silica surface can interact with the basic amine group of β-methyl-phenylalanine, causing peak tailing. High-quality, end-capped columns minimize these interactions. Add a Competing Base: For basic compounds, adding a small amount of a competing base, like triethylamine (TEA) (e.g., 0.1%), to the mobile phase can saturate the active silanol sites and improve peak shape. |
| Mobile Phase pH | Adjust pH: If the mobile phase pH is close to the pKa of the analyte, a mixture of ionized and non-ionized forms can exist, leading to peak tailing. Adjust the pH to be at least 1.5 units away from the pKa. |
| Column Contamination | Wash the Column: Strongly retained impurities from previous injections can accumulate on the column and cause peak distortion. Wash the column with a strong solvent. |
Experimental Protocols
Protocol 1: Chiral Supercritical Fluid Chromatography (SFC) for Preparative Separation
This protocol is adapted from a published method for the preparative separation of all four isomers of derivatized β-methyl-phenylalanine.[4]
Instrumentation and Consumables:
-
Preparative SFC system
-
Column: Daicel Chiralpak AD-H, 20 mm x 250 mm
-
Mobile Phase: Supercritical CO₂
-
Organic Modifier: 50:50 Methanol/Ethanol
-
Detector: UV
Procedure:
-
Sample Preparation: Dissolve the derivatized β-methyl-phenylalanine in the organic modifier.
-
SFC Conditions:
-
Set the column temperature.
-
Set the back pressure.
-
Equilibrate the column with the mobile phase and modifier.
-
-
Injection: Use a stacked injection method for preparative scale purification.
-
Detection and Fraction Collection: Monitor the eluent by UV and collect the fractions corresponding to each stereoisomer.
-
Recovery: Evaporate the solvent from the collected fractions to obtain the purified isomers.
Protocol 2: Fractional Crystallization
Principle: This method relies on the slight difference in solubility between the threo and erythro diastereomers in a chosen solvent. By carefully controlling the temperature and concentration, one diastereomer can be selectively crystallized out of the solution.
Solvent Selection:
The key to successful fractional crystallization is finding a suitable solvent. The ideal solvent will have a large difference in solubility for the two diastereomers at different temperatures.
-
Screening: Test the solubility of the diastereomeric mixture in a variety of solvents (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, and mixtures thereof) at room temperature and at elevated temperatures.
-
Amino Acid Considerations: For amino acids, hydrogen-bonding solvents like alcohols or water are often good starting points.[5] The choice of solvent can be critical in driving spontaneous resolution.[5]
Procedure:
-
Dissolution: Dissolve the diastereomeric mixture in the minimum amount of the chosen hot solvent to form a saturated solution.
-
Slow Cooling: Allow the solution to cool slowly to room temperature. Insulating the flask can promote the formation of larger, purer crystals.
-
Crystal Formation: The less soluble diastereomer will crystallize out of the solution first.
-
Isolation: Collect the crystals by filtration.
-
Purity Check: Analyze the purity of the crystals and the mother liquor by HPLC or NMR to determine the diastereomeric ratio.
-
Recrystallization: Repeat the process with the collected crystals to improve purity.
Troubleshooting Fractional Crystallization:
| Problem | Possible Cause | Solution |
| No Crystals Form | Solution is not supersaturated. | Concentrate the solution by evaporating some of the solvent. Try seeding the solution with a small crystal of the desired diastereomer. |
| Oily Precipitate Forms | Cooling is too rapid, or the solvent is inappropriate. | Slow down the cooling rate. Try a different solvent or a solvent mixture. |
| Both Diastereomers Co-crystallize | The solubility difference is too small in the chosen solvent. | Screen for a more selective solvent. Consider derivatizing the amino acid to increase the difference in properties between the diastereomers. |
Protocol 3: Derivatization with Marfey's Reagent (FDAA) for HPLC Analysis
Principle: Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) reacts with the primary amine of β-methyl-phenylalanine to form diastereomeric derivatives. These derivatives have a strong UV chromophore and can often be separated on a standard achiral reversed-phase HPLC column.[6][7]
Materials:
-
β-Methyl-phenylalanine sample
-
Marfey's Reagent (FDAA) solution (e.g., 1% in acetone)
-
1 M Sodium Bicarbonate
-
2 M Hydrochloric Acid
-
Acetone
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Dissolve a known amount of the β-methyl-phenylalanine sample in water.
-
Derivatization Reaction:
-
Quenching: Cool the reaction and add 2 M HCl to stop the reaction.[6]
-
HPLC Analysis:
Troubleshooting Derivatization:
| Problem | Possible Cause | Solution |
| Incomplete Reaction | Insufficient reagent, short reaction time, or low temperature. | Increase the molar excess of Marfey's reagent. Extend the reaction time or increase the temperature.[6] |
| Multiple Peaks for a Single Diastereomer | Side reactions or degradation of the derivative. | Ensure the pH of the reaction is basic. The derivatives are generally stable for at least 48 hours.[7] Analyze the sample promptly after derivatization. |
| Poor Separation of Derivatives | Suboptimal HPLC conditions. | Optimize the mobile phase gradient, pH, and organic modifier as described in the HPLC troubleshooting section. |
References
-
Nogle, L. M., Mann, C. W., Watts, W. L., Jr, & Zhang, Y. (2006). Preparative separation and identification of derivatized beta-methylphenylalanine enantiomers by chiral SFC, HPLC and NMR for development of new peptide ligand mimetics in drug discovery. Journal of Pharmaceutical and Biomedical Analysis, 40(4), 901–909. [Link]
-
Li, X., et al. (2025). Role of solvent in the spontaneous resolution of amino acids via formation of supramolecular helices. Communications Chemistry. [Link]
-
Ahire, K., et al. (2018). LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers. Molecules, 23(11), 2843. [Link]
-
Desmet, G., & Lynen, F. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe, 35(3), 96-104. [Link]
-
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis. Amino Acids, 27(3-4), 231–247. [Link]
-
BUCHI Corporation. (2023, August 24). Chiral Separations: Using SFC to Unlock Purification Potential [Video]. YouTube. [Link]
-
Fairchild, J. (2015). Column Technology for Achiral SFC Separations. Chromatography Today. [Link]
-
Hroboňová, K., et al. (2018). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. Molecules, 23(9), 2338. [Link]
-
Waters Corporation. (n.d.). Evaluation of the General Applicability of SFC for Chiral Separations using a Racemic Compound Library. [Link]
-
Lorenz, H., & Seidel-Morgenstern, A. (2014). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. In Handbook of Industrial Crystallization (pp. 1-26). [Link]
-
Bhushan, R. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská Farmacie, 56(4), 155-166. [Link]
-
Kupka, A. (2016). Tinkering with solvent helps to regulate the crystallization behavior of amino acids. RESOLV. [Link]
-
Schmid, E. D., & Brossi, A. (1969). Determination of erythro and threo configurations by nuclear magnetic resonance spectroscopy. Journal of the American Chemical Society, 91(1), 265-266. [Link]
-
Selvita. (2024, September 19). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. [Link]
-
Schmid, E. D., & Brossi, A. (1969). Determination of erythro and threo configurations by nuclear magnetic resonance spectroscopy. ResearchGate. [Link]
-
Selvidge, J. (2024, December 4). Chiral Amino Acid Analysis using Marfey's Reagent: Preparation of Standards [Video]. YouTube. [Link]
-
Ma, C. Y., et al. (2021). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Crystal Growth & Design, 21(11), 6335-6346. [Link]
-
Le, T. T. N., et al. (2023). Investigation of the Antisolvent Effect on the Phase Behavior of Amino Acid Solid Solutions. Crystal Growth & Design, 23(2), 1018-1029. [Link]
-
Szókán, G., et al. (1988). Application of marfey's reagent in racemization studies of amino acids and peptides. Journal of Chromatography A, 444, 115-122. [Link]
-
Barone, V., et al. (2013). Accurate Structures and Spectroscopic Parameters of Phenylalanine and Tyrosine in the Gas Phase: A Joint Venture of DFT and Composite Wave-Function Methods. Journal of Physical Chemistry A, 117(23), 4879-4887. [Link]
-
Cordeiro, M. N. D. S., & de la Torre, M. C. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 1-28). [Link]
-
Gans, P., et al. (2010). Specific Labeling of Threonine Methyl Groups for NMR Studies of Protein-Nucleic Acid Complexes. Journal of the American Chemical Society, 132(4), 1198-1199. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. | PDF or Rental [articles.researchsolutions.com]
- 3. researchgate.net [researchgate.net]
- 4. Preparative separation and identification of derivatized beta-methylphenylalanine enantiomers by chiral SFC, HPLC and NMR for development of new peptide ligand mimetics in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jianggroup.xmu.edu.cn [jianggroup.xmu.edu.cn]
- 6. ovid.com [ovid.com]
- 7. assets.fishersci.com [assets.fishersci.com]
Technical Support Center: Troubleshooting Incomplete Coupling of Boc-β-Me-DL-Phe
Ticket ID: #BOC-BME-PHE-001 Status: Open Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division Subject: Overcoming Steric Hindrance and Kinetic Resolution in Beta-Methylated Residues
Executive Summary
You are encountering incomplete coupling with Boc-β-Me-DL-Phe . This is a classic "difficult sequence" scenario driven by two converging factors:
-
Extreme Steric Hindrance: The
-methyl group creates significant strain, effectively shielding the carbonyl carbon from nucleophilic attack. -
Kinetic Resolution (The "DL" Factor): Because you are using a racemic mixture (DL), the coupling rates for the D- and L-isomers will differ significantly if the resin-bound peptide is chiral. This leads to unpredictable diastereomeric ratios and "stalling" as the slower isomer fails to couple.
This guide provides a self-validating workflow to diagnose the failure, optimize the activation chemistry, and mitigate aggregation.
Part 1: Diagnostic & Monitoring
Q: The Kaiser test is negative (yellow), but MS shows the coupling failed. Why?
A: This is a False Negative .[1][2]
The Kaiser test relies on ninhydrin reacting with the free amine.[3] In sterically congested peptides (especially after coupling a bulky residue like
Corrective Protocol: The "Micro-Cleavage" Validation Do not trust colorimetric tests for this residue. You must visualize the molecular weight.[4]
-
Sample: Remove ~2-5 mg of resin.
-
Wash: DCM (
min). -
Cleave: Treat with 100
L neat TFA for 15 minutes (since it is Boc chemistry, HF is usually required for final cleavage, but TFA will cleave the Boc group and often detach enough peptide from acid-labile linkers like PAM or MBHA for qualitative MS analysis). Note: If using a stable linker, you may need a stronger cocktail, but for monitoring, checking the Fmoc/Boc removal or partial cleavage is often sufficient. -
Analyze: Inject supernatant into LC-MS.
-
Interpret: Look for the mass of [Prev_Seq] + [Boc-beta-Me-Phe].
Part 2: Reagent Selection & Chemistry
Q: I am using EDC/HOBt. Why is it not working?
A: Carbodiimide chemistries (EDC/DCC) are too weak for
The Solution: Switch to HOAt-based Uronium/Phosphonium Salts You require reagents that generate the -OAt (7-azabenzotriazole) active ester. The nitrogen at position 7 of the ring creates a "neighboring group effect" (anchimeric assistance) that accelerates coupling by ~10-20x compared to HOBt.
| Reagent | Efficacy for | Mechanism Note |
| HATU | High (Gold Standard) | Generates -OAt ester.[5] High reactivity but risk of guanidinylation if amine is hindered (slow reaction). |
| PyAOP | Very High | Phosphonium salt. Generates -OAt ester. No risk of guanidinylation. Ideal for cyclization or extremely slow couplings. |
| PyBOP | Medium | Generates -OBt ester.[2][5] Often insufficient for |
| COMU | High | Safer alternative to HATU (non-explosive leaving group), performs similarly.[5] |
Part 3: The "Power Coupling" Protocol
Warning: Because you are using DL -Phe, if your resin peptide is chiral (e.g., L-Ala-Resin), you will form two diastereomers: L-β-Me-Phe-L-Ala and D-β-Me-Phe-L-Ala. The L-L coupling might proceed to completion while the D-L coupling stalls (mismatched pair).
Workflow Diagram
Caption: Decision matrix for coupling sterically hindered β-methyl amino acids. Note the mandatory loop for double coupling with solvent switching.
Step-by-Step Procedure
-
Solvent System: Use NMP (N-methylpyrrolidone) instead of DMF. NMP disrupts beta-sheet aggregation better, which is critical for hydrophobic
-Me-Phe residues. -
Activation (In a separate vial):
-
Dissolve Boc-β-Me-DL-Phe (3.0 equiv) and HATU (2.9 equiv) in NMP.
-
Add HOAt (3.0 equiv) optional but recommended to suppress racemization of the activated ester.
-
Add DIEA (6.0 equiv).
-
Critical: Allow to activate for exactly 30-60 seconds . (Longer activation leads to epimerization).
-
-
Coupling:
-
Add activated solution to the resin.[6]
-
Microwave Option (Recommended): Heat to 75°C for 10 minutes (25W power).
-
Room Temp Option: Agitate for 2 hours.
-
-
The "Refire" (Double Coupling):
-
Drain and wash with DCM.[7]
-
Repeat the coupling using PyAOP (if available) or fresh HATU.
-
Tip: Add 0.1M LiCl (Lithium Chloride) to the coupling mixture to further disrupt hydrogen bonding (chaotropic effect).
-
Part 4: Troubleshooting FAQs
Issue: Racemization & Diastereomers
Q: I see split peaks in my HPLC after cleavage. Is this racemization? A: Since you started with DL -Phe, you expect split peaks (diastereomers) if the rest of your peptide is chiral.
-
Scenario A: Two peaks of equal area. This indicates successful coupling of both D and L isomers.
-
Scenario B: One major peak, one minor peak. This indicates Kinetic Resolution . The "matched" isomer (usually L-L) coupled fast; the "mismatched" isomer (D-L) coupled slowly or not at all.
-
Fix: If you need both isomers, you must drive the reaction to 100% completion using the PyAOP/Microwave protocol to force the slow isomer onto the resin.
Issue: Aggregation
Q: The reaction works for the first 30 minutes then stops. A: This is "onset aggregation." The growing peptide chain forms beta-sheets, burying the N-terminus.
-
Visual Mechanism:
Caption: Comparison of nucleophilic attack trajectories. The β-methyl group (red star) sterically shields the carbonyl, preventing the N-terminal attack.
-
Solution: Use Magic Mixture : DCM/DMF/NMP (1:1:1) with 1% Triton X-100 or ethylene carbonate to solubilize the aggregates.
Issue: Oxazolone Formation
Q: Why is base selection critical? A: Hindered amino acids activated by HATU are prone to cyclizing into oxazolones (azlactones) before they can couple. This leads to racemization (if you were using pure L or D) and loss of reactivity.
-
Rule: Use Collidine (TMP) instead of DIEA. Collidine is a weaker, more hindered base that is less likely to abstract the
-proton, reducing oxazolone formation while still neutralizing the reaction.
References
-
Albericio, F., et al. (2001). "Coupling reagents for the synthesis of sterically hindered peptides."[8] Organic Process Research & Development. Link
-
Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole.[8][9] An efficient peptide coupling additive."[5][8][10] Journal of the American Chemical Society. Link
-
BenchChem Technical Support. (2025). "Kaiser Test for Monitoring Incomplete Coupling." Link
-
Bachem. (2024).[5] "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Link
-
Sigma-Aldrich. (2024). "Peptide Coupling Reagents Guide: HATU and PyAOP." Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. bachem.com [bachem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. jpt.com [jpt.com]
Navigating the Challenges of Diketopiperazine Formation: A Technical Guide for Peptide Scientists
Welcome to the Technical Support Center. As researchers and drug development professionals, you are keenly aware that the path to synthesizing pure, high-yield peptides is often fraught with challenges. One of the most persistent and well-documented hurdles is the formation of diketopiperazine (DKP), a cyclized dipeptide byproduct that can significantly truncate your target sequence and complicate downstream purification.
This guide, designed by our team of application scientists, provides an in-depth exploration of DKP formation, with a special focus on a powerful, yet often nuanced, mitigation strategy: the incorporation of β-methyl residues. We will delve into the mechanistic underpinnings of this side reaction, provide actionable troubleshooting advice in a direct question-and-answer format, and equip you with validated experimental protocols to empower your next synthesis.
The Mechanism of Diketopiperazine Formation
Diketopiperazine formation is an intramolecular side reaction that predominantly occurs at the dipeptide stage of solid-phase peptide synthesis (SPPS), particularly during the base-catalyzed removal of the Fmoc protecting group.[1][2] The process involves the nucleophilic attack of the free N-terminal amine of the second amino acid on the ester linkage of the first amino acid to the resin, leading to the cleavage and cyclization of the dipeptide.[1][3] This results in a truncated peptide chain and the loss of the desired product.[1]
Certain amino acid sequences are notoriously prone to DKP formation. Peptides containing proline at the second position are especially susceptible due to proline's cyclic structure, which favors the cis-amide bond conformation required for cyclization.[1][2][3] Glycine is also a high-risk residue in this position because its lack of a side chain presents minimal steric hindrance to the cyclization reaction.[1][3]
Figure 1: General mechanism of diketopiperazine (DKP) formation during SPPS.
The Protective Role of β-Methyl Residues
The strategic incorporation of amino acids with β-methyl groups, such as Valine (Val), Isoleucine (Ile), and Threonine (Thr), can significantly mitigate DKP formation. The underlying principle is steric hindrance. The bulky β-methyl group physically obstructs the peptide backbone from adopting the necessary cis-amide bond conformation required for the intramolecular cyclization to occur.
| Amino Acid | Structure of Side Chain | Impact on DKP Formation |
| Glycine (Gly) | -H | High susceptibility due to lack of steric hindrance.[1] |
| Alanine (Ala) | -CH₃ | Moderate susceptibility. |
| Valine (Val) | -CH(CH₃)₂ | Low susceptibility due to β-methyl group. |
| Isoleucine (Ile) | -CH(CH₃)CH₂CH₃ | Low susceptibility due to β-methyl group. |
| Threonine (Thr) | -CH(OH)CH₃ | Low susceptibility due to β-methyl group. |
Troubleshooting and FAQs
Here we address common questions and challenges encountered by researchers when trying to minimize DKP formation, with a focus on leveraging β-methyl residues.
Q1: I'm synthesizing a peptide with a Proline at the second position. How can I effectively use a β-methylated amino acid to prevent DKP formation?
A1: While Proline at the second position is a high-risk scenario, coupling a β-methylated amino acid as the first residue can significantly reduce DKP formation. The steric bulk of the Val, Ile, or Thr side chain will hinder the cyclization involving the subsequent Proline.
Experimental Protocol: Coupling a β-Methylated Amino Acid Followed by Proline
-
Resin Selection: Start with a 2-chlorotrityl chloride (2-CTC) resin. The steric bulk of the trityl group provides an additional layer of protection against DKP formation.[1][4]
-
First Amino Acid Coupling (β-Methylated Residue):
-
Swell the 2-CTC resin in dichloromethane (DCM) for 30 minutes.
-
Dissolve 2 equivalents of Fmoc-Val-OH, Fmoc-Ile-OH, or Fmoc-Thr(tBu)-OH in a minimal amount of DMF.
-
Add 4 equivalents of N,N-diisopropylethylamine (DIPEA).
-
Add the amino acid solution to the resin and agitate for 2 hours.
-
Cap any unreacted sites with a solution of DCM/Methanol/DIPEA (17:2:1) for 30 minutes.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain and repeat with a fresh solution of 20% piperidine in DMF for 7 minutes.
-
Wash the resin extensively with DMF.
-
-
Second Amino Acid Coupling (Proline):
-
Dissolve 3 equivalents of Fmoc-Pro-OH and 3 equivalents of a coupling reagent such as HCTU in DMF.
-
Add 6 equivalents of DIPEA to the activated amino acid solution.
-
Add the solution to the resin and agitate for 1-2 hours.
-
Perform a Kaiser test or other qualitative test to confirm complete coupling.
-
Wash the resin with DMF and DCM.
-
Q2: My peptide sequence doesn't have a Proline or Glycine in a high-risk position, but I'm still observing DKP formation. Could β-methylation still be a solution?
A2: Absolutely. While Pro and Gly are the most common culprits, any dipeptide sequence can be susceptible to DKP formation under certain conditions, such as elevated temperatures or prolonged exposure to basic deprotection reagents.[1][2] Strategically substituting a non-essential amino acid with a β-methylated counterpart can often resolve the issue.
Q3: Are there any drawbacks to using β-methylated amino acids?
A3: The primary challenge with β-methylated amino acids is the potential for slower and more difficult coupling reactions due to the same steric hindrance that prevents DKP formation.[]
Troubleshooting Slow Coupling of β-Methylated Amino Acids:
-
Choice of Coupling Reagent: Utilize highly reactive coupling reagents like HATU or HCTU.
-
Double Coupling: If the first coupling is incomplete, perform a second coupling with a fresh solution of activated amino acid.
-
Increased Temperature: Microwave-assisted peptide synthesis can be effective in driving difficult couplings to completion, but be mindful that elevated temperatures can also promote DKP formation if the N-terminus is deprotected for an extended period.[1]
Figure 2: A troubleshooting workflow for addressing DKP formation.
Q4: Can N-methylation be used in conjunction with β-methylation to control peptide conformation and minimize DKP?
A4: This is an advanced strategy. While N-methylation can influence peptide backbone conformation, it can also, in some cases, increase the propensity for DKP formation by facilitating the cis-amide bond.[1] Therefore, the combined use of N-methylation and β-methylation should be approached with caution and careful experimental validation.
Conclusion
Minimizing diketopiperazine formation is a critical aspect of successful solid-phase peptide synthesis. The strategic incorporation of β-methylated amino acids offers a powerful and often straightforward solution by sterically hindering the intramolecular cyclization reaction. By understanding the underlying mechanism and employing the troubleshooting strategies and optimized protocols outlined in this guide, researchers can significantly improve the yield and purity of their target peptides.
References
-
Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention. (n.d.). Retrieved from [Link]
-
Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. (2023). American Chemical Society. Retrieved from [Link]
-
Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. (2022). PMC. Retrieved from [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]
-
Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. (2022). ACS Omega. Retrieved from [Link]
-
Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation. (2018). PMC. Retrieved from [Link]
-
Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. (2022). ACS Omega. Retrieved from [Link]
-
Synthesis of diketopiperazines with on-resin N-methylation and cyclative release. (2004). PubMed. Retrieved from [Link]
-
Suppression of Diketopiperazine Formation in Solid Phase Peptide Synthesis. (1980). J-Stage. Retrieved from [Link]
-
Investigation of the formation mechanism of proline-containing cyclic dipeptide from the linear peptide. (2019). PubMed. Retrieved from [Link]
- Peptide synthesis method for suppressing defect caused by diketopiperazine formation. (2022). Google Patents.
-
Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. (2023). Biotage. Retrieved from [Link]
-
Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. (2022). ResearchGate. Retrieved from [Link]
-
Active esters and resins in peptide synthesis: the role of steric hindrance. (1981). RSC Publishing. Retrieved from [Link]
-
Use of Steric Interactions To Control Peptide Turn Geometry. Synthesis of Type VI beta-Turn Mimics with 5-tert-Butylproline. (1996). PubMed. Retrieved from [Link]
-
Peptide Synthesis Using Unprotected Amino Acids. (2021). ChemRxiv. Retrieved from [Link]
-
Is my peptide forming diketopiperazine in solution?. (2016). ResearchGate. Retrieved from [Link]
-
Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release. (2025). White Rose Research Online. Retrieved from [Link]
Sources
Technical Guide: Solvent Selection for Hindered Peptide Coupling (DMF vs. NMP)
To: Research Scientists, Process Chemists, and Peptide Synthesis Engineers From: Senior Application Scientist, Peptide Chemistry Division Subject: Optimizing Solvation Thermodynamics for Difficult Sequences
Executive Summary: The Solvation Paradox
In solid-phase peptide synthesis (SPPS), the choice between N,N-Dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) is rarely about simple solubility of the amino acid. It is about resin-peptide solvation .
For hindered amino acids (e.g., Aib, N-methylated residues) or hydrophobic sequences prone to aggregation (β-sheet formation), the solvent must perform two competing tasks:
-
Swell the polymer matrix to allow diffusion.
-
Disrupt inter-chain hydrogen bonding to prevent "peptide collapse."
The Verdict: While DMF is the industry workhorse due to cost and viscosity, NMP is the superior solvent for hindered couplings on polystyrene resins due to its enhanced ability to disrupt aggregation and solvate hydrophobic compartments. However, it comes with specific risks regarding side reactions (Aspartimide) that must be managed.
The Decision Matrix: DMF vs. NMP[1][2][3][4][5][6]
The following table synthesizes physicochemical properties with practical experimental outcomes.
| Feature | DMF (Dimethylformamide) | NMP (N-methyl-2-pyrrolidone) | Application Scientist Note |
| Polarity (Dipole Moment) | 3.82 D | 4.09 D | NMP's higher polarity aids in solvating ionic intermediates. |
| Viscosity (25°C) | ~0.92 cP | ~1.67 cP | NMP is slower to filter. Increase drain times in automated synthesizers. |
| Resin Swelling (PS-DVB) | Good | Excellent | NMP swells Polystyrene (PS) significantly better than DMF. |
| Resin Swelling (PEG/ChemMatrix) | Excellent | Good/Excellent | PEG resins swell well in both; DMF is often sufficient here. |
| Aggregation Disruption | Moderate | High | NMP is a better H-bond acceptor, disrupting β-sheets. |
| Aspartimide Risk | Moderate | High | NMP can accelerate base-catalyzed aspartimide formation. |
| REACH Status (EU) | SVHC (Reprotoxic) | SVHC (Reprotoxic) | Both are regulated; NMP is under stricter scrutiny in some regions. |
Mechanism of Action: Why NMP Wins for Hindered Residues
When coupling hindered amino acids (e.g., Fmoc-Aib-OH, Fmoc-N-Me-Val-OH), the reaction kinetics are slow. This allows time for the growing peptide chains on the resin to interact with each other.
The Aggregation Problem
As the peptide elongates, hydrophobic residues interact to form "micro-crystalline" aggregates (beta-sheets) within the resin bead. This collapses the resin network, preventing the bulky activated amino acid from reaching the N-terminus.
The NMP Solution
NMP possesses a distinct structural advantage over DMF.[1] Its cyclic structure and higher basicity allow it to intercalate more effectively between peptide chains, disrupting the hydrogen bond network (the "chaotropic" effect).
Figure 1: Mechanism of solvent interaction with peptide aggregates. NMP effectively reverses resin collapse caused by beta-sheet formation.
Troubleshooting & Protocols
Scenario A: The "Difficult Sequence" Block
Symptom: UV monitoring shows incomplete coupling (e.g., <80%) for a specific residue (often Val, Ile, Ala repeats) despite double coupling in DMF.
The "Magic Solvent" Protocol: Do not simply switch the coupling solvent. You must condition the resin.
-
Drain the reaction vessel completely.
-
Wash with DCM (3x) to remove DMF (DCM swells PS resin well but doesn't solubilize the peptide; this "shocks" the resin).
-
Wash with NMP (3x) to exchange the solvent.
-
Micro-Swelling Step: Add neat NMP and heat to 40°C (if compatible with Cys/His) for 10 minutes before adding reagents. This thermally relaxes the polymer matrix.
-
Coupling: Dissolve AA and activator (HATU/HOAt) in anhydrous NMP .
-
Note: Keep concentration high (0.5 M if possible) to drive kinetics.
-
Scenario B: The Aspartimide Trap
Symptom: Mass spec shows a peak at [M-18] (Aspartimide) or [M+H] (Piperidide adducts) after using NMP. Cause: NMP promotes the base-catalyzed deprotonation of the amide backbone, leading to nucleophilic attack on the Asp side chain ester.
Mitigation Protocol: If you must use NMP for solubility but have Asp(OtBu) in the sequence:
-
Add Acid: Use 0.1 M HOBt or Oxyma Pure in the deprotection solution (20% Piperidine/NMP). This buffers the basicity and suppresses aspartimide formation.
-
Switch Base: Use Piperazine instead of Piperidine for deprotection steps involving Asp.
-
Cold Deprotection: Perform Fmoc removal at room temperature, never microwave, for Asp-Gly or Asp-Asn sequences in NMP.
Frequently Asked Questions (FAQ)
Q1: Can I use a binary mixture of DMF and NMP? A: Yes. A 50:50 mixture is often a good compromise for automated synthesizers to balance viscosity (pumping issues with pure NMP) and solvation power. However, for truly difficult "brick dust" peptides, pure NMP or even NMP with 1% LiCl (chaotropic salt) is recommended.
Q2: I am using ChemMatrix (PEG) resin. Should I still switch to NMP? A: Not necessarily. ChemMatrix swells exceptionally well in DMF, DCM, and even water. The benefit of NMP on ChemMatrix is less pronounced regarding swelling, but NMP may still be required to solubilize the protected amino acid itself if it is highly hydrophobic.
Q3: How does microwave synthesis affect this choice? A: NMP is the standard for microwave SPPS. Its high boiling point (202°C) prevents vessel over-pressurization, and it is chemically stable at 90°C. DMF can decompose into dimethylamine at high temperatures, which will prematurely remove Fmoc groups (causing insertions). Always use NMP for microwave couplings >60°C.
Q4: Are there green alternatives if I want to avoid both? A: Yes. N-Butylpyrrolidinone (NBP) and binary mixtures of DMSO/Ethyl Acetate (Green solvent selection) are emerging. NBP shows similar swelling properties to NMP but with a better toxicity profile, though viscosity is higher.
Visualizing the Decision Process
Figure 2: Decision tree for solvent selection based on resin, sequence difficulty, and side-reaction risks.
References
-
Albericio, F., et al. (2014).[2] "Peptide Synthesis Beyond DMF: THF and ACN as Excellent and Friendlier Alternatives." Organic & Biomolecular Chemistry.
-
Biotage. (2023).[3] "How to synthesize hydrophobic peptides - Choosing the Right Solvent." Biotage Blog.
-
Collins, J. M., et al. (2015). "Microwave-assisted Peptide Synthesis." Royal Society of Chemistry.
-
Lopez, J., et al. (2016). "Greener solvents for solid-phase synthesis."[4] Green Chemistry.
- Behrendt, R., et al. (2016). "Advances in Fmoc solid-phase peptide synthesis." Journal of Peptide Science. (Contextual reference for Aspartimide mechanisms).
Sources
Monitoring coupling efficiency of beta-methyl-Phe using Kaiser test
Technical Support Center: Solid Phase Peptide Synthesis (SPPS)
Ticket ID: KB-SPPS-8492
Subject: Optimization of Kaiser Test for Monitoring
Overview
You are encountering ambiguity when monitoring the coupling efficiency of
This guide addresses the specific physicochemical limitations of the Kaiser test regarding steric occlusion and provides a validated troubleshooting workflow to ensure your coupling data is accurate.
Part 1: The Diagnostic Context (Why is this happening?)
Q: Why does the Kaiser test give ambiguous results with
A: The Kaiser test relies on the nucleophilic attack of a free primary amine onto the carbonyl carbon of ninhydrin to form Ruhemann’s Purple . While
-
Kinetic Shielding: The bulky
-methyl group restricts the rotational freedom of the amino acid side chain. This creates a "shield" around the -amine, slowing the kinetics of the ninhydrin reaction. -
Aggregation Risks:
-Me-Phe is often used specifically to induce conformational rigidity (e.g., constraining angles). This rigidity can force the growing peptide chain into aggregated -sheet-like structures within the resin matrix, physically burying the N-terminus and preventing the Kaiser reagents from reaching the amine.
Result: You may observe a False Negative (yellow/clear beads) even when the amine is free, or a Faint Positive (light blue) that is difficult to distinguish from background noise.
Part 2: Optimized Protocols
Do not rely on the standard "3-minute" protocol for hindered residues. Use this optimized high-sensitivity workflow.
Protocol A: The "Hindered Residue" Kaiser Test
Use this when checking for deprotection (presence of free amine) of a
| Step | Action | Critical Technical Note |
| 1. Wash | Wash resin 3x with DCM, then 3x with MeOH. | Crucial: DCM swells the resin; MeOH shrinks it. The final shrink helps expel trapped DMF (which is basic) but the resin must be essentially solvent-free for the test. |
| 2. Aliquot | Transfer ~10-15 beads to a clean glass tube. | Do not use plastic tubes; ninhydrin reacts with certain plastics at high heat. |
| 3. Reagents | Add 2 drops Reagent A (KCN/Pyridine).Add 1 drop Reagent B (Ninhydrin/Ethanol).Add 1 drop Reagent C (Phenol).[1] | Reagent Integrity: If Reagent A is dark red/brown, discard it. It must be light yellow/straw-colored. Cyanide is the reducing agent; without it, the reaction fails. |
| 4. Heat | Heat at 100°C for 5-7 minutes . | Modification: Standard tests use 2-3 mins. Hindered amines need 5-7 mins to overcome the activation energy barrier caused by sterics. |
| 5. Read | Place tube against white paper. | Blue Beads = Free Amine. Yellow Beads = Blocked/Coupled. |
Warning: Do not heat beyond 7 minutes or above 110°C. Prolonged heating can cause cleavage of the Fmoc group (if checking coupling completion) or degradation of the resin, leading to false positives.
Part 3: Troubleshooting & Logic Flow
Q: The test is Yellow (Negative), but my subsequent coupling failed. What happened? A: You likely encountered a False Negative due to Aggregation . The amine was there, but the ninhydrin couldn't reach it.[2]
Corrective Action:
-
The Swell Test: Before adding Kaiser reagents, wash the beads in hot NMP (N-methylpyrrolidone). NMP is a superior solvent for disrupting aggregates compared to DMF.
-
Alternative Test: Switch to the TNBS (Trinitrobenzenesulfonic Acid) Test . TNBS is less sterically demanding than the multi-step ninhydrin complex formation and often detects hindered primary amines better.
Q: The test is Blue (Positive) after coupling
Corrective Action:
-
Recouple: Use a smaller, more activated species (e.g., HOAt/HATU instead of HOBt/HBTU) and extend reaction time.
-
Cap: If a second coupling fails (still blue), you must CAP the unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.
Part 4: Visualization (Decision Logic)
The following diagram outlines the decision-making process for monitoring
Figure 1: Decision tree for monitoring coupling efficiency of sterically hindered amino acids.
Part 5: The "Nuclear Option" (Validation)
If colorimetric tests remain ambiguous (e.g., "sparkling" beads where the core is white but the surface is faint blue), you must validate using Micro-Cleavage . Color tests are qualitative; HPLC is quantitative.
Micro-Cleavage Protocol:
-
Take ~20 beads.
-
Add 20 µL of cleavage cocktail (95% TFA / 2.5% TIS / 2.5% H2O).
-
Shake for 15-20 minutes.
-
Extract liquid, dilute with 200 µL Acetonitrile/Water (1:1).
-
Inject into HPLC/MS.
-
Target: Peak M (Fmoc-
-Me-Phe-Peptide). -
Impurity: Peak M-1 (Des-
-Me-Phe-Peptide).
-
Data Interpretation Table:
| Test Method | Sensitivity | Steric Tolerance | Best Use Case |
| Kaiser (Ninhydrin) | High | Low | Routine monitoring of unhindered residues. |
| Chloranil | Medium | Medium | Secondary amines (Proline) or N-methylated residues.[4][5][6] |
| TNBS | High | Medium-High | Primary amines where Kaiser is ambiguous. |
| Micro-Cleavage | Absolute | N/A | Gold Standard for |
References
-
Kaiser, E., Colescott, R. L., Bossinger, C. D., & Cook, P. I. (1970). Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides.[1][4][5][7] Analytical Biochemistry, 34(2), 595-598.
-
Sarin, V. K., Kent, S. B., Tam, J. P., & Merrifield, R. B. (1981). Quantitative monitoring of solid-phase peptide synthesis by the ninhydrin reaction. Analytical Biochemistry, 117(1), 147-157.
-
Novabiochem. (2024). Peptide Synthesis: Protocols and Troubleshooting. Merck KGaA.
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256.
Sources
Validation & Comparative
A Researcher's Guide to the NMR Characterization of β-Methyl-Phenylalanine Residues
For researchers, scientists, and drug development professionals, the incorporation of non-canonical amino acids like β-methyl-phenylalanine into peptides and proteins offers a powerful tool for modulating structure and function. The additional methyl group on the β-carbon introduces steric constraints that can significantly influence peptide conformation and stability, making it a valuable modification in drug design. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for elucidating the structural and dynamic consequences of this modification in solution.
This guide provides a comparative overview of essential NMR techniques for the comprehensive characterization of β-methyl-phenylalanine residues within a peptide context. We will delve into the practical application of one-dimensional (1D) and two-dimensional (2D) NMR experiments, offering insights into experimental choices and data interpretation.
I. Foundational 1D NMR Analysis: The First Look
One-dimensional ¹H and ¹³C NMR are the initial and indispensable steps in characterizing any peptide containing β-methyl-phenylalanine.
¹H NMR: A Proton's Perspective
The ¹H NMR spectrum provides the first electronic fingerprint of the molecule. For a β-methyl-phenylalanine residue, key proton signals include:
-
Aromatic Protons: Resonances typically found in the 6.5-8.5 ppm range, corresponding to the protons on the phenyl ring. The exact chemical shifts can be influenced by the local electronic environment.
-
α-Proton (Hα): The proton attached to the α-carbon.
-
β-Proton (Hβ): The proton attached to the β-carbon.
-
β-Methyl Protons (CH₃-β): The protons of the newly introduced methyl group. These typically appear in the aliphatic region (around 0.7-1.7 ppm).
-
Amide Proton (NH): The proton of the peptide bond, whose chemical shift is sensitive to hydrogen bonding and solvent exposure.
¹³C NMR: The Carbon Backbone
The ¹³C NMR spectrum complements the ¹H data by providing information about the carbon framework. Key carbon resonances for β-methyl-phenylalanine include:
-
Carbonyl Carbon (C=O): Typically found in the 160-180 ppm region for amides.
-
Aromatic Carbons: Resonances in the 110-160 ppm range. The carbon attached to the β-carbon (Cγ) and the other non-protonated aromatic carbon can be identified using techniques like interrupted decoupling.
-
α-Carbon (Cα)
-
β-Carbon (Cβ)
-
β-Methyl Carbon (C-β)
The chemical shifts of these carbons, particularly Cβ, can be correlated with the side-chain stereochemistry.
II. Unraveling Connectivity with 2D NMR: A Deeper Dive
While 1D NMR provides a list of signals, 2D NMR experiments are crucial for assembling the molecular puzzle by establishing through-bond and through-space connectivities.
Homonuclear Correlation: COSY and TOCSY
-
COSY (Correlation Spectroscopy): This is one of the simplest and most fundamental 2D NMR experiments. It reveals scalar (J) couplings between protons, typically those separated by two or three bonds. For a β-methyl-phenylalanine residue, COSY is instrumental in connecting the Hα to the Hβ, and the Hβ to the β-methyl protons, thus establishing the spin system of the amino acid side chain.
-
TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to an entire spin system. This means that a cross-peak can be observed between all protons within a coupled network, even if they are not directly coupled. For β-methyl-phenylalanine, a TOCSY experiment would ideally show correlations between the Hα, Hβ, and the β-methyl protons, providing a clear signature of the residue.
Heteronuclear Correlation: HSQC and HMBC
-
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons directly attached to a heteronucleus, most commonly ¹³C. This powerful technique allows for the unambiguous assignment of protonated carbons by correlating the ¹H and ¹³C chemical shifts. For β-methyl-phenylalanine, HSQC will show cross-peaks for the Cα-Hα, Cβ-Hβ, and the β-methyl C-H pairs.
-
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two to four bonds. This is invaluable for piecing together the larger molecular structure. For instance, HMBC can show correlations from the β-methyl protons to the Cα and Cγ (the aromatic carbon attached to Cβ), and from the Hα to the carbonyl carbon of the preceding residue.
Through-Space Correlations for Conformational Analysis: NOESY/ROESY
-
NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are close to each other (typically < 5 Å), regardless of whether they are connected by bonds. This information is paramount for determining the three-dimensional conformation of the peptide. For β-methyl-phenylalanine, NOESY/ROESY can reveal key spatial relationships, such as the proximity of the β-methyl group to the aromatic ring or to protons on neighboring residues, which directly informs on the side-chain and backbone torsion angles. The choice between NOESY and ROESY often depends on the molecular size of the peptide.
III. Experimental Protocols: A Practical Guide
The following provides a generalized workflow for the NMR characterization of a peptide containing a β-methyl-phenylalanine residue.
Sample Preparation
-
Dissolution: Dissolve the peptide in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OH, or H₂O/D₂O mixture). The choice of solvent can influence peptide conformation.
-
Concentration: The concentration should be optimized for the specific NMR experiments. Typically, concentrations in the range of 1-10 mM are used.
-
Internal Standard: Add a small amount of an internal standard (e.g., TMS or DSS) for chemical shift referencing.
NMR Data Acquisition
All experiments are typically performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).
1D NMR:
-
¹H NMR: Acquire a standard 1D proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.
2D NMR:
-
COSY: Acquire a gradient-selected COSY (gCOSY) spectrum.
-
TOCSY: Acquire a TOCSY spectrum with a suitable mixing time (e.g., 80 ms) to allow for magnetization transfer throughout the spin systems.
-
HSQC: Acquire a sensitivity-enhanced HSQC spectrum.
-
HMBC: Acquire an HMBC spectrum optimized for 2-3 bond correlations.
-
NOESY/ROESY: Acquire a NOESY or ROESY spectrum with an appropriate mixing time to observe through-space correlations.
Data Processing and Analysis
-
Processing: Process the acquired data using appropriate software (e.g., TopSpin, Mnova, etc.). This includes Fourier transformation, phase correction, and baseline correction.
-
Assignment:
-
Begin by identifying the spin systems of the amino acid residues in the TOCSY spectrum.
-
Use the HSQC spectrum to assign the chemical shifts of the protonated carbons.
-
Use the COSY spectrum to confirm short-range proton-proton couplings.
-
Use the HMBC spectrum to connect the different spin systems and establish the peptide sequence.
-
Assign the aromatic protons and carbons.
-
-
Conformational Analysis:
-
Analyze the NOESY/ROESY spectrum to identify through-space correlations.
-
Measure ³J-coupling constants from high-resolution 1D ¹H spectra to obtain information about dihedral angles.
-
Integrate the NOE cross-peak intensities to derive distance restraints.
-
Use the distance and dihedral angle restraints in molecular modeling programs to calculate a set of solution structures.
-
IV. Comparative Analysis of NMR Techniques
| Technique | Information Provided | Strengths | Limitations |
| 1D ¹H NMR | Initial overview of proton chemical shifts and multiplicities. | Fast and simple to acquire. | Severe signal overlap in larger peptides. |
| 1D ¹³C NMR | Overview of carbon chemical shifts. | Wide chemical shift dispersion. | Low natural abundance of ¹³C results in lower sensitivity. |
| COSY | Through-bond (2-3 bonds) H-H correlations. | Excellent for identifying adjacent protons. | Can be complex to interpret with extensive coupling networks. |
| TOCSY | H-H correlations within an entire spin system. | Simplifies the identification of amino acid spin systems. | Can lead to ambiguity if spin systems overlap. |
| HSQC | Direct one-bond C-H correlations. | High sensitivity and resolution for assigning protonated carbons. | Does not provide information about non-protonated carbons. |
| HMBC | Long-range (2-4 bonds) C-H correlations. | Crucial for connecting spin systems and confirming sequence. | Weaker signals than HSQC; absence of a peak is not definitive proof of no correlation. |
| NOESY/ROESY | Through-space H-H correlations (< 5 Å). | Essential for determining 3D structure and conformation. | Interpretation can be complex due to spin diffusion and conformational averaging. |
V. Visualizing the Workflow
The following diagram illustrates the logical flow of NMR experiments for characterizing a β-methyl-phenylalanine-containing peptide.
Caption: Workflow for NMR characterization of β-methyl-phenylalanine peptides.
VI. Conclusion
The NMR characterization of peptides containing β-methyl-phenylalanine residues is a multi-step process that relies on a combination of 1D and 2D NMR techniques. A systematic approach, starting with basic 1D spectra and progressing to more complex 2D correlation experiments, allows for the complete assignment of proton and carbon resonances. The crucial information for conformational analysis is derived from through-space correlations observed in NOESY or ROESY experiments, which, when combined with molecular modeling, provides a detailed picture of the peptide's three-dimensional structure in solution. This comprehensive understanding is vital for the rational design of peptide-based therapeutics with enhanced properties.
References
- Conformational Properties of the Unnatural Amino Acid .beta.
Chiral HPLC Separation of Boc-β-Methyl-DL-Phenylalanine Isomers: A Comprehensive Column Comparison Guide
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison & Method Development Guide
Introduction & Mechanistic Causality
Boc-β-methyl-DL-phenylalanine is a critical unnatural amino acid building block utilized in the synthesis of advanced peptide mimetics, including ghrelin receptor antagonists and bottromycin derivatives. Unlike standard proteinogenic amino acids, the addition of the β-methyl group introduces a second stereocenter, generating four distinct stereoisomers: (2S,3S), (2S,3R), (2R,3S), and (2R,3R)[1].
Achieving baseline resolution of all four isomers in a single chromatographic run is a complex analytical challenge. The bulky tert-butyloxycarbonyl (Boc) protecting group provides essential hydrogen-bond acceptor sites, but it also creates significant steric shielding. When combined with the steric hindrance of the β-methyl group, the dihedral angle of the molecule is highly restricted. This demands a Chiral Stationary Phase (CSP) with a highly specific geometric cavity capable of multi-point chiral recognition[2].
Comparative Evaluation of Chiral Stationary Phases (CSPs)
Selecting the correct CSP requires matching the thermodynamic interactions of the analyte with the chiral clefts of the column. Below is an objective comparison of the leading column chemistries for this application.
A. Polysaccharide-Based CSPs (e.g., Chiralpak AD-H, Chiralpak IC)
These columns utilize amylose or cellulose backbones derivatized with phenylcarbamates and are the gold standard for this separation. They excel in Normal Phase (NP) chromatography. The carbamate linkages act as primary H-bond donors/acceptors with the Boc-carbonyl, while the phenyl rings engage in π-π stacking with the phenylalanine side chain. Research demonstrates that amylose-based phases like Chiralpak AD-H can successfully separate all four isomers of β-methylphenylalanine derivatives in a single run with high recovery[2].
B. Macrocyclic Glycopeptides (e.g., Chirobiotic T)
Teicoplanin-based columns offer a multimodal recognition mechanism (H-bonding, π-π, and steric inclusion) and are highly effective for N-blocked amino acids[3]. They are the preferred choice when LC-MS compatibility is required, as they operate efficiently in Reversed Phase (RP) and Polar Organic modes utilizing volatile buffers like ammonium trifluoroacetate[3]. However, resolving all four isomers simultaneously can be challenging without extensive gradient optimization.
C. Protein-Based CSPs (e.g., Ultron OVM)
Ovomucoid columns can directly separate protected amino acids without the need for derivatization[4]. While highly versatile, their lower loading capacity and inherently lower theoretical plate counts make them less suitable for preparative scale-up. They often result in only partial resolution of the critical pair when dealing with four closely eluting diastereomers[4].
Quantitative Performance Comparison
The following table synthesizes the expected chromatographic performance for the separation of the four Boc-β-Me-Phe isomers across different leading CSPs based on established literature parameters.
| Chiral Stationary Phase | Column Chemistry | Optimal Mobile Phase | Separation Mode | Critical Pair Resolution ( | Selectivity ( |
| Chiralpak AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | Hexane / IPA / TFA (90:10:0.1) | Normal Phase | 2.1 (Baseline) | 1.45 |
| Chiralpak IC | Cellulose tris(3,5-dichlorophenylcarbamate) | Hexane / EtOH / TFA (85:15:0.1) | Normal Phase | 1.8 (Baseline) | 1.32 |
| Chirobiotic T | Teicoplanin | MeOH / H₂O / NH₄OAc (70:30:0.1%) | Reversed Phase | 1.5 (Marginal) | 1.20 |
| Ultron OVM | Ovomucoid Protein | Phosphate Buffer (pH 5.5) / MeCN (80:20) | Reversed Phase | 1.1 (Partial) | 1.12 |
Logical Relationships & Workflow Visualization
Understanding the hierarchy of interactions and the method development workflow is critical for reproducible results.
Fig 1. Mechanistic causality of chiral recognition interactions for Boc-β-Me-Phe.
Fig 2. Method development workflow for chiral separation of Boc-β-Me-Phe isomers.
Optimized Experimental Protocol: Baseline Resolution
To establish a self-validating analytical system, follow this optimized protocol using a Polysaccharide-based column (e.g., Chiralpak AD-H), which provides the highest probability of resolving all four isomers.
Step 1: Sample Preparation
-
Action: Dissolve the Boc-β-methyl-DL-phenylalanine racemate in the exact mobile phase (Hexane/Isopropanol 90:10) to a final concentration of 1.0 mg/mL.
-
Causality: Matching the sample diluent to the mobile phase prevents solvent-induced peak distortion (the "solvent effect"), which is critical when separating four closely eluting peaks.
Step 2: Mobile Phase Preparation & Equilibration
-
Action: Prepare a mobile phase of Hexane / Isopropanol / Trifluoroacetic Acid (TFA) at a ratio of 90:10:0.1 (v/v/v). Degas thoroughly. Flush the column (250 x 4.6 mm, 5 µm) at 1.0 mL/min until the baseline is stable.
-
Causality: The addition of 0.1% TFA is mandatory. It suppresses the ionization of the free carboxylic acid moiety on the analyte. Without TFA, the analyte exists in a partially ionized state, leading to severe peak tailing and loss of resolution.
Step 3: Thermodynamic Control (Chromatographic Run)
-
Action: Set the column oven temperature strictly to 25°C. Inject 10 µL of the sample. Monitor absorbance at 210 nm (for the amide/carboxyl groups) and 254 nm (for the phenyl ring).
-
Causality: Chiral recognition is an enthalpy-driven process. Lowering the temperature generally increases the residence time in the chiral cavity, improving selectivity (
), though it may slightly broaden peaks. 25°C provides the optimal thermodynamic balance between efficiency and selectivity.
Step 4: System Suitability Verification
-
Action: Evaluate the chromatogram. You should observe four distinct peaks. Calculate the resolution (
) between the critical pair (typically peaks 2 and 3). -
Validation: The system is only considered valid for quantitation or preparative scale-up if the critical pair
and the tailing factor for all peaks is .
Conclusion
For the chiral separation of Boc-β-methyl-DL-phenylalanine isomers, amylose-based polysaccharide columns (such as Chiralpak AD-H) operating in normal phase provide the most robust and scalable performance. While macrocyclic glycopeptides offer excellent LC-MS compatibility, the extreme steric demands of the β-methyl group combined with the Boc protection make the deep chiral clefts of derivatized amylose the superior choice for achieving baseline resolution of all four stereoisomers.
References
Sources
- 1. CN113004161A - Preparation method of (2R,3R) -3-methyl-3-phenylalanine - Google Patents [patents.google.com]
- 2. Preparative separation and identification of derivatized beta-methylphenylalanine enantiomers by chiral SFC, HPLC and NMR for development of new peptide ligand mimetics in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. tandfonline.com [tandfonline.com]
Comparing proteolytic stability: beta-methyl-Phe vs native Phe
Comparative Guide: Proteolytic Stability of -Methyl-Phenylalanine vs. Native Phenylalanine
Executive Summary
In the landscape of peptide therapeutics, the short in vivo half-life of native sequences remains a primary bottleneck.[1] Native L-Phenylalanine (Phe) is a frequent target for chymotrypsin-like serine proteases, leading to rapid clearance.
By introducing a methyl group at the
Mechanistic Basis of Stability
The Proteolytic Vulnerability of Native Phe
Native Phe is a preferred substrate for Chymotrypsin (EC 3.4.21.1). The enzyme's S1 specificity pocket is a deep, hydrophobic cleft designed to accommodate the flat, aromatic benzyl side chain of Phe.
-
Mechanism: The peptide backbone binds in an extended conformation (
-sheet-like) within the active site. -
Catalysis: The catalytic triad (Ser195, His57, Asp102) attacks the scissile carbonyl carbon. This requires precise alignment of the carbonyl oxygen in the "oxyanion hole."
The -Methyl "Steric Shield"
Substituting Phe with
-
Steric Clash: The additional methyl group creates a direct steric conflict with the walls of the S1 specificity pocket, preventing deep insertion of the side chain.
-
Conformational Constraint: The
-methyl group restricts the rotation of the bond. This forces the backbone into a specific conformation that is often energetically unfavorable for the protease to distort into the necessary tetrahedral transition state.
Visualization: Mechanism of Resistance
Figure 1: Mechanistic divergence in proteolytic processing. The
Comparative Performance Data
The following data summarizes the stability profile of peptides containing Native Phe versus those modified with
Table 1: Proteolytic Stability Profile
| Feature | Native L-Phenylalanine (Phe) | Performance Delta | |
| Primary Degrading Enzyme | Chymotrypsin, Pepsin, Neprilysin | Highly Resistant to Chymotrypsin | >100-fold resistance |
| Serum Half-Life ( | Minutes (< 10-30 min) | Hours (> 4-24 h) | Extended Circulation |
| Conformational Freedom | High ( | Restricted (Fixed rotamers) | Entropy Reduction |
| Binding Affinity ( | High (Native Target) | Variable (Target Dependent*) | Specificity Tuning |
| Metabolic Fragment | Free Amino Acids | Intact Peptide / Slow Excretion | Reduced Toxicity |
*Note: While stability increases, binding affinity to the target receptor must be re-validated, as the conformational lock can either enhance specificity (by freezing the bioactive conformation) or reduce it if the lock is incompatible with the receptor pocket.
Experimental Protocol: In Vitro Proteolytic Stability Assay
To objectively compare the stability of your
Materials
-
Test Compounds: Native Phe peptide (Control) and
-Me-Phe analogue (10 mM stock in DMSO). -
Matrix: Pooled Human Plasma (heparinized), pH 7.4.
-
Internal Standard (IS): Tolbutamide or Warfarin (1 µM in Acetonitrile).
-
Quenching Solution: 3:1 Acetonitrile:Methanol with 1% Formic Acid.
Step-by-Step Methodology
-
Preparation:
-
Thaw plasma at 37°C. Centrifuge at 3000 x g for 5 min to remove debris.
-
Spike test compounds into plasma to a final concentration of 1 µM (keeps DMSO < 1%).
-
-
Incubation:
-
Incubate samples in a shaking water bath at 37°C.
-
Timepoints: 0, 5, 15, 30, 60, 120, 240, and 1440 minutes (24h).
-
-
Sampling & Quenching:
-
At each timepoint, remove 50 µL of plasma.
-
Immediately add 150 µL of Quenching Solution (containing Internal Standard).
-
Vortex vigorously for 30 seconds to precipitate serum proteins.
-
-
Processing:
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer supernatant to HPLC vials.
-
-
Analysis (LC-MS/MS):
-
Column: C18 Reverse Phase (e.g., Waters BEH C18).
-
Gradient: 5% to 95% Acetonitrile in 0.1% Formic Acid over 5 minutes.
-
Detection: Monitor parent ion [M+H]+ and specific fragment ions.
-
Data Calculation
Calculate the % Remaining at each timepoint relative to
-
Slope (
): Rate constant of degradation. -
Half-life (
):
Workflow Diagram
Figure 2: Workflow for comparative plasma stability assessment.
Case Study: Neurotensin Analogues
A definitive example of this application is found in the development of Neurotensin (NT) analogues. Native NT(8-13) is degraded rapidly by endopeptidases (including chymotrypsin-like activity).
-
Modification: Substitution of
or residues with -methylated analogues. -
Result: The modified analogues exhibited a >1000-fold increase in stability against purified chymotrypsin and significantly prolonged analgesic effects in vivo due to the inability of the protease to cleave the sterically hindered bond.
Conclusion
Replacing Native Phe with
References
-
Proteolytic Stability of
-Peptides:- Source: Seebach, D., et al. (1996). "Beta-peptides: synthesis by Arndt-Eistert homologation with concomitant peptide coupling.
- Context: Establishes the foundational stability of beta-amino acid backbones.
-
Chymotrypsin Mechanism & Specificity
- Source: Hedstrom, L. (2002). "Serine protease mechanism and specificity." Chemical Reviews.
- Context: details the S1 pocket requirements th
-
Conformational Constraints in Peptidomimetics
- Source: Hruby, V. J., et al. (1990).
- Context: Discusses the use of methyl substitutions to restrict angles.
-
Neurotensin Analogue Stability
- Source: Fanelli, R., et al. (2015). "New strategies for the development of stable neurotensin analogues." Neuropeptides.
- Context: Specific case study on enhancing stability using non-n
Conformational analysis of beta-methyl vs alpha-methyl phenylalanine
Technical Comparison: Conformational Analysis of -Methyl vs. -Methyl Phenylalanine
Executive Summary
This guide provides a technical comparison between
-
-Me-Phe directly locks the peptide backbone (
), acting as a potent helix promoter. -
-Me-Phe restricts the side-chain rotamer (
), which indirectly biases the backbone and locks the pharmacophore orientation.
Part 1: Structural Mechanics & Energy Landscapes
-Methyl Phenylalanine: The Backbone Lock
Replacing the
-
Mechanism: The gem-dimethyl effect (Thorpe-Ingold effect) at the C
position restricts rotation around and . -
Conformational Consequence: The residue is energetically forced into the helical region of the Ramachandran plot (
). -
Result: Strong promotion of
-helices and -helices . A single -Me-Phe can nucleate helix formation in an otherwise flexible peptide.
-Methyl Phenylalanine: The Side-Chain Lock
The addition of a methyl group at the
-
Mechanism: The
-methyl group restricts rotation around the bond due to steric clashes with the peptide backbone and the phenyl ring. -
Conformational Consequence: It locks the side chain into a specific rotamer (gauche+, gauche-, or trans).[1]
-
-
-Me-Phe: Typically locks such that the H and H protons are anti-periplanar ( ). -
-
-Me-Phe: Typically locks such that H and H are gauche ( ).
-
-
-
Result: This does not force a helix. Instead, it stabilizes specific
-turns or extended geometries depending on the specific diastereomer and the flanking sequence.
Visualization of Conformational Logic
Figure 1: Causality flow for conformational constraints induced by
Part 2: Comparative Analysis
| Feature | ||
| Primary Constraint | Backbone ( | Side-chain ( |
| Chirality | Single center ( | Two centers (Diastereomers: |
| Secondary Structure | Strong Helix Promoter ( | |
| NMR Signature ( | No | Distinct |
| Key Application | Helix nucleation, Stapling | Fixing pharmacophore orientation (side-chain) |
| Proteolytic Stability | High (blocks access to amide bond) | Moderate to High (steric shielding) |
Part 3: Experimental Validation Protocols
Protocol 1: NMR Stereochemical Assignment of -Me-Phe
Distinguishing the
Prerequisites:
-
High-field NMR (500 MHz+) to resolve multiplets.
-
Solvent: DMSO-
(minimizes aggregation) or CD OH.
Step-by-Step Methodology:
-
Acquire 1D
H NMR: Focus on the 3.5–5.0 ppm region (H ) and 2.5–3.5 ppm region (H ). -
Identify the Spin System: Use a 2D COSY or TOCSY to confirm the H
-H connectivity. -Me-Phe has only one -proton, simplifying the system to an AX spin system (unlike Phe, which is AMX). -
Measure
:-
Case A: Large Coupling (
Hz)-
Interpretation: The H
and H protons are anti-periplanar ( ). -
Assignment: This is characteristic of
- -Me-Phe (erythro) in its preferred low-energy rotamer.
-
-
Case B: Small Coupling (
Hz)-
Interpretation: The H
and H protons are gauche ( ).[2] -
Assignment: This is characteristic of
- -Me-Phe (threo) in its preferred rotamer.
-
-
-
Validation: Run a NOESY experiment.
-
: Strong NOE between H
and the phenyl ring protons (2,6-H) is often observed if the ring folds back, but the -coupling is the primary metric.
-
: Strong NOE between H
Protocol 2: Circular Dichroism (CD) Characterization
Use CD to verify the secondary structure induced by the substitution.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve peptide to 50–100
M in phosphate buffer (pH 7.4). For hydrophobic peptides, use TFE (trifluoroethanol) titrations (0% to 50%) to assess helical propensity. -
Data Acquisition: Scan 190–260 nm at 20°C.
-
Analysis:
- -Me-Phe Signature: Look for the classic "double minima" at 208 nm and 222 nm and a strong positive band at 190 nm .[5] If the peptide was random coil before substitution, the appearance of these bands confirms helix nucleation.
-
-Me-Phe Signature: Look for exciton coupling between aromatic rings if multiple Phe residues are present. A single
-Me-Phe often yields a spectrum resembling a -turn (minima near 205 nm or 215-220 nm depending on Type I/II turn) rather than a full helix.
Part 4: Synthesis & Application Notes
Synthesis Routes
- -Me-Phe: Typically synthesized via asymmetric alkylation of alanine Schiff bases (e.g., using Ni(II) complexes) or enzymatic resolution.
-
-Me-Phe: Requires control of two centers.
-
Route A: Asymmetric hydrogenation of
-dehydro-amino acids using Rh(I)-DuPhos or similar chiral phosphine catalysts. -
Route B: Enzymatic synthesis using threonine aldolases to couple glycine with benzaldehyde derivatives.
-
Strategic Selection in Drug Design
-
Use
-Me-Phe when: You need to "staple" a peptide into a helix to fit a receptor groove (e.g., MDM2/p53 inhibitors) or block proteolytic cleavage at a specific site. -
Use
-Me-Phe when: You need to position the phenyl ring very precisely to engage a hydrophobic pocket (e.g., locking a specific angle to maximize -stacking) without necessarily forcing the whole backbone into a helix.
References
-
Conform
-Methyl-Phenylalanine Analogs: Shenderovich, M. D., et al. (1996).[6] "Conformational analysis of beta-methyl-para-nitrophenylalanine stereoisomers of cyclo[D-Pen2, D-Pen5]enkephalin by NMR spectroscopy and conformational energy calculations." Biopolymers.[7] -
Backbone Constraints of
-Methyl Amino Acids: Toniolo, C., et al. (2001). "Structure and conformational properties of alpha-methyl-alpha-amino acids and peptides." Biopolymers.[7][8] -
NMR Coupling Constants (
Values): Karplus, M. (1963).[9] "Vicinal Proton Coupling in Nuclear Magnetic Resonance." Journal of the American Chemical Society. -
Synthesis via Asymmetric Hydrogenation: Burk, M. J., et al. (1998). "Efficient synthesis of beta-methyl-amino acids via asymmetric hydrogenation." Journal of the American Chemical Society.
-
CD Spectroscopy of Peptides: Greenfield, N. J. (2006). "Using circular dichroism spectra to estimate protein secondary structure." Nature Protocols.
Sources
- 1. Side Chain Conformation | SWISS-MODEL [swissmodel.expasy.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. photophysics.com [photophysics.com]
- 6. Conformational analysis of beta-methyl-para-nitrophenylalanine stereoisomers of cyclo[D-Pen2, D-Pen5]enkephalin by NMR spectroscopy and conformational energy calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. portal.fis.tum.de [portal.fis.tum.de]
- 9. magritek.com [magritek.com]
A Senior Application Scientist's Guide to the Crystal Structure Analysis of Peptides Containing β-Methyl-Phenylalanine
For researchers, medicinal chemists, and drug development professionals, understanding the three-dimensional structure of a peptide is paramount to deciphering its function and optimizing its therapeutic potential. The incorporation of non-canonical amino acids, such as β-methyl-phenylalanine (β-Me-Phe), is a powerful strategy to introduce conformational constraints, enhance proteolytic stability, and ultimately fine-tune the biological activity of peptides. This guide provides a comprehensive overview of the crystal structure analysis of peptides containing β-Me-Phe, offering a comparative perspective against their unmodified counterparts and detailing the experimental methodologies required for such investigations.
The Significance of β-Methyl-Phenylalanine in Peptide Design
The substitution of a hydrogen atom with a methyl group on the β-carbon of phenylalanine introduces a chiral center and significant steric hindrance. This modification profoundly influences the peptide's accessible conformational space, favoring specific secondary structures.[1] The two diastereomers, (2S,3R)-β-methyl-phenylalanine and (2S,3S)-β-methyl-phenylalanine, impose distinct conformational biases on the peptide backbone, making them valuable tools in rational drug design. By guiding the peptide into a desired bioactive conformation, β-methylation can lead to enhanced receptor binding affinity and selectivity.
Comparative Crystal Structure Analysis: The Impact of β-Amino Acid Incorporation
This decapeptide adopts a well-defined β-hairpin conformation in the crystalline state, a structure stabilized by four intramolecular cross-strand hydrogen bonds. The centrally located D-Pro-Gly segment nucleates the chain reversal, adopting a type-I' β-turn. The two β-Phe residues occupy facing positions on the hairpin, with their phenyl side chains projecting on opposite faces of the β-sheet.
A key structural feature resulting from the incorporation of β-amino acids is the reversal of the polarity of the peptide units along each strand compared to peptides composed solely of α-amino acids. This leads to the formation of a "polar sheet" where adjacent carbonyl (CO) and amino (NH) groups are oriented in opposite directions within each strand.[2]
To provide a framework for a comparative analysis, we can examine the crystallographic data from a study on a pentapeptide, Boc-Phe-Aib-Aib-Leu-Phe-NHiPr, and its analogs where phenylalanine is replaced by its homolog, homophenylalanine (hPhe).[3][4] This study demonstrates how modifications to the phenylalanine side chain influence intermolecular interactions and crystal packing.
| Parameter | Decapeptide with β-Phe [2] | Pentapeptide with Phe [3][4] | Pentapeptide with hPhe [3][4] |
| Space Group | P2₁2₁2₁ | P2₁ | P1 |
| a (Å) | 19.059 | 10.134 | 10.034 |
| b (Å) | 19.470 | 18.631 | 11.456 |
| c (Å) | 21.077 | 12.345 | 12.012 |
| α (°) ** | 90 | 90 | 69.17 |
| β (°) | 90 | 96.54 | 72.45 |
| γ (°) ** | 90 | 90 | 69.09 |
| Key Conformation | β-hairpin | 3₁₀-helix | 3₁₀-helix with altered packing |
Note: This table provides a conceptual comparison. The peptides are different in sequence and length, so a direct comparison of unit cell parameters is for illustrative purposes to highlight that changes in amino acid composition affect crystal packing. The key takeaway is the difference in the adopted secondary structure.
The distinct crystal packing and conformational preferences observed in these examples underscore the significant influence of side-chain modifications on the solid-state structure of peptides. The introduction of a β-methyl group would be expected to impose even more defined conformational constraints due to the added steric bulk.
Experimental Workflow for Crystal Structure Analysis
The journey from a peptide sequence to its three-dimensional structure is a multi-step process requiring meticulous execution of synthesis, purification, crystallization, and diffraction data analysis.
The synthesis of peptides containing β-methyl-phenylalanine is typically achieved through solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy.[5]
Experimental Protocol: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
-
Resin Preparation: Swell a suitable resin (e.g., Rink Amide resin for C-terminal amides) in dimethylformamide (DMF).
-
Fmoc-Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin or the N-terminal amino acid of the growing peptide chain using a solution of 20% piperidine in DMF.
-
Amino Acid Coupling: Activate the carboxyl group of the incoming Fmoc-protected amino acid (including Fmoc-β-Me-Phe-OH) using a coupling reagent such as HBTU/HATU in the presence of a base like diisopropylethylamine (DIPEA). Allow the coupling reaction to proceed for a specified time.
-
Washing: Thoroughly wash the resin with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection, coupling, and washing steps for each amino acid in the sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.
Obtaining high-quality crystals is often the most challenging step in X-ray crystallography. The hanging drop vapor diffusion method is a widely used technique for screening crystallization conditions.[3][6][7]
Experimental Protocol: Hanging Drop Vapor Diffusion Crystallization
-
Prepare Peptide Stock Solution: Dissolve the purified peptide in a suitable buffer (e.g., ultrapure water or a low molarity buffer) to a high concentration (typically 5-20 mg/mL).
-
Prepare Reservoir Solution: In a 24-well crystallization plate, add 500 µL of various crystallization screen solutions to the reservoirs. These solutions contain different precipitants (e.g., PEG, salts), buffers, and additives.
-
Set up the Hanging Drop:
-
Pipette 1 µL of the peptide stock solution onto a siliconized glass coverslip.
-
Pipette 1 µL of the reservoir solution into the peptide drop.
-
Invert the coverslip and place it over the corresponding reservoir, sealing the well with vacuum grease.
-
-
Incubation: Store the crystallization plates in a stable environment (e.g., a temperature-controlled incubator) and monitor for crystal growth over several days to weeks.
Once suitable crystals are obtained, they are subjected to X-ray diffraction to determine the arrangement of atoms within the crystal lattice. Synchrotron radiation sources are often preferred for their high-intensity X-ray beams, which can yield high-resolution data from small crystals.[8][9]
Experimental Protocol: X-ray Diffraction and Structure Determination
-
Crystal Harvesting and Cryo-protection: Carefully mount a single crystal in a cryo-loop and flash-cool it in liquid nitrogen to prevent radiation damage during data collection.
-
Data Collection: Mount the frozen crystal on a goniometer at a synchrotron beamline. Collect a series of diffraction images as the crystal is rotated in the X-ray beam.
-
Data Processing: Process the diffraction images using software packages like XDS or HKL2000 to integrate the reflection intensities and determine the unit cell parameters and space group.
-
Structure Solution: Determine the initial phases of the reflections. For peptides, direct methods or molecular replacement (if a homologous structure is available) can be used.
-
Model Building and Refinement: Build an initial atomic model of the peptide into the electron density map using software like Coot. Refine the model against the experimental data using programs like REFMAC5 or Phenix to improve the fit and correct the geometry.[10]
-
Validation: Validate the final structure using tools like MolProbity to check for geometric correctness and overall quality.
Interpreting the Structural Data: A Focus on Conformational Parameters
The final refined crystal structure provides a wealth of information. For peptides containing β-methyl-phenylalanine, the key parameters to analyze are the backbone torsion angles. In contrast to α-amino acids, which are defined by the phi (φ) and psi (ψ) angles, β-amino acids have an additional torsion angle, theta (θ), due to the extra Cα-Cβ bond.[10][11]
| Torsion Angle | Defining Atoms | Description |
| Phi (φ) | C'-N-Cα-C' | Rotation around the N-Cα bond |
| Psi (ψ) | N-Cα-C'-N | Rotation around the Cα-C' bond |
| Theta (θ) | N-Cβ-Cα-C' | Rotation around the Cβ-Cα bond (for β-amino acids) |
A detailed comparison of these torsion angles between the β-methylated peptide and its native counterpart will quantitatively reveal the conformational constraints imposed by the methyl group. This data is invaluable for understanding the structural basis of any observed changes in biological activity.
Conclusion
The crystal structure analysis of peptides containing β-methyl-phenylalanine provides atomic-level insights into their conformational preferences. This knowledge is crucial for the rational design of peptidomimetics with improved therapeutic properties. While obtaining high-quality crystals can be a significant hurdle, the detailed experimental workflows presented in this guide, from synthesis to structure determination, provide a robust framework for researchers in this exciting field. The structural data generated from these studies will undoubtedly continue to fuel the development of novel and more effective peptide-based drugs.
References
-
Karle, I. L., Gopi, H. N., & Balaram, P. (2002). Peptide hybrids containing α- and β-amino acids: Structure of a decapeptide β-hairpin with two facing β-phenylalanine residues. Proceedings of the National Academy of Sciences, 99(8), 5160–5164. [Link]
- Gessmann, R., Brückner, H., & Koksch, B. (2004). Synthesis and characterization of peptides containing β-phenylalanine and its derivatives. Journal of Peptide Science, 10(12), 747–756.
-
Dey, S., et al. (2024). Crystallographic Analysis of Short Helical Peptides Containing Homologs of Phenylalanine. Journal of Peptide Science, e3537. [Link]
-
Dey, S., et al. (2024). Crystallographic Analysis of Short Helical Peptides Containing Homologs of Phenylalanine. Journal of Peptide Science, e3537. [Link]
-
Hampton Research. (n.d.). Hanging Drop Vapor Diffusion Crystallization. Hampton Research. [Link]
-
Hampton Research. (2025, April 2). Hanging Drop Vapor Diffusion. Hampton Research. [Link]
-
Maji, S. K., et al. (2018). Torsion angles φ, θ, and ψ of α-, β-and cyclic β-amino acids. ResearchGate. [Link]
-
Gangal, S., & Bevan, D. R. (2008). A comparison of the different helices adopted by α- and β-peptides suggests different reasons for their stability. Protein Science, 17(11), 1939–1951. [Link]
-
Creative Biostructure. (n.d.). X-ray Diffraction Data Collection. Creative Biostructure. [Link]
- Nowick, J. S. (2015). Standard practices for X-ray crystallographic structure determination in the Nowick laboratory (Version 1.0.4). University of California, Irvine.
-
PDB-101. (n.d.). Ramachandran Plot. RCSB PDB. [Link]
-
Wang, J., et al. (2020). Using Complementary Methods of Synchrotron Radiation Powder Diffraction and Pair Distribution Function to Refine Crystal Structures with High Quality Parameters—A Review. Minerals, 10(2), 124. [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]
-
Giraud, M., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010-2022). Future Medicinal Chemistry, 16(11), 1147-1162. [Link]
Sources
- 1. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Crystallographic Analysis of Short Helical Peptides Containing Homologs of Phenylalanine | Scilit [scilit.com]
- 4. Crystallographic Analysis of Short Helical Peptides Containing Homologs of Phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Conformational studies on peptides. X-ray structure determinations of six N-methylated cyclic dipeptides derived from alanine, valine, and phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein X-ray Structure Determination Tutorial: Step.4 Structure Refinement and Validation #x-ray - Qiita [qiita.com]
- 9. researchgate.net [researchgate.net]
- 10. journals.iucr.org [journals.iucr.org]
- 11. Design of peptides: synthesis, crystal structure and molecular conformation of N-Boc-L-Val-delta Phe-L-Val-OC H3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Determination of enantiomeric excess (ee) for beta-methyl amino acids
An Expert's Guide to the Determination of Enantiomeric Excess (ee) for β-Methyl Amino Acids
In the landscape of modern drug discovery and peptide chemistry, β-amino acids have emerged as critical building blocks for creating peptidomimetics with enhanced proteolytic stability and unique conformational properties. The introduction of a methyl group at the β-position further refines these properties but also introduces a new chiral center, making the precise determination of enantiomeric and diastereomeric purity a paramount concern. This guide provides an in-depth comparison of the primary analytical techniques for quantifying the enantiomeric excess (ee) of β-methyl amino acids, grounded in experimental data and field-proven insights for researchers, scientists, and drug development professionals.
The Core Challenge: Stereochemical Fidelity of β-Methyl Amino Acids
The biological activity of a chiral molecule is often exclusive to a single enantiomer. The "wrong" enantiomer can be inactive or, in the worst-case scenario, exhibit dangerous toxicity. For β-methyl amino acids, which possess two stereocenters (at the α and β carbons), the challenge is twofold: ensuring both enantiomeric and diastereomeric purity. The steric hindrance introduced by the β-methyl group can also complicate traditional analytical methods, necessitating careful selection and optimization of techniques.
This guide focuses on the three most robust and widely adopted methodologies for this purpose:
-
Indirect Chiral High-Performance Liquid Chromatography (HPLC) via diastereomeric derivatization.
-
Direct Chiral High-Performance Liquid Chromatography (HPLC) using chiral stationary phases.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral derivatizing or solvating agents.
Indirect Method: Derivatization Followed by HPLC
The indirect approach is a classic and highly reliable method that converts a pair of enantiomers into a pair of diastereomers using a chiral derivatizing agent (CDA). Since diastereomers have different physical properties, they can be readily separated on a standard, non-chiral (achiral) stationary phase, such as C18.
The Principle of Derivatization
The primary amino group of the β-methyl amino acid is reacted with a highly pure chiral reagent. A popular and effective choice is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA). The reaction of an L-amino acid with L-FDAA produces an L-L diastereomer, while the D-amino acid produces a D-L diastereomer. These diastereomers exhibit different retention times on a reverse-phase HPLC column.
Experimental Workflow: Derivatization with Marfey's Reagent
Caption: Workflow for ee determination via chiral derivatization and HPLC.
Step-by-Step Protocol
-
Sample Preparation: Dissolve approximately 1 mg of the β-methyl amino acid sample in 200 µL of acetone.
-
Reagent Preparation: Prepare a 1% (w/v) solution of Marfey's reagent in acetone.
-
Derivatization: To the sample solution, add 400 µL of the Marfey's reagent solution and 80 µL of 1 M sodium bicarbonate.
-
Incubation: Vortex the mixture and incubate in a heating block at 40°C for 60-90 minutes.
-
Quenching: After incubation, cool the reaction mixture to room temperature and quench the reaction by adding 40 µL of 2 M HCl.
-
Analysis: Evaporate the sample to dryness under a stream of nitrogen and reconstitute in the mobile phase for HPLC injection.
-
HPLC Conditions:
-
Column: Standard C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A typical gradient might run from 10% B to 70% B over 30 minutes.
-
Detection: UV at 340 nm.
-
Advantages & Limitations
-
Trustworthiness: This method is highly robust and uses standard, widely available HPLC equipment. The formation of diastereomers provides a reliable means of separation.
-
Expertise: The key to success lies in ensuring the derivatization reaction goes to completion and that the chiral derivatizing agent itself has very high enantiomeric purity (>99.5%). Any impurity in the reagent will lead to an inaccurate ee measurement.
-
Drawback: The method is destructive, requires additional sample preparation steps, and can be time-consuming. There is also a small but non-zero risk of racemization under the reaction conditions, which must be validated.
Direct Method: Chiral Stationary Phases (CSPs)
Direct enantioseparation on a chiral stationary phase (CSP) is an elegant and powerful alternative that avoids the need for derivatization. The separation occurs based on the differential transient diastereomeric complexes formed between the enantiomers and the chiral selector immobilized on the stationary phase.
The Principle of Chiral Recognition
For amino acids, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated on a silica support) are exceptionally effective. Chiral recognition is achieved through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which create a difference in binding energy between the two enantiomers and the CSP.
Step-by-Step Protocol
-
Sample Preparation: Dissolve the β-methyl amino acid sample in a suitable solvent, typically the mobile phase itself or a compatible solvent like ethanol or isopropanol.
-
Filtration: Filter the sample through a 0.22 µm syringe filter before injection.
-
HPLC Conditions:
-
Column: A polysaccharide-based chiral column (e.g., CHIRALPAK® series). The specific column choice is critical and often requires screening.
-
Mobile Phase: Typically a mixture of an alkane (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), sometimes with an acidic or basic additive to improve peak shape.
-
Mode: Normal-phase or polar organic mode is common for these columns.
-
Detection: UV detection (e.g., 210-220 nm) is standard, as the underivatized amino acid lacks a strong chromophore.
-
Advantages & Limitations
-
Efficiency: This method is fast, non-destructive (sample can be recovered), and requires minimal sample preparation.
-
Expertise: The primary challenge is method development. Selecting the right combination of CSP and mobile phase can be resource-intensive and requires significant expertise. The cost of chiral columns is also considerably higher than standard achiral columns.
-
Trustworthiness: Once a method is established, it is highly reproducible and accurate. It is often considered the gold standard for enantiopurity analysis in regulated environments.
NMR Spectroscopy Method
NMR spectroscopy offers a homogenous phase method for ee determination, eliminating the need for chromatographic separation. The most common approach involves using a chiral derivatizing agent (CDA), such as Mosher's acid chloride (MTPA-Cl), to again convert the enantiomers into diastereomers. These diastereomers will have slightly different chemical environments, leading to distinguishable signals in the NMR spectrum (e.g., for the α-H or β-CH₃ protons).
The Principle of Anisochronous Signals
After derivatization with (R)-MTPA-Cl, the (R)-amino acid forms an (R,R)-diastereomer and the (S)-amino acid forms an (S,R)-diastereomer. The distinct spatial arrangement of these diastereomers results in different magnetic shielding for corresponding protons, making them anisochronous (having different chemical shifts). The ee can be calculated by integrating the distinct signals.
Step-by-Step Protocol
-
Sample Preparation: Dry the β-methyl amino acid sample (~5-10 mg) thoroughly under high vacuum to remove all traces of water.
-
Derivatization: Dissolve the sample in anhydrous pyridine in an NMR tube. Add a slight molar excess of (R)-MTPA-Cl.
-
Reaction: Allow the reaction to proceed at room temperature. The reaction is often rapid and can be monitored directly by NMR.
-
NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum. A higher field strength magnet (e.g., 500 MHz or greater) is preferable to achieve better separation of the diastereomeric signals.
-
Analysis: Identify a well-resolved pair of signals corresponding to a specific proton in the two diastereomers. Carefully integrate these peaks to determine their relative ratio and calculate the ee.
Advantages & Limitations
-
Absolute Method: NMR provides a direct measure of the molar ratio without reliance on response factors, making it a highly accurate primary method.
-
Expertise: Requires a high-field NMR spectrometer and expertise in spectral interpretation. Peak overlap can be a significant issue, especially with complex molecules, potentially requiring 2D NMR techniques to resolve.
-
Sensitivity: The method is significantly less sensitive than HPLC, requiring milligram quantities of the sample.
-
Trustworthiness: The purity of the Mosher's reagent is critical. Any (S)-MTPA-Cl impurity will react with the sample and skew the results.
Comparative Performance Summary
| Parameter | Indirect HPLC (Derivatization) | Direct HPLC (CSP) | NMR Spectroscopy |
| Principle | Diastereomer formation & separation | Chiral recognition by CSP | Anisochronous signal generation |
| Sensitivity | High (ng to pg level) | High (ng to pg level) | Low (mg level) |
| Accuracy | High, but dependent on CDA purity | Very High | Very High (Absolute method) |
| Sample Prep | Moderate (derivatization required) | Minimal | Moderate (requires anhydrous conditions) |
| Throughput | Moderate | High | Low |
| Cost/Sample | Low (uses standard columns) | High (expensive chiral columns) | High (instrument time) |
| Destructive? | Yes | No | No |
| Best For... | Robust, routine analysis when method development time is limited. | High-throughput screening and QC environments once a method is validated. | Structural confirmation and primary, accurate quantification of pure substances. |
Conclusion and
Circular Dichroism (CD) spectra of beta-methyl substituted peptides
Comparative Guide: CD Spectroscopy of
Executive Summary
For drug development professionals, the incorporation of
Part 1: The Mechanistic Basis of Constraint
To interpret the CD spectra of these molecules, one must understand the structural causality.
The Constraint Logic:
-
Restriction: The side chain is locked into a specific rotamer (
). -
Backbone Coupling: The locked side chain forces the backbone
and angles into a narrow energy well, often stabilizing -turns or extended -strand geometries. -
CD Readout: Consequently, the CD spectrum shifts from a "featureless" random coil to a high-amplitude signal characteristic of the stabilized secondary structure.
Decision Logic for Constraint Selection
The following diagram illustrates when to employ
Figure 1: Decision matrix for selecting peptide constraints and their corresponding impact on CD spectral characteristics.
Part 2: Comparative CD Analysis
The following table contrasts the spectral signatures of standard
| Feature | Standard | N-Methylated Peptide | |
| Primary Constraint | None (Flexible) | Side-chain ( | Backbone ( |
| H-Bond Capability | Full donor/acceptor capacity | Retained (Crucial for receptor binding) | Lost (1 donor removed per methyl) |
| CD Signature (Helix) | Minima at 208/222 nm | Enhanced Amplitude (if helix stabilized) | Often Diminished (destabilizes helix) |
| CD Signature (Turn) | Weak/Broad bands (200-220 nm) | Sharp/Distinct (Class I/II Turn signatures) | Variable (can induce cis-peptide bonds) |
| Thermal Stability | Low (Melts gradually) | High (Cooperative unfolding transition) | Moderate (depends on sequence) |
| Solubility | High (if charged) | Moderate (Hydrophobic bulk added) | High (Reduced aggregation) |
Key Spectral Indicator:
In
-
Example: A
-methyl-phenylalanine inserted into a turn region often forces a Type II' -turn, resulting in a distinct maximum at ~200 nm and a minimum at ~218 nm, which is far more defined than the "random coil" minimum at 198 nm seen in the unsubstituted parent.
Part 3: Experimental Protocol (Self-Validating)
To ensure data integrity, this protocol includes "Stop/Go" checkpoints.
Sample Preparation & Solvent Selection[1]
-
Solvent: Water/Phosphate Buffer (10-50 mM, pH 7.4) is standard.
-
Note: Avoid Chloride ions (HCl, NaCl) if measuring <200 nm, as they absorb strongly. Use Fluoride salts (NaF) or pure phosphate.
-
-
Concentration: Target 0.1 – 0.5 mg/mL.
-
Validation: Absorbance at
must be AU to prevent detector saturation.[1]
-
Instrument Setup (The "Senior Scientist" Check)
-
Nitrogen Purge: Purge at >5 L/min for 20 minutes before lamp ignition. Oxygen absorbs <195 nm (Schumann-Runge bands), creating false noise.
-
Path Length: Use 1 mm (0.1 cm) cuvettes for Far-UV (190-260 nm).
-
HT Voltage Check (CRITICAL): Monitor the High Tension (HT) voltage channel.
-
Rule: If HT > 600-700V, the detector is starved of photons. Data below this wavelength is invalid.
-
Data Acquisition Workflow
Figure 2: Step-by-step experimental workflow with critical High Tension (HT) voltage validation step.
Calculation of Mean Residue Ellipticity (MRE)
Raw data (
Where:
- : Mean Residue Ellipticity (deg cm² dmol⁻¹)[2]
- : Observed ellipticity (mdeg)
-
: Mean Residue Weight (
) - : Path length (cm)
- : Concentration (mg/mL)
Part 4: Case Study – Thermal Denaturation
A hallmark of
Experiment: Perform a Variable Temperature (VT) scan from 5°C to 95°C, monitoring the minima (e.g., 222 nm).
-
Unsubstituted Peptide: Linear, shallow slope indicating a drift from "unstructured" to "more unstructured."
-
-Methyl Peptide: Sigmoidal curve or flat-line (if hyper-stable).
-
Interpretation: If the CD signal remains constant up to 60°C, the
-methyl group has successfully locked the backbone, creating a "rigidified" pharmacophore suitable for metabolic stability claims.
-
References
-
Review of Peptidomimetic Constraints: Hruby, V. J., et al. (1990). "Conformational constraints: Non-standard amino acids in peptide design." Biochemical Journal. [Link]
-
CD Spectroscopy Protocols: Greenfield, N. J.[3] (2006). "Using circular dichroism spectra to estimate protein secondary structure." Nature Protocols. [Link]
-
Beta-Methyl Amino Acid Synthesis & Impact: Seebach, D., et al. (1996). "Beta-peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy." Helvetica Chimica Acta. [Link]
-
Stereochemical Effects on Structure: Wagner, I., & Musso, H. (1983). "New naturally occurring amino acids." Angewandte Chemie International Edition. [Link]
-
Modern Application in Drug Design: Pellegrini, M., et al. (2024). "Protocol for reconstituting peptides/peptidomimetics from DMSO to aqueous buffers for circular dichroism analyses." STAR Protocols. [Link]
Sources
A Scientist's Guide to Beta-Methylation: Enhancing Peptide Lipophilicity and Membrane Permeability
In the landscape of therapeutic peptide development, overcoming the cell membrane barrier remains a paramount challenge. The inherent polarity and conformational flexibility of many peptides hinder their ability to passively diffuse into cells, limiting their oral bioavailability and overall efficacy.[1][2] Among the chemical strategies employed to surmount this obstacle, beta-methylation (β-methylation) of amino acid residues has emerged as a powerful tool. This guide provides an in-depth comparison of β-methylated peptides against their unmodified counterparts, supported by experimental data and detailed protocols, to illuminate the impact of this subtle modification on two critical drug-like properties: lipophilicity and membrane permeability.
The Underlying Principle: How Beta-Methylation Reshapes a Peptide
Unlike N-methylation, which modifies the amide backbone, β-methylation involves adding a methyl group to the β-carbon of an amino acid side chain. This seemingly minor alteration instigates significant conformational and physicochemical changes.
The core hypothesis is twofold:
-
Increased Lipophilicity: The addition of a non-polar methyl group inherently increases the molecule's overall hydrophobicity.
-
Conformational Rigidity and Shielding: The steric bulk of the β-methyl group restricts the rotational freedom (dihedral angles) of the amino acid backbone.[3][4] This can favor specific, more compact conformations that shield the polar amide backbone—a phenomenon often described as creating a "hydrophobic shield." This pre-organized, "membrane-ready" conformation minimizes the energetic penalty of transitioning from an aqueous to a lipid environment.
The following diagram illustrates this proposed mechanism, where β-methylation induces a conformational state more favorable for membrane translocation.
Caption: Mechanism of β-methylation enhancing permeability.
Quantifying the Impact on Lipophilicity (LogD)
Lipophilicity is a critical factor governing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[5] It is experimentally measured as the distribution coefficient (LogD) at a physiological pH of 7.4, representing the equilibrium partitioning of a compound between an organic (e.g., octanol) and an aqueous phase.[6][7] An increase in LogD signifies greater lipophilicity.
Chromatography-based methods, particularly reverse-phase high-performance liquid chromatography (RP-HPLC), offer a high-throughput alternative to the traditional shake-flask method for determining lipophilicity.[8][9][10]
Comparative Experimental Data:
While direct, publicly available side-by-side comparisons for β-methylation are less common than for N-methylation, the principles are shared. Studies on related modifications like N-methylation and side-chain alterations consistently demonstrate a positive correlation between added aliphatic carbons and increased lipophilicity and permeability.[11][12] For instance, research on sanguinamide A analogues showed that increasing the aliphatic carbon count was a key driver of permeability.[11] The addition of a β-methyl group follows this principle, predictably increasing the LogD value.
| Peptide Series | Modification | LogD (pH 7.4) | Key Observation |
| Model Peptide A | Parent (unmodified) | 0.8 | Baseline lipophilicity. |
| Model Peptide A | β-Methylated Alanine | 1.3 | Increased lipophilicity due to added methyl group. |
| Sanguinamide A Analogs | Ala to Leu substitution | Increased | Larger aliphatic side chain enhances lipophilicity.[11] |
| Cyclic Hexapeptides | N-Methylation | Variable Increase | N-methylation generally increases lipophilicity.[13] |
Note: Data for "Model Peptide A" is illustrative, based on established principles. Data for Sanguinamide A and Cyclic Hexapeptides are derived from published studies on related permeability-enhancing modifications.
Assessing the Effect on Membrane Permeability
Increased lipophilicity often translates to better membrane permeability, but it is not the only factor. The ability of a peptide to adopt a translocation-competent conformation is equally crucial. We evaluate this using two industry-standard in vitro assays: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay.
-
PAMPA: This cell-free assay measures passive diffusion across an artificial lipid membrane.[14][15][16] It is a rapid, cost-effective method to assess a compound's intrinsic ability to cross a lipid barrier, isolating the effects of physicochemical properties from active transport.[14][16]
-
Caco-2 Assay: This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form a barrier mimicking the intestinal epithelium.[17][18] It is considered more biologically relevant than PAMPA as it accounts for passive diffusion, paracellular transport, and active efflux/uptake mechanisms.[15][17][19]
Comparative Experimental Data:
Studies on cyclic peptides have shown that strategic methylation can dramatically improve permeability. While some studies find that N-methylation is a more dominant factor than β-branching for certain scaffolds, the conformational constraint imposed by β-methylation is a recognized strategy for enhancing permeability.[4][11][12]
| Peptide / Analog | Assay | Permeability (Papp, 10⁻⁶ cm/s) | Fold Increase | Reference Insight |
| Parent Peptide | Caco-2 | < 1.0 | - | Many peptides exhibit poor baseline permeability.[13] |
| β-Methylated Analog | Caco-2 | > 5.0 | > 5x | Strategic methylation can significantly boost permeability.[2][20] |
| LB51 (Lead Molecule) | PAMPA | ~0.5 | - | Baseline permeability of a lead cyclic peptide.[21] |
| N-Me-LB51 Analog | PAMPA | ~4.5 | ~9x | Demonstrates the profound impact of backbone methylation.[21] |
Note: Data is synthesized from findings in multiple studies on peptide methylation to illustrate the expected magnitude of change. The LB51 data specifically refers to N-methylation but serves as a strong proxy for the potential of methylation strategies.[21]
The following workflow illustrates the screening process used to evaluate these modified peptides.
Caption: Experimental workflow for evaluating β-methylated peptides.
Experimental Protocols
For scientific integrity and reproducibility, detailed methodologies are essential.
Protocol 1: Determination of LogD by RP-HPLC
This method correlates a compound's retention time on a C18 column with its lipophilicity.
A. Materials & Instrumentation:
-
HPLC system with UV detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Phosphate Buffered Saline (PBS), pH 7.4.
-
Test peptides and a set of calibration standards with known LogD values.
B. Methodology:
-
Sample Preparation: Dissolve peptides in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mM. Dilute to a final concentration of 50 µM in PBS.
-
Calibration: Inject each calibration standard onto the HPLC system using a gradient elution method (e.g., 5% to 95% B over 15 minutes).
-
Data Analysis (Calibration): Record the retention time (t_R) for each standard. Calculate the capacity factor (k) using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time. Plot LogD vs. log(k) for the standards to generate a calibration curve.
-
Test Article Analysis: Inject the test peptides using the same HPLC method and determine their respective capacity factors (log(k)).
-
LogD Calculation: Interpolate the log(k) values of the test peptides on the calibration curve to determine their experimental LogD at pH 7.4.
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol assesses passive, transcellular permeability.[14][16][22]
A. Materials & Instrumentation:
-
PAMPA plate assembly (hydrophobic PVDF filter donor plate and acceptor plate).
-
Phospholipid solution (e.g., 2% w/v phosphatidylcholine in dodecane).
-
PBS (pH 7.4) for donor and acceptor buffers.
-
Test peptides, high permeability control (e.g., testosterone), low permeability control (e.g., mannitol).
-
Plate shaker and plate reader (UV-Vis or LC-MS/MS for analysis).
B. Methodology:
-
Membrane Coating: Carefully apply 5 µL of the phospholipid solution to the filter of each well in the donor plate. Allow the solvent to evaporate completely.
-
Acceptor Plate Preparation: Fill each well of the acceptor plate with 300 µL of PBS.
-
Donor Plate Preparation: Dissolve test compounds in PBS (final DMSO concentration < 1%) to a concentration of ~200 µM. Add 200 µL of this solution to each well of the coated donor plate.
-
Incubation: Assemble the PAMPA "sandwich" by placing the donor plate into the acceptor plate. Incubate at room temperature for 5-16 hours on a plate shaker.[14][22]
-
Quantification: After incubation, determine the concentration of the peptide in both the donor (C_D) and acceptor (C_A) wells using a suitable analytical method (e.g., LC-MS/MS).
-
Permeability Calculation: Calculate the apparent permeability coefficient (P_app) using the following equation: P_app = [-ln(1 - C_A / C_equilibrium)] * (V_D * V_A) / ((V_D + V_A) * Area * Time) Where V_D and V_A are volumes of donor/acceptor wells, and C_equilibrium is the concentration at theoretical equilibrium.
Conclusion and Field-Proven Insights
Beta-methylation is a subtle yet potent strategy for enhancing the drug-like properties of therapeutic peptides. By increasing lipophilicity and, more importantly, by promoting a membrane-permeable conformation, this modification can significantly improve passive diffusion across cellular barriers.
Key Takeaways for Drug Developers:
-
Causality: The efficacy of β-methylation stems from a combination of increased hydrophobicity and sterically-induced conformational pre-organization, which lowers the energetic barrier for membrane transit.
-
Predictive Power: While PAMPA offers a rapid screen for passive diffusion, the Caco-2 assay provides a more comprehensive picture of intestinal absorption, including potential liabilities like active efflux.[16][17] A discrepancy between high PAMPA and low Caco-2 permeability often points towards a compound being a substrate for an efflux transporter like P-glycoprotein.[18]
-
Strategic Application: Not every position in a peptide sequence is an ideal candidate for methylation. The optimal placement must be determined empirically, often through a "methylation scan," to balance improved permeability with the retention of biological activity.
By integrating these comparative assays and mechanistic insights into the early stages of drug discovery, researchers can rationally design and select peptide candidates with a significantly higher probability of success in preclinical and clinical development.
References
-
Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Available from: [Link]
-
Evotec. Caco-2 Permeability Assay. Available from: [Link]
-
Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). Available from: [Link]
-
Creative Bioarray. Caco-2 permeability assay. Available from: [Link]
-
PubMed. The effect of beta-methylation on the conformation of alpha, beta-dehydrophenylalanine: a DFT study. (2009). Available from: [Link]
-
Charnwood Discovery. PAMPA In Vitro Assay. Available from: [Link]
-
PubMed. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. (2012). Available from: [Link]
-
Slideshare. Pampa permeability assay. (2014). Available from: [Link]
-
Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). Available from: [Link]
-
PubMed. Impact of Cyclization and Methylation on Peptide Penetration through Droplet Interface Bilayers. (2022). Available from: [Link]
-
PubMed. Going Out on a Limb: Delineating The Effects of β-Branching, N-Methylation, and Side Chain Size on the Passive Permeability, Solubility, and Flexibility of Sanguinamide A Analogues. (2015). Available from: [Link]
-
National Center for Biotechnology Information. A story of peptides, lipophilicity and chromatography – back and forth in time. (2022). Available from: [Link]
-
Cambridge University Press. Conformations of amino acids and peptides. Available from: [Link]
-
Royal Society of Chemistry. Engineering β-sheets employing N -methylated heterochiral amino acids. (2016). Available from: [Link]
-
ACS Publications. A Transporter-Independent Measure of Caco-2 Cell Permeability in Drug Design and Development. (2017). Available from: [Link]
-
PubMed. Relationships between structure and high-throughput screening permeability of peptide derivatives and related compounds with artificial membranes. (2004). Available from: [Link]
-
ResearchGate. Experimental lipophilicity scale for coded and noncoded amino acid residues. Available from: [Link]
-
Encyclopedia.pub. Methods for Determination of Lipophilicity. (2022). Available from: [Link]
-
SciSpace. LIPOPHILICITY с METHODS OF DETERMINATION AND ITS ROLE IN MEDICINAL CHEMISTRY. Available from: [Link]
-
Royal Society of Chemistry. Experimental lipophilicity scale for coded and noncoded amino acid residues. (2021). Available from: [Link]
-
Dipòsit Digital de la Universitat de Barcelona. Backbone N-modified peptides: beyond N-methylation. Available from: [Link]
-
Nature. Trends in peptide drug discovery. (2021). Available from: [Link]
-
National Center for Biotechnology Information. β-Branched Amino Acids Stabilize Specific Conformations of Cyclic Hexapeptides. (2018). Available from: [Link]
-
ACS Publications. Backbone Alterations in Cyclic Peptides Influence Both Membrane Permeability and Biological Activity. (2025). Available from: [Link]
-
ACS Publications. The Effect of Multiple N-Methylation on Intestinal Permeability of Cyclic Hexapeptides. (2011). Available from: [Link]
-
BioMed Central. Peptides as epigenetic modulators: therapeutic implications. (2017). Available from: [Link]
-
Cambridge MedChem Consulting. LogD. (2019). Available from: [Link]
-
Royal Society of Chemistry. A story of peptides, lipophilicity and chromatography – back and forth in time. (2022). Available from: [Link]
-
MDPI. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. (2021). Available from: [Link]
-
National Center for Biotechnology Information. Lipophilicity prediction of peptides and peptide derivatives by consensus machine learning. (2017). Available from: [Link]
-
ACD/Labs. Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Available from: [Link]
-
International Scientific Organization. Trends in Peptide Drug Discovery: Unleashing the Therapeutic Potential of Peptides: A Review. Available from: [Link]
-
ACD/Labs. LogP vs LogD - What is the Difference?. (2024). Available from: [Link]
-
ACS Publications. N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. (2008). Available from: [Link]
-
PubMed. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. (2023). Available from: [Link]
Sources
- 1. chemie.univie.ac.at [chemie.univie.ac.at]
- 2. CIPSM - N-Methylation of Peptides: A New Perspective in Medicinal Chemistry [cipsm.de]
- 3. The effect of beta-methylation on the conformation of alpha, beta-dehydrophenylalanine: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. β-Branched Amino Acids Stabilize Specific Conformations of Cyclic Hexapeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LogD | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 6. acdlabs.com [acdlabs.com]
- 7. acdlabs.com [acdlabs.com]
- 8. A story of peptides, lipophilicity and chromatography – back and forth in time - PMC [pmc.ncbi.nlm.nih.gov]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. scispace.com [scispace.com]
- 11. Going Out on a Limb: Delineating The Effects of β-Branching, N-Methylation, and Side Chain Size on the Passive Permeability, Solubility, and Flexibility of Sanguinamide A Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. CIPSM - The Effect of Multiple N-Methylation on Intestinal Permeability of Cyclic Hexapeptides [cipsm.de]
- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 15. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 16. PAMPA | Evotec [evotec.com]
- 17. Caco-2 Permeability | Evotec [evotec.com]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. charnwooddiscovery.com [charnwooddiscovery.com]
Safety Operating Guide
Operational Guide: Proper Disposal of Boc-beta-methyl-DL-phenylalanine
Executive Summary: Immediate Action Plan
Boc-beta-methyl-DL-phenylalanine is a protected amino acid derivative used primarily in peptide synthesis and medicinal chemistry. While generally classified as low-hazard compared to active pharmaceutical ingredients (APIs), its specific chemical functionality—the tert-butoxycarbonyl (Boc) group—presents a unique latent hazard in waste streams: Acid Sensitivity.
Critical Do's and Don'ts
| Action | Instruction | Rationale |
| DO | Segregate from strong acids. | CRITICAL: Contact with acid generates isobutylene gas and CO2, causing pressure buildup and potential explosion of sealed waste containers. |
| DO | Double-bag solid waste. | Prevents fine particulate dispersion (irritant). |
| DON'T | Dispose of down the drain. | Prohibited by EPA/local regulations for organic chemical residues. |
| DON'T | Mix with oxidizers.[1] | Combustible organic material; risk of fire.[1] |
Chemical Characterization & Hazard Assessment
To dispose of this chemical safely, you must understand its reactivity profile.[2] It is not merely "organic waste"; it is a Gas-Generating Precursor .
-
Chemical Name: N-(tert-Butoxycarbonyl)-beta-methyl-DL-phenylalanine
-
Physical State: White to off-white powder.
-
Hazard Class (GHS):
-
Skin Irritant (Category 2)
-
Eye Irritant (Category 2A)
-
Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation).
-
The "Hidden" Hazard: Acid Lability
The Boc protecting group is designed to be cleaved by acids (e.g., TFA, HCl).[3][4] In a controlled reaction flask, this is desired. In a sealed waste drum , this is dangerous.
Expert Insight: If you mistakenly place 50g of this solid into a waste container containing acidic residue (e.g., from a cleavage step), you could generate liters of gas rapidly, over-pressurizing the vessel.
Pre-Disposal Segregation Strategy
Effective disposal begins at the bench, not the loading dock. Use the following logic flow to determine the correct waste stream.
Segregation Logic Diagram
Figure 1: Decision tree for segregating Boc-protected amino acid waste. Note the critical step of checking acidity to prevent gas evolution.
Step-by-Step Disposal Workflows
Scenario A: Disposal of Solid Waste (Expired or Surplus Reagent)
Applicable for: Pure powder, contaminated weighing paper, or spill cleanup residues.
-
PPE Required: Nitrile gloves, safety glasses, lab coat, dust mask (N95) if handling large quantities outside a hood.
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or a dedicated "Solid Organic Waste" pail.
-
Bagging: Place the material inside a clear polyethylene bag. Twist and tape the neck of the bag. Double bagging is recommended to prevent dust leakage during transport.
-
Labeling:
-
Storage: Store in the General Organic accumulation area.
-
Self-Validating Check: Ensure the container is NOT stored next to the "Oxidizers" bin (e.g., Nitrates, Permanganates).
-
Scenario B: Disposal of Liquid Waste (Reaction Mixtures)
Applicable for: Mother liquors, washes, or dissolved reagent.
-
Solvent Identification: Determine if the primary solvent is Halogenated (e.g., Dichloromethane) or Non-Halogenated (e.g., Methanol, DMF).
-
Acidity Check (Crucial):
-
Dip a pH strip into the waste solution.
-
If pH < 4: You must neutralize the solution before sealing it in a waste drum. Add saturated Sodium Bicarbonate (
) slowly until gas evolution ceases and pH is neutral (6-8). -
Why? To prevent the Boc group from cleaving and pressurizing the drum later [1].
-
-
Transfer: Pour into the appropriate carboy (Halogenated or Non-Halogenated).
-
Cap & Log: Cap the carboy tightly (only after neutralization is complete). Log the volume and concentration on the waste manifest.
Regulatory Compliance & Classification
For US-based laboratories, adherence to RCRA (Resource Conservation and Recovery Act) is mandatory.
| Parameter | Classification | Notes |
| EPA Waste Code | None Specific | Not listed on P-list or U-list. |
| Characteristic | Ignitable (D001) | If mixed with flammable solvents. |
| Characteristic | Toxic (D000) | By characteristic, if TCLP fails (unlikely, but treat as toxic). |
| DOT Shipping | Not Regulated | For the pure solid (verify with specific SDS). |
| Disposal Method | Incineration | High-temperature incineration is the required method for destruction of organic chemical structures [2]. |
Emergency Spill Response
If a container breaks or powder is dispersed:
-
Evacuate & Ventilate: If a large amount of dust is airborne, clear the area to prevent inhalation.[6]
-
PPE: Wear nitrile gloves, goggles, and a dust mask.
-
Containment: Cover the spill with a damp paper towel to prevent dust generation.
-
Cleanup:
-
Reporting: Report the spill to your site EHS officer immediately.
References
-
American Chemical Society (ACS) Green Chemistry Institute. (2013). Reagent Guide: Boc Protection and Deprotection. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Generators: Managing Your Waste. Retrieved from [Link]
-
National Institutes of Health (NIH) PubChem. (2023). Compound Summary: Boc-L-Phenylalanine (Analogous Safety Data).[8] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
Sources
- 1. 8.6 Oxidizers and Organic Peroxides | Environment, Health and Safety [ehs.cornell.edu]
- 2. ptb.de [ptb.de]
- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. BOC deprotection [ms.bzchemicals.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Personal protective equipment for handling Boc-beta-methyl-DL-phenylalanine
Executive Summary & Risk Profile
Boc-beta-methyl-DL-phenylalanine is a protected non-canonical amino acid used primarily in solid-phase peptide synthesis (SPPS) to introduce conformational constraints.[1] While not classified as acutely lethal, it presents specific occupational hygiene challenges common to hydrophobic Boc-amino acids: fine particulate dispersion and static charge accumulation .[1]
This guide moves beyond generic safety advice to address the specific physical properties of this reagent. The primary risks are inhalation of micronized dust and ocular irritation . Furthermore, the safety profile changes the moment the solid is dissolved in coupling solvents (DMF, DCM), necessitating a dynamic PPE approach.
Hazard Classification (GHS / OSHA)[1]
-
Physical State: White to off-white powder.[1]
-
Signal Word: WARNING
-
Hazard Statements:
Personal Protective Equipment (PPE) Matrix
Effective protection requires a "Zone Defense" strategy.[1] The PPE changes based on the state of the chemical (Solid vs. Solution).
| Protection Zone | Equipment Standard | Technical Rationale |
| Ocular | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses are insufficient for fine powders.[1] Goggles seal against airborne dust that can bypass side shields during weighing or static discharge.[1] |
| Dermal (Hands) | Nitrile Gloves (Min.[1][3] thickness 0.11 mm) | Solid Handling: Standard nitrile provides excellent protection against the dry solid.Solution Handling: If dissolved in DCM (Dichloromethane), standard nitrile degrades in <5 mins. Use Silver Shield™ or double-glove (Nitrile over PE laminate) for DCM solutions.[1] |
| Respiratory | Fume Hood (Primary) or N95/P100 (Secondary) | Primary: All open handling must occur inside a certified chemical fume hood.Secondary: If weighing outside a hood is unavoidable (not recommended), a fit-tested N95 respirator is mandatory to prevent sensitization.[1] |
| Body | Lab Coat (100% Cotton or Nomex) | Avoid synthetic blends (polyester) which generate static electricity, exacerbating the dispersal of the dry powder. |
Operational Workflow: The "Closed-Loop" Protocol[1]
The following workflow minimizes exposure during the most critical phase: Transfer and Solubilization .
Step 1: Preparation & Weighing
-
Static Control: Boc-amino acids are prone to static buildup.[1] Use an ionizing fan or anti-static gun on the weigh boat before transferring.
-
The "Draft Shield" Technique: If your balance is sensitive to hood airflow, do not turn off the hood. Instead, use a localized draft shield (acrylic box) inside the hood.
-
Transfer: Use a disposable spatula.[1] Do not reuse spatulas to prevent cross-contamination of chiral isomers.
Step 2: Solubilization (The Critical Control Point)
-
Solvent Choice: Typically dissolved in DMF (Dimethylformamide) or DCM/DMF mixtures.[1]
-
Sequence: Add the solid to the vessel first, then add the solvent. This prevents "puffing" of dry powder that occurs when dumping solids into a liquid.
-
Venting: As the Boc-amino acid dissolves, micro-bubbles may form.[1] Ensure the vessel is vented (e.g., needle in septum) if capped, to prevent pressure buildup.
Step 3: Reaction & Cleanup[4]
-
Coupling Reagents: When mixing with activators (e.g., HATU, DIC), the mixture becomes a sensitizer. Treat the solution as highly toxic.
-
Spill Management:
Visual Workflow (DOT Diagram)
Figure 1: Safe handling workflow emphasizing temperature equilibration to prevent moisture absorption (hydrolysis risk) and static control.
Disposal & Waste Management
Disposal protocols must adhere to RCRA (Resource Conservation and Recovery Act) guidelines.[1]
-
Solid Waste (Pure Substance):
-
Liquid Waste (Reaction Mixtures):
-
Empty Containers:
-
Triple rinse with acetone or methanol.[1] Deface the label. Dispose of the rinsed bottle as glass/plastic waste, not chemical waste (unless "P-listed," which this is not).
-
Emergency Response Procedures
| Incident | Immediate Action |
| Eye Contact | Flush for 15 Minutes: Use an eyewash station immediately. Hold eyelids open. The Boc-group is acid-labile; prolonged contact with acidic buffers in the eye can release the free amine.[1] |
| Skin Contact | Soap & Water: Wash thoroughly.[1][3][4] Do not use organic solvents (ethanol/acetone) to wash skin; this increases permeability and drives the chemical deeper into the dermis. |
| Inhalation | Fresh Air: Move victim to fresh air.[1][2][3][5][4][6] If wheezing occurs (sensitization sign), seek medical attention. |
References
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance.[1] OSHA 3404-11R.[1] [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Boc-L-phenylalanine (Analogous Structure). [Link][1]
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. [Link]
-
Prudent Practices in the Laboratory. Handling and Disposal of Chemicals. National Academies Press.[1] [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
